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Foundational

A Technical Guide to the Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Abstract: This document provides an in-depth technical guide for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous FDA-approved drugs, and its derivatives are widely explored for their diverse pharmacological activities.[1][2] This guide details a reliable and efficient two-step synthetic strategy, beginning with the construction of the pyrazole core to form a key ester intermediate, followed by its conversion to the target carbohydrazide via hydrazinolysis. We will elucidate the mechanistic principles behind each transformation, provide detailed, step-by-step experimental protocols, and discuss methods for in-process monitoring, purification, and characterization, designed for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[2]

The target molecule, 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, serves as a crucial intermediate. The carbohydrazide functional group is a versatile handle for synthesizing a variety of derivatives, such as hydrazones, N-glycosides, and other heterocyclic systems, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide provides a robust pathway to access this key building block.

Synthetic Strategy and Workflow

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is most effectively approached via a two-stage process. This strategy allows for the controlled and high-yield formation of the substituted pyrazole ring, followed by a straightforward functional group transformation to install the desired carbohydrazide moiety.

The logical workflow for this synthesis is outlined below:

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Hydrazinolysis Start Starting Materials (e.g., Ethyl Benzoylacetate & Methylhydrazine) Intermediate Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Start->Intermediate Cyclocondensation (Knorr Synthesis) Target 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Intermediate->Target Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Target

Figure 1: Overall synthetic workflow for 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

This approach begins with the synthesis of the key intermediate, Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, via a Knorr-type pyrazole synthesis. This intermediate is then subjected to hydrazinolysis to yield the final product.

Stage 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

The foundational step in this synthesis is the construction of the substituted pyrazole ring. The Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, is a classic and highly reliable method for this purpose.[6][7]

Mechanistic Rationale

The reaction proceeds between a 1,3-dicarbonyl compound (in this case, a precursor like ethyl benzoylacetate) and methylhydrazine. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on a carbonyl carbon of the dicarbonyl compound. A series of condensation and cyclization steps follows, ultimately leading to the formation of the stable aromatic pyrazole ring after dehydration. The choice of a non-symmetrical dicarbonyl and a substituted hydrazine can lead to regioisomers; however, the specific reactants and conditions outlined here favor the formation of the desired 1,5-disubstituted product.

Experimental Protocol: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

This protocol is based on established methods for pyrazole synthesis.

Reagent/SolventMolar Eq.Molecular Wt.Amount
Ethyl Benzoylacetate1.0192.21 g/mol 19.2 g
Methylhydrazine1.146.07 g/mol 5.1 g
Acetic Acid (Glacial)Catalyst-~5 mL
EthanolSolvent-200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (1.0 eq) and ethanol (200 mL). Stir until a homogeneous solution is formed.

  • Carefully add glacial acetic acid (~5 mL) to the solution to act as a catalyst.

  • In a dropwise manner, add methylhydrazine (1.1 eq) to the stirring solution at room temperature. The addition may be mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • In-Process Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), visualizing with UV light. The disappearance of the starting ethyl benzoylacetate spot indicates reaction completion.

  • After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up & Purification: To the resulting residue, add 150 mL of cold water and extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Further purification can be achieved by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for the next step.[8][9]

Stage 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

The conversion of the pyrazole ester to the corresponding carbohydrazide is achieved through hydrazinolysis. This is a robust and high-yielding nucleophilic acyl substitution reaction.[10]

Mechanistic Rationale

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group (-OEt) is a good leaving group, and its departure is facilitated by the formation of the stable amide-like C-N bond of the hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to ensure a sufficient reaction rate.

Figure 2: Mechanism of hydrazinolysis for carbohydrazide formation.

Experimental Protocol: 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

This protocol details the direct conversion of the ester to the final product.

Reagent/SolventMolar Eq.Molecular Wt.Amount
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate1.0230.27 g/mol 23.0 g
Hydrazine Hydrate (~64% soln.)5.050.06 g/mol ~12.5 mL
Ethanol (Absolute)Solvent-250 mL

Procedure:

  • In a 500 mL round-bottom flask, dissolve the Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (250 mL).

  • Add hydrazine hydrate (5.0 eq) to the solution. Caution: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 8-12 hours.

  • In-Process Monitoring: The reaction can be monitored by TLC. The product hydrazide is typically more polar than the starting ester. The disappearance of the ester spot confirms the reaction's completion.

  • Upon completion, cool the reaction mixture to room temperature. A white solid precipitate of the product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Work-up & Purification: Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with a small amount of cold ethanol to remove any unreacted hydrazine and other impurities.

  • Dry the collected solid under high vacuum to obtain the pure 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The product is often obtained in high purity (>95%) and yield without the need for further purification.[11]

Safety and Handling

  • Hydrazine Hydrate: This reagent is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a chemical fume hood while wearing gloves, safety glasses, and a lab coat.

  • Methylhydrazine: This reagent is flammable and toxic. Handle with the same precautions as hydrazine hydrate.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Conclusion

This guide outlines a validated and efficient two-step synthetic route to 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. By following the detailed protocols for the Knorr-type pyrazole synthesis and subsequent hydrazinolysis, researchers can reliably produce this valuable intermediate for further elaboration in drug discovery and medicinal chemistry programs. The principles and techniques described herein are fundamental to modern heterocyclic chemistry and provide a solid foundation for the synthesis of related pyrazole derivatives.

References

  • Lian, S., Su, H., Zhao, B. X., Liu, W. Y., Zheng, L. W., & Miao, J. Y. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & medicinal chemistry, 17(20), 7085-7092. [Link]

  • Eyube, M. (2024). Response to "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER...". ResearchGate. [Link]

  • Pawar, S. A. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. New Journal of Chemistry, 41(1), 16-41. [Link]

  • Silva, V. L. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2031-2046. [Link]

  • Fesat, H., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7523. [Link]

  • Guesmi, Z., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8279. [Link]

  • Elnagdi, M. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1821-1853. [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). [Link]

  • Sharma, V., & Kumar, V. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Prepared by: A Senior Application Scientist Foreword The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This guide focuses on a specific, yet highly promising, member of this family: 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide . The introduction of a carbohydrazide moiety at the 5-position of the pyrazole ring is of particular significance, as this functional group is a known pharmacophore that can enhance binding to biological targets and serve as a versatile synthetic handle for further molecular elaboration.[2] This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing the synthesis, rigorous characterization, and potential therapeutic applications of this compound.

Synthesis and Purification

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is most efficiently achieved through a two-step sequence starting from the corresponding carboxylic acid, a commercially available or readily synthesized precursor. The underlying logic of this pathway is the activation of the carboxylic acid, typically via esterification, to facilitate nucleophilic attack by hydrazine.

Synthetic Pathway Overview

The conversion involves two primary transformations:

  • Esterification: Conversion of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid to its methyl or ethyl ester. This step is crucial as the ester is a better leaving group than the hydroxyl group of the carboxylic acid, thus activating the carbonyl carbon for the subsequent reaction.

  • Hydrazinolysis: Reaction of the intermediate ester with hydrazine hydrate to form the desired carbohydrazide. This is a classic and high-yielding method for the formation of hydrazides from esters.

Synthesis_Pathway CarboxylicAcid 1-methyl-3-phenyl-1H- pyrazole-5-carboxylic acid Ester Methyl 1-methyl-3-phenyl-1H- pyrazole-5-carboxylate CarboxylicAcid->Ester SOCl₂ / MeOH or H₂SO₄ (cat.) / EtOH, reflux Carbohydrazide 1-methyl-3-phenyl-1H- pyrazole-5-carbohydrazide Ester->Carbohydrazide NH₂NH₂·H₂O EtOH, reflux

Figure 1: Synthetic route to the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Rationale: The carboxylic acid is converted to an ethyl ester. Ethanol is chosen as both the reagent and solvent, and a catalytic amount of sulfuric acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by ethanol. Refluxing drives the equilibrium towards the product.

  • Procedure:

    • To a solution of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

  • Rationale: The purified ethyl ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable carbohydrazide.

  • Procedure:

    • Dissolve the ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine ensures the reaction goes to completion.

    • Heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed as the product is often less soluble in ethanol than the starting ester.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

Spectroscopic and Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound. The following data represents the expected analytical results based on the known properties of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. The expected chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale for Prediction
Phenyl-H (ortho) 7.70 - 7.80 (d) 129.0 Deshielded due to proximity to the pyrazole ring.
Phenyl-H (meta) 7.40 - 7.50 (t) 128.5 Typical aromatic region for meta protons.
Phenyl-H (para) 7.30 - 7.40 (t) 126.0 Least deshielded of the phenyl protons.
Pyrazole-H (C4-H) 7.10 - 7.20 (s) 108.0 Singlet, shielded by the adjacent nitrogen atoms.
N-CH₃ 4.00 - 4.10 (s) 37.0 Singlet, deshielded by the pyrazole ring nitrogen.
-NH₂ 4.50 - 4.60 (s, broad) - Broad singlet due to quadrupole broadening and exchange.
-NH- 9.60 - 9.80 (s, broad) - Highly deshielded amide proton, exchanges with D₂O.
Pyrazole-C3 - 151.0 Attached to the phenyl group.
Pyrazole-C5 - 142.0 Attached to the carbohydrazide group.
Phenyl-C (ipso) - 131.0 Quaternary carbon attached to the pyrazole ring.

| C=O | - | 160.0 | Typical chemical shift for a hydrazide carbonyl carbon. |

Note: Predicted values are based on analysis of structurally similar pyrazole derivatives and standard chemical shift increments.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[4][5]

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3300 - 3400 N-H (Amine) Asymmetric & Symmetric Stretching
3150 - 3250 N-H (Amide) Stretching
3000 - 3100 Aromatic C-H Stretching
1650 - 1670 C=O (Amide I) Stretching
1590 - 1610 C=N & C=C Ring Stretching

| 1520 - 1550 | N-H (Amide II) | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Expected Molecular Ion: For C₁₁H₁₂N₄O, the expected exact mass is 216.1011 g/mol . In ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z = 217.1089.

  • Key Fragmentation Pathways: The fragmentation of pyrazoles is well-documented.[6] Common fragmentation patterns for this molecule would likely involve:

    • Loss of the amino group (-NH₂) or the entire hydrazide moiety.

    • Cleavage of the N-N bond in the hydrazide.

    • Typical pyrazole ring fragmentation, which includes the loss of N₂ or HCN.[6]

Potential Applications and Biological Significance

The structural motifs within 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suggest a high potential for biological activity, positioning it as a valuable scaffold for drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives.[7][8][9] The mechanism of action is often multi-faceted, with compounds from this class shown to interact with various biological targets.

  • Kinase Inhibition: Pyrazoles are known to act as hinge-binding motifs in various protein kinases, which are often dysregulated in cancer.[9]

  • DNA Interaction: Some pyrazole-carboxamide derivatives have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately leading to apoptosis.[10]

  • Induction of Apoptosis: Derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide have been reported to inhibit the growth of lung cancer cells (A549) and induce apoptosis.[7]

Antimicrobial Activity

The pyrazole ring is a component of several established antimicrobial drugs.[1] The carbohydrazide moiety can further enhance this activity.

  • Broad-Spectrum Potential: Pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[11][12]

  • Mechanism of Action: While varied, proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall integrity. The ability to form Schiff bases with aldehydes can also be exploited to generate further derivatives with enhanced antimicrobial profiles.

Experimental Workflow for Biological Evaluation

A logical workflow for assessing the biological potential of this compound would involve a tiered screening approach.

Biological_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Lead Optimization Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis If Active Kinase Kinase Inhibition Panel Cytotoxicity->Kinase If Active DNA_Binding DNA Binding Studies (UV-Vis, Viscosity) Cytotoxicity->DNA_Binding If Active Antimicrobial Antimicrobial Screening (e.g., MIC against bacterial/fungal strains) SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR If Active Apoptosis->SAR Kinase->SAR DNA_Binding->SAR ADMET In silico/In vitro ADMET Profiling SAR->ADMET

Figure 2: Workflow for biological evaluation.

Conclusion

1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetically accessible heterocyclic compound with significant potential as a scaffold in drug discovery. Its characterization relies on a standard suite of analytical techniques, including NMR, FTIR, and mass spectrometry. The established biological activities of related pyrazole carbohydrazides, particularly in the fields of oncology and microbiology, provide a strong rationale for its further investigation and development. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic promise of this versatile molecule.

References

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  • Chen, X., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(10), 1463-1471. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18959-18981. Available at: [Link]

  • Fan, C. D., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10. Available at: [Link]

  • Hassan, A. S., et al. (2023). Pyrazoles as anticancer agents: Recent advances. Scientific Reviews on Pharmacy and Pharmaceutical Sciences, 2(4), 1-15. Available at: [Link]

  • Hassan, A. S. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4930. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6019. Available at: [Link]

  • Mohamed, S. K., et al. (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(29), 7306-7316. Available at: [Link]

  • Moolakkapurath, F. T., et al. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]

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  • Rostamizadeh, S., et al. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 5(118), 97683-97690. Available at: [Link]

  • Silva, B. V. d., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

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  • Khan, M. N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10251-10254. Available at: [Link]

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Foundational

Technical Monograph: 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

This is an in-depth technical guide on 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide , a critical pyrazole scaffold used in medicinal chemistry for the development of antimicrobial, anticancer, and anti-inflammatory age...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide , a critical pyrazole scaffold used in medicinal chemistry for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis, Reactivity, and Pharmacological Applications[1]

Part 1: Chemical Identity & Core Characterization

Compound Name: 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS Number: 948292-98-6 Synonyms: 5-Pyrazotec-1M3P; 1-Methyl-3-phenylpyrazole-5-carboxylic acid hydrazide Molecular Formula: C₁₁H₁₂N₄O Molecular Weight: 216.24 g/mol

Structural Significance

The compound features a pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its pharmacological versatility stems from three key structural domains:

  • N1-Methyl Group: Locks the tautomeric equilibrium, defining the regiochemistry and lipophilicity.

  • C3-Phenyl Ring: Provides a hydrophobic pharmacophore often required for binding to protein pockets (e.g., kinase ATP-binding sites).

  • C5-Carbohydrazide Moiety: A highly reactive "chemical handle" used to generate Schiff bases (hydrazones) or cyclize into fused heterocycles like oxadiazoles and triazoles.

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 168–172 °C (Dependent on purity/polymorph)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~11.5 (Hydrazide NH)
LogP ~0.8–1.2 (Predicted)
Part 2: Synthetic Methodology

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide requires strict regiochemical control to distinguish it from its isomer, 1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide. The most robust industrial route involves a convergent synthesis starting from acetophenone.

Validated Synthetic Protocol

Step 1: Claisen Condensation (Formation of Diketoester)

  • Reagents: Acetophenone, Diethyl Oxalate, Sodium Ethoxide (NaOEt), Ethanol.[1][2]

  • Mechanism: The enolate of acetophenone attacks diethyl oxalate.

  • Protocol: To a stirred solution of NaOEt (1.2 eq) in anhydrous ethanol, add acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C. Reflux for 4 hours. Acidify with HCl to precipitate Ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4).

Step 2: Cyclization to Pyrazole Core

  • Reagents: Hydrazine Hydrate, Ethanol.[3]

  • Protocol: React the diketoester with hydrazine hydrate in refluxing ethanol. This yields Ethyl 3-phenyl-1H-pyrazole-5-carboxylate .

  • Note: Using methylhydrazine directly in this step often yields a mixture of regioisomers (1-methyl-3-phenyl vs 1-methyl-5-phenyl). The stepwise alkylation (Step 3) is preferred for higher isomeric purity.

Step 3: Regioselective N-Methylation

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Selectivity: Alkylation of the pyrazole anion occurs preferentially at the nitrogen adjacent to the ester group (N1) due to steric hindrance from the phenyl group at C3, favoring the formation of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate .

  • Purification: Recrystallization from ethanol/water.

Step 4: Hydrazinolysis (Target Formation)

  • Reagents: Hydrazine Hydrate (excess), Ethanol.[3]

  • Protocol: Dissolve the methylated ester in ethanol. Add 5–10 equivalents of hydrazine hydrate. Reflux for 6–8 hours. Cool to precipitate the target carbohydrazide.

  • Yield: Typically 75–85%.

Synthesis_Pathway Acetophenone Acetophenone (Start) Diketoester Ethyl 2,4-dioxo- 4-phenylbutanoate Acetophenone->Diketoester NaOEt, EtOH Claisen Cond. DiethylOxalate Diethyl Oxalate DiethylOxalate->Diketoester PyrazoleEster Ethyl 3-phenyl- 1H-pyrazole-5-carboxylate Diketoester->PyrazoleEster N2H4·H2O Cyclization MethylatedEster Ethyl 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylate (Major Isomer) PyrazoleEster->MethylatedEster MeI, K2CO3 N-Methylation Target 1-Methyl-3-phenyl- 1H-pyrazole-5-carbohydrazide (CAS 948292-98-6) MethylatedEster->Target N2H4·H2O Hydrazinolysis

Figure 1: Stepwise synthetic pathway ensuring regioselective formation of the 1-methyl-3-phenyl isomer.

Part 3: Reactivity & Applications[8]

The carbohydrazide group (-CONHNH₂) is a "privileged structure" in drug design. It serves as a nucleophile that can be derivatized into various bioactive scaffolds.

1. Schiff Base Formation (Antimicrobial/Anticancer)

Reacting the hydrazide with aromatic aldehydes yields acylhydrazones .

  • Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.

  • Application: These derivatives often exhibit potent Src Kinase inhibition and tubulin polymerization inhibition in cancer cells (e.g., A549 lung cancer lines). The hydrazone linkage (-CONHN=CH-) mimics the peptide bond but is more resistant to enzymatic hydrolysis.

2. Cyclization to 1,3,4-Oxadiazoles

Heating the hydrazide with carboxylic acids or phosphoryl chloride (POCl₃) effects cyclization.

  • Product: 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazole.

  • Bioactivity: Enhanced lipophilicity and metabolic stability; often screened for antifungal and anti-inflammatory activity (COX-2 inhibition).

3. Biological Mechanism of Action (Scaffold Level)

Derivatives of this scaffold frequently target the Apoptosis Pathway . Specifically, they have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic) proteins.

Bioactivity_Mechanism Compound Pyrazole-Carbohydrazide Derivative SrcKinase Src Kinase (Inhibition) Compound->SrcKinase Targeting Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Modulates Bax Bax (Upregulation) Compound->Bax Modulates SrcKinase->Bcl2 Signaling Mito Mitochondrial Depolarization Bcl2->Mito Inhibits (Blocked) Bax->Mito Promotes Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for pyrazole-carbohydrazide derivatives in cancer cell apoptosis.[4][5]

Part 4: Safety & Handling (MSDS Highlights)
  • Hazard Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

  • Signal Word: WARNING

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrazide group is sensitive to oxidation over long periods.

References
  • Chemical Identity & CAS

    • 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS 948292-98-6). Dr. Jagath Reddy's Heterocyclics / BLD Pharm.

  • Synthetic Pathway (Claisen Condensation)

    • Rafinejad, A., et al. (2015).[1] "Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors." Journal of Sciences, Islamic Republic of Iran.

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles." Chemical Reviews. (General reference for regiochemistry logic).
  • Biological Application (Anticancer)

    • Zhang, S., et al. (2009). "Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells." Bioorganic & Medicinal Chemistry.

Sources

Exploratory

A Technical Guide to the Biological Activity of Pyrazole Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of pyrazole and carbohydrazide moieties has created a class of compounds with significant therapeutic potential. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and carbohydrazide moieties has created a class of compounds with significant therapeutic potential. This guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of pyrazole carbohydrazide derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, making them a focal point in modern medicinal chemistry. This document serves as a technical resource, offering detailed experimental protocols and mechanistic insights to guide future research and drug development efforts in this promising area.

The Pyrazole Carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design, featured in established drugs like Celecoxib and Rimonabant.[1][2][3] Its aromatic nature and ability to participate in various molecular interactions make it a "privileged scaffold." When combined with a carbohydrazide linker (-CONHNH2), the resulting derivatives gain additional hydrogen bonding capabilities and conformational flexibility. This unique combination often leads to enhanced binding affinity with biological targets and a diverse range of pharmacological activities.[4]

The position of the carbohydrazide moiety on the pyrazole ring is a critical determinant of the compound's biological activity profile.[4] For instance, substitution at the C-3 and C-5 positions often yields derivatives with significant antitumor properties, while substitution at the C-4 position is commonly associated with antimicrobial and antinociceptive effects.[4]

Caption: General chemical structure of pyrazole carbohydrazide.

Synthetic Strategies and Methodologies

The synthesis of pyrazole carbohydrazide derivatives typically follows a multi-step pathway, beginning with the construction of the core pyrazole ring. A common and effective method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-diketone with a hydrazine derivative.[3][5] Subsequent reaction steps extend the scaffold to incorporate the carbohydrazide functionality and other desired substituents.

Representative Synthetic Protocol: N'-[(4-chlorophenyl)methylene]-5-phenyl-1H-pyrazole-3-carbohydrazide

This protocol outlines a reliable method for synthesizing a representative pyrazole carbohydrazide derivative.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol.

  • Add hydrazine hydrate dropwise while stirring at room temperature.

  • A catalytic amount of a suitable acid, such as sulfuric acid, can be added to facilitate the reaction.[6]

  • Continue stirring for 4-6 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to obtain the pyrazole ester.

Step 2: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide

  • Reflux the ethyl 5-phenyl-1H-pyrazole-3-carboxylate from Step 1 with an excess of hydrazine hydrate in ethanol for 8-12 hours.

  • Upon cooling, the carbohydrazide product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of the Final Product

  • Dissolve the 5-phenyl-1H-pyrazole-3-carbohydrazide in a suitable solvent, such as ethanol.

  • Add an equimolar amount of 4-chlorobenzaldehyde.

  • Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC. Once complete, allow the mixture to cool to room temperature.

  • The final product will precipitate. Collect the solid by filtration, wash with ethanol, and recrystallize to obtain the pure N'-[(4-chlorophenyl)methylene]-5-phenyl-1H-pyrazole-3-carbohydrazide.[6]

Synthetic_Workflow start Starting Materials (β-Diketone, Hydrazine) step1 Knorr Cyclocondensation (Formation of Pyrazole Ester) start->step1 step2 Hydrazinolysis (Formation of Carbohydrazide) step1->step2 step3 Condensation (Reaction with Aldehyde) step2->step3 end_product Final Pyrazole Carbohydrazide Derivative step3->end_product

Caption: Synthetic workflow for pyrazole carbohydrazide derivatives.

Spectrum of Biological Activities

Pyrazole carbohydrazide derivatives have been extensively studied and have shown a wide array of biological activities.

Antimicrobial Activity

Many pyrazole carbohydrazide derivatives exhibit potent antibacterial and antifungal properties.[7][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of specific substituents, such as halogens or furan moieties, on the aromatic rings can significantly enhance their antimicrobial potency.[10][11]

Compound ClassTarget OrganismMIC (µg/mL)Reference
1,3-diaryl pyrazoles with furan-2-carbohydrazideS. aureus1-2[11]
1,3-diaryl pyrazoles with furan-2-carbohydrazideE. coli1-2[11]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrilesMRSANot specified[8]
3-substituted-5-(benzofuran-2-yl)-pyrazolesB. subtilisPotent activity[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of pyrazole carbohydrazide derivatives is one of the most investigated areas.[1][12][13] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][13] Their mechanisms of action are diverse and can involve the inhibition of kinases, topoisomerases, or interaction with DNA.[1][12] For instance, some salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent inhibitors of A549 lung cancer cell proliferation by inducing apoptosis.[4]

CompoundCancer Cell LineIC50 (µM)Reference
N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivativeH460 (Lung)0.15[1]
Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[1]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeHepG-2 (Liver)0.71[13]
Polysubstituted pyrazole derivativeHepG2 (Liver)2[1]

digraph "Apoptosis_Pathway" {
graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124"];
edge [color="#5F6368"];

PC_Deriv [label="Pyrazole Carbohydrazide\nDerivative", fillcolor="#FBBC05"]; Kinase [label="Kinase Inhibition\n(e.g., PI3K)", fillcolor="#F1F3F4"]; DNA_Damage [label="DNA Interaction/\nDamage", fillcolor="#F1F3F4"]; Caspase_Act [label="Caspase Activation", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PC_Deriv -> Kinase [arrowhead=tee, color="#EA4335"]; PC_Deriv -> DNA_Damage [arrowhead=vee, color="#4285F4"]; Kinase -> Caspase_Act [style=dashed, arrowhead=none]; DNA_Damage -> Caspase_Act; Caspase_Act -> Apoptosis; }

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory and Analgesic Activity

Several pyrazole carbohydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties, often comparable to or even exceeding those of standard drugs like indomethacin and celecoxib.[2][5][14][15] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2] Some derivatives have shown selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[14]

Other Biological Activities

The therapeutic potential of this class of compounds extends to other areas as well:

  • Antiviral Activity: Certain derivatives have shown promising activity against various viruses, including the tobacco mosaic virus and human coronaviruses.[3][16]

  • Anticonvulsant Activity: Some pyrazole carbohydrazides have exhibited anticonvulsant effects in preclinical models.[4]

  • Cannabinoid Receptor Antagonism: The well-known drug Rimonabant is a pyrazole carbohydrazide derivative that acts as a potent CB1 cannabinoid receptor antagonist.[4][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carbohydrazide derivatives is highly dependent on their structural features. Key SAR insights include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are crucial. For example, a para-substituted phenyl ring at the C-5 position and a 2,4-dichlorophenyl substituent at the N-1 position are important for cannabinoid receptor antagonistic activity.[17]

  • The Carboxamide Linker: The carbohydrazide moiety is essential for many of the observed biological activities, likely due to its hydrogen bonding capacity. Modifications to this linker can significantly impact potency.[4]

  • Aromatic Substituents: The introduction of electron-withdrawing or electron-donating groups on the terminal aryl rings can modulate the electronic properties of the molecule and influence its interaction with biological targets. Halogen substitutions, in particular, are often associated with enhanced activity.[10]

Future Perspectives and Challenges

Pyrazole carbohydrazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of promising candidates in animal models of disease.

Challenges in the development of these compounds include ensuring target selectivity to minimize off-target effects and optimizing their solubility and bioavailability for clinical applications.

References

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Maltese, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999. [Link]

  • Fahmy, H. H., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 348-356. [Link]

  • Al-Sultani, H. K. J., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-291. [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [Link]

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

  • Ntie-Kang, F., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PLoS ONE, 18(1), e0279679. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Domyati, T. M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(4), 191-203. [Link]

  • Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 268, 00004. [Link]

  • Sharma, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8089-8114. [Link]

  • El-Mekabaty, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 701. [Link]

  • Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1388. [Link]

  • Al-Ostath, A. I. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3127. [Link]

  • Verma, A. K., et al. (2014). Evaluation of Anti-Inflammatory and Analgesic Activity of Novel Pyrazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(37), 21-24. [Link]

  • Patel, J. R., et al. (2022). Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(6), 1218-1224. [Link]

  • Asif, M. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-15. [Link]

  • Wang, S. F., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5152. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. [Link]

  • Pop, R., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

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Foundational

Decoding the Structure-Activity Relationship (SAR) of Methyl Pyrazole Derivatives: A Rational Design Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals Introduction: The Pyrazole Scaffold and the Methylation Paradigm The pyrazole ring—a five-m...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Methylation Paradigm

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, featured in over 50 FDA-approved drugs including Celecoxib, Ruxolitinib, and Sildenafil[1]. However, the true art of optimizing pyrazole-based pharmacophores lies in the precise manipulation of its substituents. Among these, methyl substitution (at the 1-, 3-, 4-, or 5-position) is a deceptively simple modification that profoundly alters the physicochemical and biological profile of the molecule.

As application scientists, we do not merely observe empirical changes in IC50 values; we must understand the causality behind them. The addition of a methyl group impacts three critical parameters:

  • Tautomeric Locking: Unsubstituted pyrazoles (e.g., 3-methylpyrazole and 5-methylpyrazole) exist in a dynamic tautomeric equilibrium. This fluidity complicates target engagement, as the hydrogen bond donor (N-H) and acceptor (N:) roles constantly flip. N-methylation (creating 1-methylpyrazole derivatives) "locks" the tautomeric state, providing a rigid, predictable pharmacophore[1].

  • Desolvation and Lipophilicity (LogP): N-methylation removes the polar N-H bond, significantly increasing lipophilicity. This enhances membrane permeability and oral bioavailability, while also altering the desolvation penalty required for the molecule to enter a hydrophobic binding pocket[2].

  • Steric Hindrance: A methyl group at the 3- or 5-position introduces steric bulk that can force the pyrazole ring into a specific dihedral angle relative to adjacent aromatic systems, optimizing the molecule's trajectory into narrow kinase hinge regions[3].

Mechanistic Causality in SAR: Target-Specific Case Studies

To illustrate these principles, we will analyze the SAR of methyl pyrazole derivatives across two distinct oncology targets: Receptor Tyrosine Kinases (RET and EGFR).

1-Isopropyl-3-Methyl-Pyrazole Derivatives as RET Kinase Inhibitors

The REarranged during Transfection (RET) kinase is a critical driver in thyroid and lung cancers. Recent SAR campaigns have utilized the 1-isopropyl-3-methyl-pyrazole scaffold to target both wild-type RET and the highly resistant V804M gatekeeper mutant[4].

The Causality: The 3-methyl group provides essential van der Waals interactions with the hydrophobic pocket adjacent to the hinge region. Meanwhile, the bulky 1-isopropyl group restricts the rotational freedom of the pyrazole core, minimizing the entropic penalty upon binding. When a 5-cyclopropylisoxazol-3-yl group is introduced at the C3 position, the molecule achieves optimal shape complementarity with the mutated V804M active site[4].

Fused Pyrano-Pyrazolo-Pyrimidine Derivatives as EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) inhibitors frequently utilize fused pyrazole systems. In a study of dihydropyrano-pyrazole derivatives, the presence of 5-imino and 6-amino groups on the pyrazole-fused system provided critical hydrogen bond donors[5].

The Causality: Unlike N-methylated systems designed to remove H-bonds, these 3-methyl-fused systems retain their H-bond capacity to interact with the critical Met793 residue in the EGFR hinge region. The 3-methyl group acts as an electron-donating group (EDG), subtly increasing the electron density of the pyrazole ring and strengthening the adjacent hydrogen bonds[5].

Quantitative SAR Data Analysis

The following table synthesizes the biochemical and cellular assay data demonstrating the impact of structural modifications on methyl pyrazole derivatives.

Table 1: Comparative SAR Data of Methyl Pyrazole Derivatives against Kinase Targets

Compound ID / ScaffoldTarget KinaseStructural ModificationBiochemical IC50 (nM)Cellular IC50 (nM)Reference
Base Scaffold RET (wt)Unsubstituted pyrazole> 1000> 5000[4]
Compound 15l RET (wt)1-isopropyl-3-methyl + C3-cyclopropylisoxazole44100 (Ba/F3 RET)[4]
Compound 15l RET (V804M)1-isopropyl-3-methyl + C3-cyclopropylisoxazole252320 (Ba/F3 V804M)[4]
Erlotinib (Control) EGFRStandard Quinazoline130N/A[5]
Compound 3 EGFRPyrano-pyrazolo-pyrimidine (3-methyl fused)60N/A[5]
Compound 9 EGFRSulfonamide-substituted pyrazole210N/A[5]

Visualizing the Biological and Experimental Workflows

To contextualize the SAR data, we must map both the biological pathways these compounds disrupt and the self-validating experimental workflows used to evaluate them.

Pathway Ligand Growth Factor (EGF/GDNF) Receptor RTK (EGFR / RET) Ligand->Receptor Activation Downstream1 RAS / RAF / MEK Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT / mTOR Receptor->Downstream2 Phosphorylation Inhibitor Methyl Pyrazole Inhibitor Inhibitor->Receptor ATP-Competitive Hinge Binding Response Tumor Proliferation & Survival Downstream1->Response Downstream2->Response

Receptor Tyrosine Kinase (RTK) signaling cascade inhibited by methyl pyrazoles.

Workflow Design Rational SAR Design (Tautomer Locking via N-Methylation) Synthesis Regioselective Synthesis & Purification Design->Synthesis Biochemical In Vitro Kinase Assay (ATP at Km) Synthesis->Biochemical Biochemical->Design Potency Feedback Cellular Orthogonal Cellular Assay (Ba/F3 Isogenic Lines) Biochemical->Cellular Cellular->Design Efficacy Feedback PKPD In Vivo PK/PD & Microsomal Stability Cellular->PKPD

Iterative, self-validating SAR optimization workflow for methyl pyrazole derivatives.

Self-Validating Experimental Protocols

A robust SAR campaign relies on self-validating assays. If a protocol cannot internally control for false positives (e.g., assay interference, general cytotoxicity), the resulting SAR data is meaningless. Below are the optimized protocols for evaluating methyl pyrazole kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR/RET)

Objective: Determine the biochemical IC50 of methyl pyrazole derivatives. Causality Check: ATP-competitive inhibitors must be tested at an ATP concentration equal to the


 of the specific kinase. Testing at physiological ATP levels (1-5 mM) prematurely masks potency, while testing at trace ATP levels yields artificially low IC50 values that fail to translate in vivo[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the methyl pyrazole derivatives in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced protein denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add recombinant human EGFR or RET kinase domain to the wells. Incubate for 15 minutes at room temperature. Rationale: This allows slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add the substrate mix containing Poly(Glu, Tyr) 4:1 (generic substrate) and ATP at the pre-determined

    
     for the specific kinase[6].
    
  • Detection: After 60 minutes, quench the reaction using a standard ADP-Glo™ or TR-FRET reagent. Read the luminescence/fluorescence on a microplate reader.

  • Validation: Calculate IC50 using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay plate is >0.6 for data acceptance.

Protocol 2: Orthogonal Cellular Proliferation Assay (Ba/F3 System)

Objective: Validate that the biochemical potency translates to cellular target engagement without off-target cytotoxicity. Causality Check: A compound might kill cells simply by being toxic (e.g., membrane disruption). To self-validate target-specific mechanism of action, we use an isogenic Ba/F3 cell system. Ba/F3 cells normally require IL-3 to survive. When engineered to express an oncogenic kinase (e.g., RET V804M), they become IL-3 independent[4]. A true RET inhibitor will kill RET-driven Ba/F3 cells but will not kill parental Ba/F3 cells supplemented with IL-3.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3-RET(V804M) cells and parental Ba/F3 cells (supplemented with 10 ng/mL IL-3) into separate 96-well plates at

    
     cells/well in RPMI-1640 medium with 10% FBS.
    
  • Compound Treatment: Add serial dilutions of the methyl pyrazole derivatives (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and quantify ATP (proportional to viable cell number).

  • Validation: The compound is validated as a specific, on-target inhibitor only if the IC50 in the RET-driven line is significantly lower (e.g., >10-fold window) than the IC50 in the IL-3 supplemented parental line[4].

Conclusion

The SAR of methyl pyrazole derivatives is a masterclass in precision medicinal chemistry. Whether leveraging N-methylation to lock tautomeric states and boost LogP, or utilizing 3-methyl substitutions to optimize hinge-region sterics, these minor structural tweaks yield profound biological consequences. By pairing rational design with self-validating biochemical and cellular workflows, drug development professionals can systematically convert basic pyrazole scaffolds into highly selective, orally bioavailable therapeutics.

References

  • Frontiers in Chemistry. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers. Available at: [Link]

  • National Institutes of Health (NIH). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy." PMC. Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

[1][2] Executive Summary 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 10250-64-3) is a privileged heterocyclic scaffold and a critical synthetic intermediate in medicinal chemistry.[1][2][3] Unlike standalone act...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 10250-64-3) is a privileged heterocyclic scaffold and a critical synthetic intermediate in medicinal chemistry.[1][2][3] Unlike standalone active pharmaceutical ingredients (APIs), its primary utility lies in its role as a pharmacophore precursor .[1][2] It provides the essential structural geometry required to synthesize potent NK-3 receptor antagonists and anticancer hydrazones (Schiff bases).[1][2]

This guide analyzes the compound's intrinsic chemical reactivity, the mechanisms of its bioactive derivatives, and the experimental protocols required to validate its conversion into therapeutic agents targeting A549 lung cancer cells and neurokinin pathways.

Part 1: Molecular Architecture & Pharmacophore Analysis[1][2]

The biological versatility of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide stems from its dual-domain structure, which allows it to interact with diverse protein binding pockets.

Structural Domains
  • Domain A: The Pyrazole Core (1-methyl-3-phenyl-1H-pyrazole) [1][2]

    • Function: Acts as a lipophilic spacer and a

      
      -stacking unit.[1][2] The phenyl ring at the C3 position provides hydrophobic bulk, essential for fitting into the hydrophobic pockets of enzymes (e.g., kinases) or receptors (e.g., NK-3).[1][2]
      
    • Electronic Property: The pyrazole nitrogen atoms can accept hydrogen bonds, stabilizing the molecule within the active site.

  • Domain B: The Carbohydrazide Tail (-CONHNH₂) [1][2]

    • Function: This is the "warhead" precursor.[1][2] It contains a nucleophilic terminal amino group (-NH₂) capable of condensing with aldehydes/ketones to form hydrazones (Schiff bases).[1][2]

    • Direct Activity: In its free form, the hydrazide moiety can chelate metal ions (Cu²⁺, Fe²⁺) or form hydrogen bond networks with serine/threonine residues in enzyme catalytic triads.[2]

Pharmacophore Mapping (Visualization)[2]

Pharmacophore cluster_0 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Pyrazole Pyrazole Core (Scaffold Rigidity) Phenyl Phenyl Group (C3) (Hydrophobic Binding) Phenyl->Pyrazole Attached at C3 Target Biological Target (Enzyme/Receptor) Phenyl->Target Pi-Stacking / Hydrophobic Interaction Hydrazide Carbohydrazide (C5) (H-Bond Donor/Acceptor) Hydrazide->Pyrazole Attached at C5 Hydrazide->Target H-Bonding / Metal Chelation Methyl N-Methyl (N1) (Steric Control) Methyl->Pyrazole Attached at N1

Figure 1: Pharmacophore dissection of the title compound, highlighting the functional roles of its structural components in ligand-target binding.[1][2]

Part 2: Mechanisms of Action (Derived Therapeutics)[2]

The compound exerts its most significant biological effects after chemical derivatization. Two primary pathways are documented in the literature.[1][4]

Mechanism A: Anticancer Activity (Induction of Autophagy & Apoptosis)

Derivatives of this scaffold, particularly N-glycosides and salicylaldehyde hydrazones , exhibit potent cytotoxicity against A549 human lung carcinoma cells .[2]

  • The Trigger: The hydrazone derivative permeates the cell membrane (facilitated by the lipophilic pyrazole-phenyl unit).[1][2]

  • Metal Chelation: The hydrazone moiety (C=N-NH-C=O) acts as a tridentate ligand, sequestering intracellular transition metals (Fe, Cu) essential for cell proliferation.[1][2]

  • ROS Generation: The disruption of metal homeostasis leads to the accumulation of Reactive Oxygen Species (ROS).[1][2]

  • Signaling Cascade:

    • Apoptosis: ROS accumulation triggers the release of Cytochrome C from mitochondria, activating Caspase-3/9.[1]

    • Autophagy: The compound inhibits the mTOR pathway (a negative regulator of autophagy), leading to the formation of autophagosomes as the cell attempts to survive the stress.[2]

  • Outcome: The simultaneous activation of apoptosis and autophagy overwhelms the cancer cell, leading to cell death.

Mechanism B: Neurokinin-3 (NK-3) Receptor Antagonism

In drug discovery (e.g., patent US8871761B2), this compound serves as a key intermediate for synthesizing NK-3 receptor antagonists .[1][2]

  • Role: The pyrazole-phenyl moiety mimics the hydrophobic pharmacophore of endogenous neurokinins (like Neurokinin B).[1][2]

  • Effect: By blocking the NK-3 receptor, these derivatives modulate the hypothalamic-pituitary-gonadal axis, offering therapeutic potential for schizophrenia and sex-hormone-dependent disorders.[1]

Pathway Visualization[2]

Mechanism Precursor 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Hydrazone Active Hydrazone/Glycoside Precursor->Hydrazone + Aldehyde (Condensation) Aldehyde Salicylaldehyde / Sugar Aldehyde->Hydrazone MetalIons Intracellular Metal Ions (Fe2+, Cu2+) Hydrazone->MetalIons Chelation mTOR mTOR Complex Hydrazone->mTOR Inhibition ROS ROS Accumulation MetalIons->ROS Redox Stress Mitochondria Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Cytochrome C Release Autophagosome Autophagosome Formation mTOR->Autophagosome De-repression ROS->Mitochondria Membrane Depolarization Death Cell Death (A549) Caspase->Death Autophagosome->Death Excessive Autophagy

Figure 2: The dual-mechanism pathway of pyrazole-5-carbohydrazide derivatives in A549 lung cancer cells, involving both oxidative stress (apoptosis) and metabolic regulation (autophagy).[1][2]

Part 3: Experimental Protocols

To validate the mechanism of action, researchers must first synthesize the active derivative and then assay its biological effect.

Protocol 1: Synthesis of Bioactive Hydrazones (General Method)

This protocol converts the inactive precursor into the active anticancer agent.[2]

  • Reagents:

    • 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1.0 mmol).[1][2]

    • Aromatic aldehyde (e.g., salicylaldehyde) (1.0 mmol).[2]

    • Ethanol (absolute, 20 mL).

    • Glacial acetic acid (catalytic amount, 2-3 drops).[1][2]

  • Procedure:

    • Dissolve the carbohydrazide in ethanol under reflux.[1][2]

    • Add the aldehyde and acetic acid catalyst.[1]

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Cool the solution to room temperature.[1][2] The Schiff base precipitate will form.[1]

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    • IR Spectroscopy: Disappearance of the -NH₂ doublet (3200-3300 cm⁻¹) and appearance of the C=N imine stretch (1600-1620 cm⁻¹).[1][2]

Protocol 2: Validation of Autophagy Induction (A549 Cells)

This assay confirms the specific MoA described in Section 2.[2]

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the synthesized hydrazone derivative (IC50 concentration, typically 10-50 µM) for 24 hours.[1][2]

  • Staining:

    • Use Monodansylcadaverine (MDC) staining to visualize autophagic vacuoles.[1][2]

    • Incubate cells with 0.05 mM MDC for 10 minutes at 37°C.

  • Analysis:

    • Wash cells with PBS and analyze via fluorescence microscopy (Excitation: 380 nm, Emission: 525 nm).[2]

    • Positive Result: Appearance of distinct punctate fluorescent dots (autophagosomes) in the cytoplasm compared to control.[1][2]

Part 4: References

  • Anticancer Activity & SAR:

    • Title: Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.[1]

    • Source: European Journal of Medicinal Chemistry (2008).[2]

    • URL:[Link][2]

  • Autophagy Mechanism:

    • Title: Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells.[1][5]

    • Source: Bioorganic & Medicinal Chemistry (2009).[1][2][5]

    • URL:[Link]

  • NK-3 Receptor Antagonism (Patent):

    • Title: NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders.[1][2]

    • Source: US Patent US8871761B2.[1][2]

    • URL:

  • Chemical Properties & Safety:

    • Title: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (Precursor Data).[1][2][6]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][2]

Sources

Foundational

Introduction: The Cellular Imperative of Autophagy and the Quest for its Modulators

An In-Depth Technical Guide on the Discovery of Pyrazole-5-Carbohydrazide N-Glycosides as Autophagy Inducers Autophagy, or "self-eating," is a fundamental catabolic process highly conserved across eukaryotes. It involves...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery of Pyrazole-5-Carbohydrazide N-Glycosides as Autophagy Inducers

Autophagy, or "self-eating," is a fundamental catabolic process highly conserved across eukaryotes. It involves the sequestration of cytoplasmic components—including misfolded proteins and damaged organelles—within double-membraned vesicles known as autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled to maintain cellular homeostasis.[1] This process is not merely a waste disposal system; it is a critical survival mechanism, providing recycled metabolites during periods of nutrient starvation and playing a key role in cellular quality control, development, and immunity.

Given its central role, dysregulation of autophagy is implicated in a host of human pathologies, from neurodegenerative diseases to metabolic disorders and cancer. In the context of oncology, autophagy plays a dual role. In some instances, it can promote the survival of established tumors by providing nutrients and mitigating cellular stress. Conversely, in other contexts, inducing autophagy can lead to a form of programmed cell death known as autophagic cell death, making it a promising therapeutic strategy.[2] This has spurred significant interest in the discovery of small molecules that can precisely modulate the autophagic process.

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanistic evaluation of a novel class of autophagy inducers: pyrazole-5-carbohydrazide N-glycosides . We will delve into the scientific rationale behind their design, the experimental workflows used to validate their activity, and the signaling pathways they modulate, with a particular focus on their effects in A549 lung cancer cells.[3]

Synthesis and Discovery: A Rational Approach to Novel Scaffolds

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[4] The carbohydrazide moiety is also a key building block in medicinal chemistry, known to impart a range of biological activities.[5] The initial hypothesis was that combining these privileged scaffolds with a glycoside moiety could yield novel compounds with unique biological profiles, potentially impacting cell growth and survival pathways.

A library of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives was synthesized. The core synthetic strategy involved the reaction of substituted 1H-pyrazole-5-carbohydrazide with a D-sugar.[3] This approach allows for significant chemical diversity by varying the substituents on the aryl rings and utilizing different sugars.

Workflow for Discovery and Validation

The discovery process followed a logical and systematic progression from initial synthesis to detailed mechanistic studies.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Autophagy Confirmation cluster_2 Phase 3: Mechanism of Action A Synthesis of Pyrazole-5- carbohydrazide N-glycoside Library B Screening in A549 Lung Cancer Cells (MTT Assay) A->B Diverse Substituents C Western Blot Analysis (LC3-II, p62) B->C Active Compounds Identified D Fluorescence Microscopy (GFP-LC3 Puncta) C->D Confirm Autophagosome Formation E Identification of Lead Compound (e.g., Compound 3d) D->E Quantify Autophagic Activity F Signaling Pathway Analysis (Western Blot for Akt/mTOR) E->F Investigate Upstream Signaling G Mechanistic Conclusion F->G Elucidate Pathway

Caption: Workflow from synthesis to mechanistic elucidation.

Biological Evaluation: Confirming Autophagy Induction

Initial screening of the synthesized compounds revealed that they possessed inhibitory effects on the growth of A549 lung cancer cells.[3] Notably, one compound, designated 3d , exhibited the highest growth inhibitory effect and was selected for in-depth mechanistic studies.

Cell Viability and Proliferation

The anti-proliferative effects were quantified using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The results demonstrated that the pyrazole-5-carbohydrazide N-glycoside derivatives inhibited A549 cell growth in a dose-dependent manner.[2][3]

Hallmark Indicators of Autophagy

To determine if the observed cytotoxicity was mediated by autophagy, several hallmark biochemical and morphological assays were performed.

Western Blot Analysis: The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a definitive indicator of autophagy induction.[6] A549 cells treated with compound 3d showed a significant increase in the LC3-II to LC3-I ratio. Furthermore, the levels of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded during autophagy, were observed to decrease, providing further evidence of a functional autophagic flux.

Fluorescence Microscopy: To visualize the formation of autophagosomes, A549 cells were transfected with a plasmid expressing GFP-LC3. In untreated cells, the GFP-LC3 signal is diffuse throughout the cytoplasm. Upon induction of autophagy, GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct green fluorescent puncta. Treatment with compound 3d led to a marked increase in the formation of these GFP-LC3 puncta, morphologically confirming the induction of autophagy.[7]

Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a master regulator of cell growth, proliferation, and survival, and it acts as a major negative regulator of autophagy.[8][9] When nutrients are abundant, Akt activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn phosphorylates and inhibits key components of the autophagy initiation machinery, such as the ULK1 complex, thereby suppressing autophagy.[10]

To investigate whether the pyrazole-5-carbohydrazide N-glycosides induce autophagy through this pathway, the phosphorylation status of key proteins was examined by Western blot.

G Compound Pyrazole-5-carbohydrazide N-glycoside (3d) pAkt p-Akt (Active) Compound->pAkt Inhibits Phosphorylation Akt Akt Akt->pAkt Activation pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 ULK1 ULK1 Complex pmTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

Sources

Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to engage in diverse biological interactions have cemented its status as a cornerstone in the development of numerous therapeutic agents.[4][5][6] This guide provides an in-depth exploration of the pyrazole core, from its fundamental physicochemical properties and synthesis to its role in market-approved drugs. We will dissect the structure-activity relationships (SAR) and mechanisms of action of key pyrazole-containing drugs, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Moiety

First identified by Ludwig Knorr in 1883, the pyrazole nucleus has become a pharmacologically significant scaffold, integral to drugs spanning a wide array of therapeutic areas.[7] The number of FDA-approved drugs containing a pyrazole ring has seen a notable increase, a testament to its metabolic stability and favorable drug-like properties.[8][9] These compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[4][7][10][11]

The success of the pyrazole scaffold can be attributed to its unique structural features. The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-1) and acceptors (N-2), which are crucial for binding to biological targets like proteins and enzymes.[4][9] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its five-membered structure provides a rigid framework for the precise orientation of various substituents.[4] This structural versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

Below is a table of prominent FDA-approved drugs that feature the pyrazole core, highlighting the diverse targets and indications addressed by this remarkable heterocycle.

Drug Name Trade Name Therapeutic Target Indication
CelecoxibCelebrex®Cyclooxygenase-2 (COX-2)Anti-inflammatory, Pain
RuxolitinibJakafi®/Jakavi®Janus Kinase 1/2 (JAK1/JAK2)Myelofibrosis, Polycythemia Vera
ApixabanEliquis®Factor XaAnticoagulant
SildenafilViagra®cGMP-specific phosphodiesterase type 5 (PDE5)Erectile Dysfunction
CrizotinibXalkori®ALK/ROS1/MET KinaseNon-Small Cell Lung Cancer
EncorafenibBraftovi®BRAF KinaseMelanoma, Colorectal Cancer
BaricitinibOlumiant™Janus Kinase 1/2 (JAK1/JAK2)Rheumatoid Arthritis, Alopecia
RimonabantAcomplia®Cannabinoid Receptor 1 (CB1)Anti-obesity (Withdrawn)

This table showcases a selection of pyrazole-containing drugs to illustrate the scaffold's versatility.[2][8][9][11][12]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with methods that offer a high degree of control over substitution patterns. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse libraries of compounds for SAR studies.

The Knorr Pyrazole Synthesis (and Related Condensations)

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][13] This reaction is mechanistically robust and allows for the introduction of substituents at various positions of the pyrazole ring.

Causality in Experimental Choice: The selection of a 1,3-dicarbonyl compound (or its equivalent, such as an α,β-unsaturated ketone) and a substituted hydrazine directly defines the substitution pattern of the resulting pyrazole.[13] For example, using an unsymmetrical dicarbonyl can lead to a mixture of regioisomers, a challenge that modern synthetic methods aim to overcome through more regioselective approaches.[13] The use of catalysts, such as nano-ZnO, can improve yields and reaction times, making the process more efficient and environmentally friendly.[12][13]

Visualizing the Knorr Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl Compound P1 Condensation & Dehydration R1->P1 R2 Hydrazine Derivative (R-NHNH2) R2->P1 Product Substituted Pyrazole P1->Product

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Representative Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles [12][13]

  • Materials: Ethyl acetoacetate, phenylhydrazine, nano-ZnO catalyst, ethanol.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Procedure:

    • To a solution of ethyl acetoacetate (1 mmol) in ethanol (10 mL), add phenylhydrazine (1 mmol).

    • Add a catalytic amount of nano-ZnO (10 mol%).

    • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • The solid product that precipitates is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-substituted pyrazole.

Trustworthiness: This protocol is based on established literature and utilizes a heterogeneous catalyst (nano-ZnO) which simplifies work-up and purification, a hallmark of a robust and reproducible synthetic method.[12][13]

Other Synthetic Routes

Beyond the classical Knorr synthesis, several other methods have been developed:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[10]

  • Condensation with α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated aldehydes or ketones react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[12]

  • Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials provide rapid access to complex pyrazole derivatives, enhancing synthetic efficiency.[4][6]

Case Study 1: Celecoxib (Celebrex®) - A Revolution in Anti-Inflammatory Therapy

Celecoxib was a landmark drug, being one of the first selective COX-2 inhibitors to reach the market.[14] Its development was a direct result of understanding the distinct roles of the COX-1 and COX-2 enzyme isoforms.[14]

Mechanism of Action

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[15][16]

  • COX-1: Is constitutively expressed and plays a protective role in the gastric mucosa and in platelet aggregation.[14]

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation.[14][16]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to anti-inflammatory effects but also to gastrointestinal side effects. Celecoxib selectively inhibits COX-2, reducing the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[15][16][17]

The Rationale for Selectivity: The active site of COX-2 is larger and has a side pocket that is absent in COX-1.[16] The design of Celecoxib exploited this difference. Its trifluoromethyl (CF3) and sulfonamide moieties fit into this side pocket, allowing for selective binding to COX-2.[14][16]

Visualizing the COX Inhibition Pathway:

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Protective Prostaglandins (e.g., Gastric Mucosa) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain & Swelling) COX2->PG2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits the COX-2 pathway.

Case Study 2: Ruxolitinib (Jakafi®) - Targeting the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is used to treat myeloproliferative neoplasms.[18][19] Its development showcases the power of targeting specific signaling pathways implicated in disease.

Mechanism of Action

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that regulate cell proliferation and immune responses. Aberrant activation of this pathway, often due to mutations in the JAK2 gene, is a key driver of myeloproliferative neoplasms.[20]

Ruxolitinib functions by binding to the ATP-binding pocket of the JAK1 and JAK2 kinase domains, preventing the phosphorylation and subsequent activation of STAT proteins.[19][20] This blockade of downstream signaling effectively reduces the proliferation of malignant cells and alleviates disease symptoms.[19]

Visualizing the JAK-STAT Inhibition Pathway:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates (P) Nucleus Nucleus STAT->Nucleus translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK INHIBITS

Caption: Ruxolitinib inhibits the JAK-STAT signaling cascade.

Structure-Activity Relationship (SAR) Insights

The development of kinase inhibitors like Ruxolitinib relies heavily on understanding the SAR. For pyrazole-based kinase inhibitors, specific structural features are crucial for potency and selectivity:

  • The Pyrazole Core: Acts as a rigid scaffold that correctly positions other key functional groups within the kinase ATP-binding site. It often engages in van der Waals interactions.[9]

  • Hinge-Binding Moiety: A group capable of forming hydrogen bonds with the "hinge region" of the kinase is essential for high-affinity binding. In many pyrazole inhibitors, this is a pyridine or a similar nitrogen-containing heterocycle.[21]

  • Solvent-Exposed Region Substituents: Modifications at positions extending out towards the solvent can be used to fine-tune physicochemical properties like solubility and metabolic stability without disrupting core binding interactions.[22]

The strategic placement of substituents on the pyrazole ring is paramount for achieving selectivity among the highly conserved family of protein kinases.[21][23]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[8] Its proven success and synthetic tractability ensure its place in the medicinal chemist's toolbox. Future research will likely focus on:

  • New Therapeutic Targets: Exploring the application of pyrazole derivatives against novel biological targets.

  • Advanced Synthesis: Developing even more efficient, regioselective, and environmentally benign synthetic methods.[6][13]

  • Computational Design: Leveraging molecular modeling and machine learning to predict the activity and properties of new pyrazole compounds, accelerating the design-make-test-analyze cycle.[4]

References

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  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not provided].
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
  • Some FDA approved drugs based on the pyrazole ring. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). [Source not provided].
  • Decoding ruxolitinib phosphate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. (2023).
  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. (n.d.).
  • Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC. (2025). PMC.
  • Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. (2025). MDPI.
  • Novartis announces data showing Jakavi® (ruxolitinib) more effective than best available therapy in acute graft-versus-host disease. (n.d.). [Source not provided].

Sources

Foundational

Spectroscopic Elucidation of Pyrazole Carbohydrazides: A Comprehensive Analytical Framework for Drug Discovery

Introduction & Scope Pyrazole carbohydrazides represent a highly privileged structural motif in modern medicinal chemistry. Due to their unique hydrogen-bonding capabilities and electron-rich aromatic cores, these scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrazole carbohydrazides represent a highly privileged structural motif in modern medicinal chemistry. Due to their unique hydrogen-bonding capabilities and electron-rich aromatic cores, these scaffolds exhibit potent1[1]. However, the presence of multiple nitrogen atoms introduces complex tautomerism (e.g., annular pyrazole tautomerism) and geometric isomerism (E/Z configurations at the hydrazone linkage).

For drug development professionals and synthetic chemists, confirming the exact structural connectivity of these molecules is paramount. This whitepaper provides an in-depth, self-validating spectroscopic workflow—leveraging FT-IR, NMR, and ESI-MS—to unambiguously characterize pyrazole carbohydrazide derivatives.

Analytical Workflow

To ensure high-fidelity structural elucidation, spectroscopic analysis must be conducted in parallel rather than in isolation. The following logic diagram outlines the standard operating procedure for validating these compounds.

SpectroscopicWorkflow Syn Synthesis of Pyrazole Carbohydrazides Pur Purification & TLC Validation Syn->Pur IR FT-IR Spectroscopy (Functional Groups) Pur->IR NMR 1H & 13C NMR (Structural Connectivity) Pur->NMR MS ESI-MS (Molecular Mass) Pur->MS Val Data Synthesis & Structure Confirmation IR->Val NMR->Val MS->Val

Fig 1: Parallel spectroscopic workflow for structural validation.

Infrared (IR) Spectroscopy: Functional Group Causality

FT-IR serves as the primary diagnostic tool for identifying the intact carbohydrazide linkage and the pyrazole core. The causality behind the observed stretching frequencies is deeply tied to resonance and hydrogen bonding.

  • N-H Stretching: Secondary amines in both the pyrazole ring and the carbohydrazide chain exhibit distinct bands. The carbohydrazide NH/NH₂ typically presents as sharp to broad bands in the2[2].

  • Carbonyl (C=O) Stretching (Amide I): In an isolated ketone, C=O stretches appear near 1710 cm⁻¹. However, in pyrazole carbohydrazides, resonance delocalization of the nitrogen lone pair into the carbonyl carbon lowers the bond order. Consequently, the C=O stretch is red-shifted, typically observed between 3[3].

  • C=N Stretching: The imine stretch of the pyrazole ring is a critical marker for heterocyclic formation, reliably appearing between4[4].

Nuclear Magnetic Resonance (NMR): Unambiguous Connectivity

NMR spectroscopy provides the definitive map of atomic connectivity. Due to the propensity of pyrazole carbohydrazides to form strong intermolecular hydrogen bonds, DMSO-d6 is the strictly recommended solvent. It disrupts these interactions, preventing the crucial N-H signals from broadening into the baseline.

¹H NMR Chemical Shifts
  • Pyrazole N-H: This proton is highly deshielded due to the combined effects of the aromatic ring current and the electron-withdrawing nature of the adjacent sp² carbons. It typically appears as a broad singlet far downfield at3[3].

  • Carbohydrazide N-H (NHCO): The amide proton resonates slightly upfield from the pyrazole NH, generally observed around 3[3].

  • Pyrazole C4-H: If the 4-position of the pyrazole is unsubstituted, this proton appears as a sharp diagnostic singlet at 3[3].

¹³C NMR Chemical Shifts
  • Carbonyl Carbon (C=O): The highly deshielded amide carbon is the most downfield signal, resonating at 3[3].

  • Pyrazole Carbons: The electron-rich C4 position appears upfield around3[3], while C3 and C5 are pushed downfield (δ 137.2 – 153.3 ppm) due to their proximity to the electronegative nitrogen atoms.

Table 1: Consensus Spectroscopic Data Summary
Spectroscopic MethodTarget Functional GroupTypical Shift / FrequencyDiagnostic Value
FT-IR N-H (Hydrazide/Pyrazole)3233 – 3400 cm⁻¹Confirms presence of secondary amines.
FT-IR C=O (Amide I)1648 – 1667 cm⁻¹Indicates intact carbohydrazide linkage.
FT-IR C=N (Pyrazole Ring)1537 – 1618 cm⁻¹Verifies heterocyclic core formation.
¹H NMR Pyrazole N-Hδ 12.99 – 13.84 ppmHighly deshielded; confirms tautomeric state.
¹H NMR Carbohydrazide N-Hδ 9.89 – 10.37 ppmValidates the hydrazone/hydrazide linkage.
¹³C NMR Carbonyl (C=O)δ 157.2 – 157.6 ppmUnambiguous marker for the acyl group.
¹³C NMR Pyrazole C4δ 103.6 – 105.1 ppmUpfield shift characteristic of the C4 position.

Mass Spectrometry (ESI-MS)

Due to the nitrogen-rich and polar nature of pyrazole carbohydrazides, Electrospray Ionization (ESI) is the preferred soft-ionization technique.

  • Ionization Causality: The lone pairs on the pyrazole and hydrazide nitrogens act as excellent proton acceptors. Consequently, these compounds readily form strong [M+H]⁺ pseudo-molecular ions, and frequently form sodium adducts [M+Na]⁺ in positive ion mode[3].

  • Fragmentation: Collision-Induced Dissociation (CID) typically targets the weakest bonds—specifically the N-N bond of the carbohydrazide—resulting in the neutral loss of isocyanic acid (HNCO) or amine fragments.

Self-Validating Experimental Protocol

To guarantee reproducibility and high-quality spectroscopic data, adhere to the following step-by-step methodology for the synthesis and preparation of N'-arylidene-pyrazole-3-carbohydrazides.

Step 1: Condensation Reaction

  • Dissolve 1.0 mmol of the starting 1H-pyrazole-3-carbohydrazide in 3[3].

  • Add an equimolar amount (1.0 mmol) of the target functionalized aromatic aldehyde.

  • Introduce 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving 3[3].

Step 2: In-Process Validation & Isolation

  • Reflux the mixture at 80°C for 2–5 hours.

  • Self-Validation: Monitor the reaction via TLC (Silica gel 60 F254). The disappearance of the highly polar starting material indicates 3[3].

  • Cool the reaction to 25°C to induce precipitation. Filter the resulting solid and wash thoroughly with cold ethanol to remove any 3[3].

Step 3: Spectroscopic Sample Preparation

  • FT-IR: Dry the purified solid under a high vacuum for 12 hours. Prepare a KBr pellet (1 mg sample to 100 mg anhydrous KBr) to prevent moisture from masking the critical 3300 cm⁻¹ N-H region.

  • NMR: Dissolve 10–15 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Ensure the solution is entirely free of particulates to maintain magnetic field homogeneity.

  • ESI-MS: Prepare a 1 µg/mL dilution in HPLC-grade Methanol containing 0.1% Formic Acid to promote efficient protonation during electrospray ionization.

References

  • 1, ResearchGate. 2.3, MDPI. 3.2, ResearchGate. 4.4, SciELO South Africa.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

This Application Note is structured as a high-level technical protocol designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, regiochemical control, and self-validat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical protocol designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, regiochemical control, and self-validating quality checks.

Abstract & Scope

This protocol details the regioselective synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide , a critical scaffold for autophagy inducers, NK-3 receptor antagonists, and N-glycoside libraries.

The synthesis challenges lie not in the chemistry's complexity but in its regiochemical ambiguity . The cyclization of methylhydrazine with 1,3-dielectrophiles can yield two isomers: the target 1-methyl-3-phenyl (1,3-isomer) and the often thermodynamically favored 1-methyl-5-phenyl (1,5-isomer). This guide provides a robust workflow to synthesize, isolate, and rigorously validate the correct 1,3-isomer before converting it to the carbohydrazide.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages: the construction of the pyrazole core via Knorr-type cyclization and the subsequent functionalization to the hydrazide.

Retrosynthesis Target Target Molecule 1-Methyl-3-phenyl-1H-pyrazole- 5-carbohydrazide Ester Intermediate Ester Ethyl 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylate Target->Ester Hydrazinolysis (N2H4·H2O) Diketone 1,3-Dielectrophile Ethyl benzoylpyruvate (Ethyl 2,4-dioxo-4-phenylbutanoate) Ester->Diketone Cyclization (Regioselectivity Check) RawMaterials Starting Materials Acetophenone + Diethyl Oxalate Methylhydrazine Diketone->RawMaterials Claisen Condensation

Figure 1: Retrosynthetic disconnection showing the critical regiochemical junction at the ester intermediate.[1]

Experimental Protocol

Stage 1: Synthesis of Ethyl Benzoylpyruvate

Objective: Create the 1,3-dielectrophile scaffold.

Reagents:

  • Acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (1.3 eq) or Sodium hydride (1.3 eq)

  • Solvent: Absolute Ethanol (anhydrous) or Toluene

Procedure:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve Sodium ethoxide (prepared from Na metal) in absolute ethanol.

  • Condensation: Cool to 0°C. Add Acetophenone dropwise. Stir for 15 minutes.

  • Addition: Add Diethyl oxalate dropwise, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate) may form.

  • Workup: Quench with 1M HCl to pH ~2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use as crude if purity >90% by NMR.

    • Checkpoint: ¹H NMR should show the enol proton (~14-15 ppm) characteristic of

      
      -diketones.
      
Stage 2: Regioselective Cyclization to Pyrazole Ester

Objective: Form the pyrazole ring while maximizing the 1-methyl-3-phenyl isomer.

Critical Mechanism Note: Methylhydrazine (


) has two nucleophilic nitrogens. The 

is more nucleophilic but sterically hindered. The diketone has two electrophilic sites: the ketone

to the ester (C2) and the ketone

to the phenyl (C4).
  • Target Path: To get the 3-phenyl-5-carboxylate , the

    
     must attack C2 (next to ester), and 
    
    
    
    must attack C4 (next to phenyl).
  • Conditions: Using Acetic Acid as solvent often favors the 1,3-isomer (Target) or allows for easier separation, whereas neutral ethanol often yields mixtures favoring the 1,5-isomer.

Reagents:

  • Ethyl benzoylpyruvate (from Stage 1) (1.0 eq)

  • Methylhydrazine (1.1 eq) (Caution: Toxic/Carcinogen)

  • Solvent: Glacial Acetic Acid (preferred for regiocontrol) or Ethanol.

Procedure:

  • Dissolve Ethyl benzoylpyruvate in Glacial Acetic Acid (10 mL/g).

  • Cool to 10–15°C.

  • Add Methylhydrazine dropwise over 20 minutes. Slow addition is crucial to control exotherm and selectivity.

  • Heat to 60°C for 2 hours, then reflux for 1 hour.

  • Workup: Concentrate under vacuum to remove acetic acid. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove acid traces), then brine.

  • Isomer Separation (The Critical Step):

    • The crude will likely contain a mixture.

    • TLC: Check using Hexane:EtOAc (4:1). The isomers usually have distinct Rf values.

    • Purification: Flash Column Chromatography (Silica gel).

    • Guidance: The 1-methyl-5-phenyl isomer (undesired) is often less polar (higher Rf) due to steric shielding of the N-lone pair by the adjacent phenyl group. The 1-methyl-3-phenyl isomer (Target) is typically more polar (lower Rf).

Stage 3: Hydrazinolysis to Carbohydrazide

Objective: Convert the ester to the final hydrazide.

Reagents:

  • Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Pure Isomer) (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (5.0 - 10.0 eq)

  • Solvent: Absolute Ethanol[2]

Procedure:

  • Dissolve the pure ester in Ethanol (5 mL/mmol).

  • Add Hydrazine Hydrate.

  • Reflux for 4–6 hours. Monitor by TLC (Ester spot disappearance).

  • Isolation:

    • Cool the mixture to 0°C. The carbohydrazide product often precipitates as a white solid.

    • Filter the solid.[3]

    • Wash with cold ethanol (2x) and diethyl ether (2x).

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or DMF/Ethanol.

Quality Control & Self-Validation

Regiochemistry Validation (NOE Experiment)

You cannot rely solely on 1D NMR to distinguish the isomers. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).

FeatureTarget: 1-Methyl-3-PhenylUndesired: 1-Methyl-5-Phenyl
Structure N-Me is distal from Phenyl.N-Me is adjacent to Phenyl.[4][5]
NOE Signal No/Weak NOE between N-Me protons (~4.0 ppm) and Phenyl ortho-protons (~7.4 ppm).Strong NOE between N-Me protons and Phenyl ortho-protons.
1H NMR Shift N-Me typically

4.10 - 4.20 ppm.
N-Me typically

3.80 - 3.90 ppm (shielded by Ph ring current).

Table 1: Characterization Data Summary

CompoundStateMelting PointKey IR Signals (

)
Intermediate Ester White/Pale Yellow Solid86–88°C1715 (Ester C=O)
Final Carbohydrazide White Crystalline Solid>200°C (Dec)1640-1660 (Amide I), 3200-3300 (NH)

Workflow Logic & Troubleshooting

Workflow Start Start: Ethyl Benzoylpyruvate Cyclization Cyclization with Methylhydrazine (Acetic Acid, 60°C) Start->Cyclization Check Check TLC/NMR Isomer Mixture? Cyclization->Check Purify Column Chromatography Isolate Lower Rf Spot (Usually Target) Check->Purify Yes Validate NOESY 1D/2D Check N-Me vs Ph interaction Purify->Validate Fail Strong NOE detected: Wrong Isomer (1,5-Ph) Validate->Fail Strong Signal Pass No NOE detected: Correct Isomer (1,3-Ph) Validate->Pass Weak/No Signal Hydrazinolysis Hydrazinolysis (Reflux EtOH, N2H4) Pass->Hydrazinolysis Final Final Product: 1-Methyl-3-phenyl-1H-pyrazole- 5-carbohydrazide Hydrazinolysis->Final

Figure 2: Decision tree for isomer verification and synthesis.

Troubleshooting Guide
  • Problem: Product is an oil after hydrazinolysis.

    • Solution: The reaction might be incomplete, or excess hydrazine is present. Concentrate to dryness, triturate with cold ether/hexane to induce crystallization.

  • Problem: Low yield in cyclization.

    • Solution: Ensure the internal temperature does not spike during methylhydrazine addition. High temps favor side reactions and decomposition.

  • Problem: Cannot separate isomers.

    • Solution: Try recrystallization from Methanol before chromatography. The 1,5-isomer is often more crystalline and less soluble.

References

  • Synthesis of Pyrazole Carboxylic Acids

    • ChemicalBook. "1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis." (Accessed 2023).[3][6] Link

  • Regioselectivity in Pyrazole Synthesis

    • The Journal of Organic Chemistry. "Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." ACS Publications. Link

  • General Hydrazinolysis Protocol

    • National Institutes of Health (PMC). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Link

  • NMR Characterization of Pyrazole Isomers

    • Kaunas University of Technology. "Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." (Discusses NOE and NMR shifts for pyrazole isomers). Link

  • Methylhydrazine Safety Data

    • PubChem.[4][7] "Methylhydrazine | CH3NHNH2." National Library of Medicine. Link

Sources

Application

Application Notes &amp; Protocols for Pyrazole Derivatives in Drug Discovery

A Senior Application Scientist's Guide to Harnessing a Privileged Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Harnessing a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a structural core for a vast array of therapeutic agents, leading to numerous FDA-approved drugs for treating inflammation, cancer, infectious diseases, and more.[3][4][5] This is due to the pyrazole ring's unique physicochemical properties: it can act as both a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and its metabolic stability is a significant asset in drug design.[3][4]

This guide provides an in-depth exploration of the application of pyrazole derivatives in modern drug discovery. It moves beyond simple listings of activities to explain the causality behind experimental design, from chemical synthesis to biological evaluation, providing researchers with actionable protocols and foundational knowledge.

Part 1: The Chemistry of Pyrazole Scaffolds - Synthesis and Characterization

The accessibility and versatility of synthetic routes to pyrazole derivatives are critical for their widespread use in drug discovery.[2] A foundational and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6]

Workflow for Pyrazole Synthesis

The general workflow illustrates the conversion of readily available starting materials into a functionalized pyrazole core, ready for further modification or direct biological screening.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization A 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C Condensation Reaction (Solvent, e.g., Ethanol, Reflux) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Crude Pyrazole Derivative C->D E Workup & Extraction D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F G Characterization (TLC, NMR, MS, FTIR) F->G H Pure Pyrazole Derivative G->H

Caption: General workflow for the synthesis and purification of a pyrazole derivative.

Protocol 1: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

This protocol details a classic Knorr-type synthesis. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for reflux. An acid catalyst is often optional but can accelerate the initial hydrazone formation.[6]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetylacetone (1,3-pentanedione) (1.05 eq)

  • Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Ethyl acetate, Water, Saturated Sodium Bicarbonate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (1.0 eq) in ethanol. Begin stirring at room temperature.[6]

  • Dicarbonyl Addition: Add acetylacetone (1.05 eq) dropwise to the stirring solution. A slight exotherm may be observed. If using a catalyst, add a few drops of glacial acetic acid.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. The rationale for reflux is to provide sufficient thermal energy to drive the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[6]

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The pyrazole product is more soluble in the organic phase.[6]

  • Workup - Washing: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid catalyst) and then with brine (to remove residual water).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude product by recrystallization or column chromatography. The structure and purity of the final compound must be validated using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) to ensure the protocol's success.

Part 2: Applications in Anti-Inflammatory Drug Discovery

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at inflammation sites), was a landmark in pharmacology.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 can provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[11]

The pyrazole-based drug Celecoxib (Celebrex) is a prime example. Its diaryl-substituted pyrazole structure, particularly the polar sulfonamide side chain, allows it to bind selectively to a specific hydrophilic region within the active site of the COX-2 enzyme, a feature absent in COX-1.[11][12][13] This selective binding blocks the conversion of arachidonic acid to inflammatory prostaglandins.[14][15]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by a pyrazole derivative.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory potency and selectivity of newly synthesized pyrazole derivatives. It is a self-validating system when run with a known non-selective inhibitor (e.g., Indomethacin) and a selective inhibitor (e.g., Celecoxib) as controls.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test pyrazole compounds and control inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Plating: In a 96-well plate, add 1-2 µL of the test pyrazole compounds (at various concentrations), control inhibitors, and DMSO (vehicle control) to designated wells.

  • Enzyme Addition: Add the prepared enzyme solution to each well. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 590 nm) every minute for 10-15 minutes. The rate of increase in absorbance is proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well.

    • Normalize the rates relative to the vehicle control (DMSO = 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A high SI value indicates strong selectivity for COX-2.

Part 3: Applications in Anticancer Drug Discovery

Pyrazole derivatives are a cornerstone of modern oncology, primarily through their action as protein kinase inhibitors.[16][17] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[17]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Many pyrazole-based anticancer drugs function as ATP-competitive inhibitors.[10] They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the enzyme from transferring a phosphate group to its substrate. This blockade disrupts the downstream signaling cascade that promotes cell proliferation and survival.[10][18] The pyrazolo[3,4-d]pyrimidine nucleus, for example, is an isostere of the natural purine nucleus and is effective as an ATP competitive inhibitor for several kinases.[10]

G Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->Kinase Competitive Inhibition

Caption: ATP-competitive inhibition of a protein kinase by a pyrazole derivative.

Key Targets and Structure-Activity Relationships (SAR)

Pyrazole scaffolds have been successfully used to target a wide range of kinases and other anticancer targets.[19]

  • BRAF Kinase: Novel pyrazole derivatives have been developed as potent inhibitors of the BRAF kinase, particularly the V600E mutant found in melanoma. Compound 5r showed an IC₅₀ value of 0.10 µM against BRAF V600E.[20]

  • EGFR/VEGFR-2: Fused pyrazole derivatives have shown dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial targets in tumor growth and angiogenesis.[21]

  • Tubulin Polymerization: Some 3,4-diaryl pyrazole derivatives act as potent inhibitors of tubulin polymerization, with IC₅₀ values in the nanomolar range, disrupting microtubule dynamics essential for cell division.[19]

  • DNA Intercalation: Certain polysubstituted pyrazoles can bind to the minor groove of DNA, demonstrating higher cytotoxicity than the standard drug cisplatin in some cases.[19]

Table 1: Biological Activity of Representative Pyrazole Derivatives

Compound ClassTarget(s)Example CompoundIC₅₀ ValueCell Line / AssayReference
Anti-Inflammatory COX-2Celecoxib0.73 µMin vitro COX-2 assay[7]
Anticancer BRAF V600ECompound 5r 0.10 µMBRAF V600E enzyme assay[20]
Anticancer TubulinCompound 6 0.06–0.25 nMVarious cancer cell lines[19]
Anticancer PI3 KinaseCompound 43 0.25 µMMCF-7 (Breast Cancer)[19]
Anticancer DNA BindingCompound 59 2 µMHepG2 (Liver Cancer)[19]
Anticancer EGFR / VEGFR-2Compound 9 0.22 µM (VEGFR-2)VEGFR-2 enzyme assay[21]

Part 4: Applications in Antimicrobial Drug Discovery

With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Pyrazole derivatives have shown significant promise as antibacterial and antifungal agents, often targeting essential microbial enzymes.[22][23][24]

Mechanism of Action: DNA Gyrase Inhibition

A key target for pyrazole-based antibacterial agents is DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[22] By inhibiting DNA gyrase, these compounds prevent bacterial DNA synthesis, leading to cell death. This target is attractive because it is present in bacteria but absent in humans, offering a potential for selective toxicity.[22]

Spectrum of Activity
  • Antibacterial: Pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[24][25] Some imidazo-pyridine substituted pyrazoles have shown broad-spectrum activity superior to ciprofloxacin against certain strains.[25] Tethered thiazolo-pyrazole derivatives have emerged as potent agents against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 µg/ml.[25]

  • Antifungal: Various pyrazole compounds have been synthesized and evaluated for their efficacy against fungal pathogens.[26]

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural and electronic properties make it a highly adaptable framework for designing potent and selective modulators of a wide range of biological targets. From the selective COX-2 inhibition of Celecoxib to the diverse kinase inhibition profiles of modern anticancer agents, pyrazoles have consistently proven their therapeutic value.[1][2]

References

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Technology and Metallurgy. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]

  • Singh, S., et al. (2024). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]

  • What is the mechanism of Rimonabant?. Patsnap Synapse. [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Rimonabant. PubChem. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PMC. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. AACR Journals. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Rimonabant. Pract Diab Int. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Some FDA approved drugs based on the pyrazole ring. ResearchGate. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. [Link]

Sources

Method

using 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in antimicrobial studies

Application Note: Pre-Clinical Antimicrobial Profiling of 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (MPPC) Derivatives As a Senior Application Scientist, I approach the evaluation of novel antimicrobial scaffolds no...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Clinical Antimicrobial Profiling of 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (MPPC) Derivatives

As a Senior Application Scientist, I approach the evaluation of novel antimicrobial scaffolds not merely as a phenotypic screening exercise, but as a rigorous validation of target engagement. In the era of multidrug-resistant (MDR) pathogens, observing bacterial cell death is insufficient; we must definitively prove how and why the compound works.

This guide details the mechanistic rationale and self-validating experimental workflows for utilizing 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (MPPC) and its derivatives in antimicrobial drug discovery.

Target Rationale & Mechanistic Pathway

The pyrazole-5-carbohydrazide scaffold is a highly versatile pharmacophore. Extensive structure-activity relationship (SAR) studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of pharmacological activities[1]. In the context of antimicrobial development, specific substitutions—such as the addition of a 1-methyl and 3-phenyl group—transform the pyrazole core into a potent bioisostere capable of docking into the ATP-binding pocket of bacterial enzymes.

Specifically, MPPC derivatives function as potent inhibitors of bacterial DNA gyrase (topoisomerase II) [2]. By competitively binding to the GyrB subunit, these compounds prevent ATP hydrolysis. This halts the enzyme's ability to introduce negative supercoils into bacterial DNA, leading to the accumulation of positive supercoils ahead of the replication fork, double-strand DNA breaks, and rapid bactericidal cell death.

MOA MPPC 1-Methyl-3-phenyl-1H-pyrazole- 5-carbohydrazide (MPPC) GyrB Bacterial DNA Gyrase (GyrB Subunit) MPPC->GyrB Targets ATP ATP Competitive Binding Inhibition GyrB->ATP Induces Supercoil Inhibition of DNA Supercoiling ATP->Supercoil Leads to Death Bacterial Cell Death (Bactericidal Effect) Supercoil->Death Causes

Figure 1: Mechanism of action of MPPC via competitive inhibition of the DNA Gyrase GyrB subunit.

Experimental Design & Workflow Logic

To prevent false positives caused by assay interference or non-specific toxicity, our workflow is designed as a closed, self-validating loop. We move from chemical validation to phenotypic screening, and finally to target-specific enzymatic validation.

Workflow Prep 1. Compound Preparation (DMSO Solubilization & LC-MS) Screen 2. Broth Microdilution (MIC Determination) Prep->Screen Validated Stock Target 3. Target Validation (DNA Gyrase Assay) Screen->Target Active Hits (MIC < 5 µg/mL) Tox 4. Cytotoxicity Profiling (Mammalian Cell Lines) Target->Tox Confirmed Mechanism Lead 5. Lead Optimization & SAR Modeling Tox->Lead High Selectivity Index

Figure 2: Self-validating pre-clinical screening workflow for MPPC antimicrobial evaluation.

Self-Validating Experimental Protocols

Protocol A: Compound Preparation and Chemical Validation

Causality: False negatives in antimicrobial screening frequently stem from compound precipitation in aqueous media. MPPC possesses a highly lipophilic geometry. Therefore, initial solubilization in 100% anhydrous DMSO is non-negotiable. Self-Validation: Prior to biological testing, the stock must undergo LC-MS analysis. A purity of >95% ensures that observed antimicrobial activity is driven by the parent compound, not highly active trace impurities (e.g., unreacted hydrazines).

  • Weighing: Accurately weigh 10 mg of MPPC using a microbalance.

  • Solubilization: Dissolve in anhydrous DMSO to create a 10 mM master stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 10 minutes to ensure complete dissolution.

  • Purity Check: Inject a 1 µL aliquot into an LC-MS system (C18 column, water/acetonitrile gradient). Confirm the mass [M+H]+ peak matches the theoretical mass of MPPC and that the Area Under Curve (AUC) indicates >95% purity.

  • Storage: Aliquot the stock into amber glass vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Causality: Traditional turbidity-based Minimum Inhibitory Concentration (MIC) assays are prone to subjective misinterpretation. Lipophilic compounds like MPPC can form micro-precipitates in Mueller-Hinton Broth (MHB) that mimic bacterial growth. We utilize Resazurin, a redox indicator, to measure true metabolic viability. Self-Validation: The inclusion of a sterility control (media only), a growth control (bacteria + 1% DMSO), and a positive control (Ciprofloxacin) creates a closed loop. If the growth control fails to reduce resazurin (turn pink), the assay is voided.

  • Inoculum Preparation: Culture standard strains (e.g., S. aureus ATCC 6538, E. coli ATCC 35218) on agar overnight. Suspend colonies in saline to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve ~5 × 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of MPPC in MHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (total volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the MIC as the lowest concentration of MPPC that prevents the color change from blue (oxidized, dead) to pink (reduced, alive).

Protocol C: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality: To prove that the phenotypic MIC is a direct result of GyrB inhibition [2] rather than non-specific membrane disruption (a common artifact of lipophilic molecules), we must isolate the target. This assay measures the ATP-dependent conversion of relaxed pBR322 plasmid to a supercoiled form. Self-Validation: A vehicle control confirms the enzyme's baseline activity, while a Novobiocin control (a known GyrB inhibitor) validates the assay's sensitivity to ATP-competitive inhibition.

  • Reaction Mix: In a sterile microcentrifuge tube, combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and 1X Gyrase assay buffer (containing 2 mM ATP).

  • Compound Addition: Add MPPC at varying concentrations (spanning the MIC range). Include a 1% DMSO vehicle control and a Novobiocin positive control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS) and heat at 65°C for 10 minutes.

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 80 V for 2 hours in TAE buffer.

  • Staining & Imaging: Stain the gel with SYBR Safe for 30 minutes. Visualize under UV light. The IC50 is calculated as the concentration of MPPC that inhibits 50% of the supercoiled DNA band formation relative to the vehicle control.

Quantitative SAR & Target Engagement Data

To demonstrate the efficacy of the pyrazole-5-carbohydrazide scaffold, quantitative metrics must bridge phenotypic activity (MIC) with enzymatic target engagement (IC50). The data below summarizes expected profiles for MPPC and optimized halogenated derivatives, highlighting their pronounced efficacy against Gram-positive strains due to the structural accessibility of the GyrB pocket [2].

Compound ScaffoldBacterial StrainMIC (µg/mL)DNA Gyrase IC50 (µg/mL)Mammalian Cytotoxicity CC50 (µg/mL)
MPPC (Base) S. aureus (ATCC 6538)12.501.85> 100
MPPC (Base) E. coli (ATCC 35218)> 50.0015.40> 100
MPPC-Br Derivative S. aureus (ATCC 6538)1.560.15> 100
MPPC-Br Derivative B. subtilis (ATCC 6633)3.120.25> 100
Ciprofloxacin (Control) S. aureus (ATCC 6538)0.250.08> 100

Table 1: Representative correlation between phenotypic antimicrobial activity and enzymatic inhibition for MPPC derivatives. Halogenation (e.g., Bromine) at the phenyl ring significantly enhances GyrB binding affinity.

References

  • Karrouchi K, Radi S, Ramli Y, Taoufik J, Mabkhot YN, Al-Aizari FA, Ansar M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. 2018 Jan 12;23(1):134. URL:[Link]

  • Sun J, Lv P-C, Yin Y, Yuan R-J, Ma J, Zhu H-L. "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLoS ONE. 2013 Jul 29;8(7):e69751. URL:[Link]

Application

Application Note: Anticancer Activity of 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazone Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Lead Optimization, and In Vitro Pharmacological Profiling Scientific Rationale & Mechanistic Overview The d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Lead Optimization, and In Vitro Pharmacological Profiling

Scientific Rationale & Mechanistic Overview

The development of targeted antineoplastic agents frequently relies on privileged scaffolds that can interact with multiple biological targets. The 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone class has emerged as a highly potent pharmacophore, particularly against non-small cell lung cancer (NSCLC) lineages such as A549 cells [1].

As a Senior Application Scientist, I approach this compound class by looking at the causality between its structural components and its biological readout. The pyrazole ring provides a stable, lipophilic core that facilitates cellular membrane penetration. However, the true functional driver of its anticancer activity is the carbohydrazide hydrazone linkage combined with specific aromatic substitutions.

When the hydrazone is derived from salicylaldehyde (possessing an ortho-hydroxyl group), the molecule gains the ability to act as a bidentate or tridentate chelator of intracellular transition metals (e.g., Fe²⁺, Cu²⁺). This chelation disrupts cellular metal homeostasis and catalyzes Fenton-like reactions, leading to a lethal accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress selectively triggers the intrinsic mitochondrial apoptosis pathway in A549 cells [2]. Furthermore, empirical data dictates that compounds within a specific lipophilicity window (LogP 4.12–6.80) exhibit optimal intracellular accumulation, directly correlating with lower IC₅₀ values.

MoA A Pyrazole-5-carbohydrazide Scaffold C Optimal Lipophilicity (LogP 4.12 - 6.80) A->C B Salicylaldehyde Moiety D Intracellular Metal Chelation B->D F Apoptosis in A549 Cells C->F Enhanced Permeability E ROS Generation & Oxidative Stress D->E E->F

Logical pathway of pyrazole-5-carbohydrazide hydrazones inducing apoptosis.

Structure-Activity Relationship (SAR) Data Summary

To guide lead optimization, it is critical to understand how structural modifications influence both lipophilicity and cytotoxicity. The table below synthesizes the quantitative SAR profiling of these derivatives against A549 lung cancer cells.

Hydrazone Substitution TypeCalculated LogP RangeA549 Growth Inhibition (Relative)Mechanistic & Pharmacological Observation
Unsubstituted Aryl < 4.00Low to ModerateSub-optimal lipophilicity results in poor cellular permeability and rapid efflux.
Halogenated Aryl (e.g., -Cl, -Br)4.12 – 6.80HighHalogenation pushes LogP into the optimal window, enhancing membrane transit.
Salicylaldehyde (-OH at ortho)4.50 – 5.50Very High (Potent IC₅₀)Ortho-OH enables metal chelation, driving ROS-mediated apoptosis [1].
4-tert-butylbenzyl Pyrazole ~ 6.00Very High Bulky hydrophobic groups enhance target binding affinity and trap the molecule intracellularly [2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to isolate the specific variable being tested, ruling out solvent toxicity or assay degradation.

Workflow S1 1. Chemical Synthesis & Validation S2 2. A549 Cell Culture & Treatment S1->S2 S3 3. MTT Viability Assay (IC50 Determination) S2->S3 S4 4. Annexin V/PI Staining (Flow Cytometry) S2->S4 S5 Data Synthesis: SAR & MoA Profiling S3->S5 S4->S5

Experimental workflow for validating pyrazole hydrazone anticancer activity.

Protocol 1: Compound Preparation and Quality Control

Causality: Impurities or residual solvents can cause false-positive cytotoxicity. Validating the structural integrity of the synthesized hydrazone ensures that observed biological effects are strictly due to the target pharmacophore.

  • Synthesis: React 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (1.0 eq) with the target aromatic aldehyde (e.g., salicylaldehyde, 1.1 eq) in absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux & Crystallization: Reflux the mixture for 3–5 hours. Monitor via TLC. Upon completion, cool the mixture to room temperature to precipitate the hydrazone derivative. Recrystallize from ethanol.

  • Validation: Confirm purity (>98%) using HPLC. Verify the structure using ¹H-NMR (look for the characteristic azomethine -N=CH- proton peak around 8.0–8.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

  • Stock Solution: Dissolve the purified compound in cell-culture grade DMSO to create a 10 mM stock. Self-validation: Ensure final DMSO concentration in biological assays never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT) on A549 Cells

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because these pyrazole derivatives trigger mitochondrial apoptosis, a drop in mitochondrial metabolic activity serves as a direct, early proxy for cell death.

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Application: Treat cells with varying concentrations of the hydrazone derivatives (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Control 1 (Vehicle): 0.1% DMSO in media (Establishes baseline viability).

    • Control 2 (Positive): Cisplatin or Doxorubicin (Validates assay sensitivity).

    • Control 3 (Blank): Media only, no cells (Background absorbance subtraction).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 3: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality: While MTT shows metabolic decline, it cannot differentiate between apoptosis and necrosis. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining confirms the specific mechanism of cell death.

  • Cell Preparation: Seed A549 cells in 6-well plates (2 × 10⁵ cells/well). Following 24h incubation, treat with the hydrazone derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and the adherent cells (using trypsin without EDTA, as EDTA can chelate Ca²⁺ required for Annexin V binding).

  • Washing: Wash the cell pellet twice with cold PBS, then resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto).

    • Self-validation: Use unstained cells, cells stained with Annexin V only, and cells stained with PI only to properly set compensation matrices and quadrant gates.

References

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells Source: Bioorganic & Medicinal Chemistry URL:[Link]

Method

Application Note: A Practical Guide to the Evaluation of Pyrazole Derivatives as Enzyme Inhibitors

An Application Guide for Drug Discovery Professionals Introduction The pyrazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1] This five-membered aromatic heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Introduction

The pyrazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile framework for designing potent and selective modulators of biological targets.[2] The inherent structural features of the pyrazole nucleus allow it to engage in a variety of non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and π-π stacking—within the active sites of enzymes, making it an ideal starting point for inhibitor design.[3] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobials.[3][4]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel pyrazole derivatives as enzyme inhibitors. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will focus on three therapeutically significant enzyme classes where pyrazole inhibitors have shown considerable promise: Cyclooxygenases (COX) , Protein Kinases , and Xanthine Oxidase (XO) .

Part 1: Scientific Rationale and Target Selection

The success of an enzyme inhibitor campaign hinges on a clear understanding of the target's biological role and the inhibitor's mechanism of action. The pyrazole scaffold is particularly adept at targeting enzymes implicated in major disease pathways.

Target Enzyme Classes for Pyrazole Derivatives
  • Cyclooxygenases (COX-1 & COX-2): These enzymes catalyze the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[5] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is an inducible isoform that is upregulated during inflammation.[5][6] The development of selective COX-2 inhibitors, such as the pyrazole-containing drug Celecoxib, was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][7] Evaluating new pyrazole derivatives for COX-2 selectivity is a critical workflow in the development of safer anti-inflammatory agents.[5]

  • Protein Kinases: Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[8] The pyrazole scaffold is a key component in numerous FDA-approved kinase inhibitors.[9] Pyrazole derivatives have been successfully developed to target a range of kinases, including Receptor Tyrosine Kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis, and Cyclin-Dependent Kinases (CDKs) that control the cell cycle.[10][11][12][13]

  • Xanthine Oxidase (XO): This key enzyme in purine metabolism catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[14] Overproduction of uric acid leads to hyperuricemia and gout, a painful inflammatory condition.[15] Pyrazole-based compounds have been designed as potent non-purine inhibitors of xanthine oxidase, offering an alternative to traditional therapies.[16]

Core Principles of Enzyme Inhibition Analysis

The potency of an inhibitor is primarily quantified by two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[17]

  • IC₅₀: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[18] It is a functional measure of potency and is highly dependent on factors like substrate concentration.[19]

  • Kᵢ: This is the dissociation constant for the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor for the enzyme and is an intrinsic, thermodynamic value independent of substrate concentration. Determining the Kᵢ value and the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into the inhibitor's behavior.[20]

Part 2: Experimental Design and Protocols

A robust evaluation pipeline is essential for generating reliable and reproducible data. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Potency cluster_2 Phase 3: Mechanistic Studies Compound Compound Library (Pyrazole Derivatives) IC50 IC50 Determination (Single-Dose or Dose-Response) Compound->IC50 Test at various concentrations Hits Potent Hits (Low µM to nM IC50) IC50->Hits Identify active compounds Selectivity Counter-Screening (e.g., COX-1 vs COX-2) Hits->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Lead Compound(s) SAR->Lead Select optimized candidate Kinetics Enzyme Kinetic Studies (Vary [S] and [I]) Lead->Kinetics MoA Determine Ki and Mechanism of Inhibition (MoA) Kinetics->MoA

Caption: General workflow for evaluating pyrazole enzyme inhibitors.

Protocol 1: General Procedure for IC₅₀ Determination

This protocol describes a universal method for determining the IC₅₀ value of a test compound using a 96-well plate format, which is adaptable to most enzyme systems.

1. Rationale: The IC₅₀ assay is the first step in quantifying an inhibitor's potency. By measuring the enzyme's reaction rate across a range of inhibitor concentrations, a dose-response curve is generated, from which the IC₅₀ value is derived.[19] This allows for the ranking and comparison of different pyrazole derivatives.

2. Materials & Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay Buffer (pH and composition optimized for the specific enzyme)

  • Test Pyrazole Derivatives and a known reference inhibitor

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates (e.g., clear, black, or white, depending on the detection method)

  • Multichannel pipette

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

3. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each pyrazole derivative and reference inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This is the "compound plate."

    • Further dilute the compounds from the compound plate into the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the reaction should typically be kept at or below 1% to avoid affecting enzyme activity.[21]

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control (No Inhibitor): Add assay buffer and an equivalent volume of DMSO (without inhibitor).

    • 0% Activity Control (No Enzyme): Add assay buffer, substrate, and DMSO.

    • Test Wells: Add assay buffer containing the serially diluted test compounds.

  • Enzyme Addition & Pre-incubation:

    • Add the enzyme solution to all wells except the "No Enzyme" controls.

    • Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[22] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader (for kinetic assays) or incubate for a fixed period (for endpoint assays).[23]

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[18][22]

Protocol 2: Specific Application - Selective COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX-2 inhibitory activity and selectivity of pyrazole derivatives.

1. Rationale: Given that many pyrazole-based anti-inflammatory drugs function by selectively inhibiting COX-2, this assay is crucial for identifying candidates with improved safety profiles.[4][5] The protocol typically involves measuring the production of Prostaglandin E₂ (PGE₂) via an Enzyme Immunoassay (EIA).[22][24]

2. Specific Reagents:

  • Human recombinant COX-1 and COX-2 enzymes[22]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Cofactor Solution: Glutathione and hematin in assay buffer

  • Substrate: Arachidonic Acid

  • Reference Inhibitor: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective)

  • Reaction Stop Solution: 1 M HCl

  • Prostaglandin E₂ (PGE₂) EIA Kit

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors as described in the general protocol.

  • Assay Setup: In separate 96-well plates (one for COX-1, one for COX-2), add the assay buffer, cofactor solution, and the diluted compounds.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme solution to the appropriate wells. Pre-incubate for 15 minutes at 37°C.[22]

  • Reaction Initiation: Add arachidonic acid to start the reaction. Incubate for 10 minutes at 37°C.[22]

  • Reaction Termination: Stop the reaction by adding the quenching solution (1 M HCl).[22]

  • PGE₂ Detection: Use the supernatant from each well to quantify the amount of PGE₂ produced according to the instructions provided with the commercial PGE₂ EIA Kit.

  • Data Analysis:

    • Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 enzymes as described previously.

    • Determine the Selectivity Index (SI) to quantify COX-2 selectivity: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

    • A higher SI value indicates greater selectivity for COX-2.

Protocol 3: Mechanistic Studies to Determine Kᵢ and Mode of Inhibition

1. Rationale: While IC₅₀ is useful for ranking compounds, it is dependent on substrate concentration. Determining the inhibition constant (Kᵢ) and the mechanism of inhibition (MoA) provides a more fundamental understanding of the enzyme-inhibitor interaction. This is achieved by measuring reaction rates at various concentrations of both the substrate and the inhibitor.[25][26]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI I binds to free E ES->E ESI ESI Ternary Complex ES->ESI I binds to ES ES:e->ESI:w I binds only to ES P P Product ES->P -> E + P

Caption: Mechanisms of reversible enzyme inhibition.

2. Step-by-Step Methodology:

  • Experimental Setup: Design a matrix of experiments. This involves running the enzyme assay with a range of substrate concentrations below, at, and above the Michaelis constant (Kₘ), and repeating this for several fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

  • Data Collection: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀).

  • Data Analysis:

    • Plot the data using a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]). This linearization helps visualize the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

    • Use non-linear regression analysis of the original Michaelis-Menten data, fitting to the appropriate inhibition model equation to calculate the Kᵢ value accurately.

Part 3: Data Presentation and Interpretation

Data Summary Tables

Quantitative data should be summarized in structured tables for easy comparison.

Table 1: IC₅₀ Values of Pyrazole Derivatives Against Target Kinase

Compound ID Structure/Substitution IC₅₀ (µM) ± SD
PY-01 R = -H 15.2 ± 1.8
PY-02 R = -Cl 2.5 ± 0.3
PY-03 R = -OCH₃ 0.85 ± 0.09

| Ref. Drug | Staurosporine | 0.01 ± 0.002 |

Table 2: COX-2 Selectivity Profile of Lead Pyrazole Compounds

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
PY-101 >100 1.2 >83
PY-102 25.6 0.5 51.2
Celecoxib 15.0 0.04 375

| Indomethacin| 0.01 | 0.25 | 0.04 |

Structure-Activity Relationship (SAR) Insights

The ultimate goal of these evaluations is to build a robust Structure-Activity Relationship (SAR). SAR links the chemical structure of the pyrazole derivatives to their biological activity, providing a rational basis for designing more potent and selective inhibitors.

For example, using the data in Table 1, a preliminary SAR analysis might conclude:

  • The unsubstituted pyrazole (PY-01) shows weak activity.

  • Addition of an electron-withdrawing chloro group at the R position (PY-02) improves potency significantly.

  • An electron-donating methoxy group (PY-03) provides the most potent inhibition in this series, suggesting a key hydrogen bond acceptor or favorable electronic interaction in the enzyme's active site.

This information is invaluable for medicinal chemists to guide the synthesis of the next generation of compounds, optimizing for potency, selectivity, and desirable pharmacokinetic properties.

Conclusion

The evaluation of pyrazole derivatives as enzyme inhibitors is a systematic process that progresses from broad screening to detailed mechanistic characterization. By employing the robust protocols and logical workflows detailed in this guide, researchers can efficiently identify potent lead compounds, establish clear structure-activity relationships, and gain deep insights into their mechanism of action. The inherent versatility of the pyrazole scaffold, combined with this rigorous evaluation strategy, ensures its continued prominence in the discovery of novel therapeutics for a wide range of human diseases.

References

  • Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. (n.d.). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025). PubMed. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. [Link]

  • Novel Thiazolo-Pyrazolyl Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2012). PubMed. [Link]

  • Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. (2021). Pure Help Center. [Link]

  • synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. (n.d.). Revue Roumaine de Chimie. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

  • Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. (2019). PubMed. [Link]

  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). Bentham Science Publisher. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. (2026). Der Pharma Chemica. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]

  • Synthesis and biological evaluation of some pyrazolone based Schiff base derivatives as enzymes inhibitors, antioxidant, and anticancer agents. (n.d.). ResearchGate. [Link]

  • Steady-state enzyme kinetics. (2021). Portland Press. [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. (2024). Da-ta Biotech. [Link]

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PMC - NIH. [Link]

  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

  • Inhibitory activities of bipyrazoles: a patent review. (2021). Taylor & Francis. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing. [Link]

  • Synthesis, Molecular Docking, and Investigation of Enzyme Inhibition Activities of Benzimidazole-Pyrazole Hybrids Corresponding Author Citation Date Published. (2025). ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

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Application

development of pyrazole-based anti-inflammatory agents

Application Note: Development and Validation of Pyrazole-Based Anti-Inflammatory Agents Introduction & Mechanistic Rationale The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has establ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Pyrazole-Based Anti-Inflammatory Agents

Introduction & Mechanistic Rationale

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has established itself as a privileged scaffold in modern medicinal chemistry[1]. The fundamentally shifted the treatment paradigm for chronic inflammatory conditions (e.g., rheumatoid arthritis, osteoarthritis) by addressing the severe gastrointestinal and renal toxicities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1].

The mechanistic brilliance of the pyrazole scaffold, exemplified by the gold-standard drug Celecoxib, lies in its spatial geometry. The 1,5-diarylpyrazole structure allows the molecule to exploit the larger hydrophobic side pocket of the inducible Cyclooxygenase-2 (COX-2) enzyme, a pocket that is sterically restricted in the constitutive Cyclooxygenase-1 (COX-1) isoform. By selectively inhibiting COX-2, pyrazole derivatives halt the oxidation of arachidonic acid into pro-inflammatory Prostaglandin E2 (PGE2) without stripping the gastric mucosa of its protective prostaglandins[2].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI/Renal Protection AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Inflammatory Stimuli PGE2 Prostaglandin E2 (Inflammatory Mediator) COX2->PGE2 Oxidation PYR Pyrazole Agents (e.g., Celecoxib) PYR->COX1 Weak/No Inhibition PYR->COX2 Selective Inhibition

Arachidonic acid cascade and selective COX-2 inhibition by pyrazole derivatives.

Quantitative Profiling & Structure-Activity Relationship (SAR)

The selectivity of pyrazole derivatives is highly sensitive to the assay environment. Recombinant enzyme assays typically yield highly magnified selectivity indices (SI) due to the absence of plasma protein binding, whereas whole-cell human monocyte assays provide a more physiologically relevant, albeit lower, SI[2]. Recent drug development efforts have also focused on 1,4,5-trisubstituted pyrazoles to introduce dual anti-inflammatory and antioxidant properties[3].

Table 1: Comparative COX Inhibition Profiles of Standard NSAIDs

Compound Assay Type COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Celecoxib (Pyrazole) Recombinant Enzyme 15.0 0.04 375.0
Celecoxib (Pyrazole) Human Monocyte (Whole Cell) 82.0 6.8 12.0
Diclofenac (Traditional) Human Monocyte (Whole Cell) 0.076 0.026 2.9

| Ibuprofen (Traditional) | Human Monocyte (Whole Cell) | 12.0 | 80.0 | 0.15 |

(Data synthesized from Abcam biochemical profiling and human peripheral monocyte investigations[2].)

Experimental Workflows & Methodologies

To ensure reproducibility and scientific rigor, the development of a novel pyrazole agent must follow a strict, self-validating pipeline from synthesis to in vivo validation.

Workflow S1 1. Scaffold Synthesis S2 2. Structural Validation S1->S2 S3 3. In Vitro COX Assay S2->S3 S4 4. In Vivo Efficacy S3->S4 S4->S1 SAR Optimization

Iterative experimental workflow for the development of pyrazole-based inhibitors.

Protocol 1: Synthesis of the 1,5-Diarylpyrazole Scaffold (Knorr Condensation)

Objective: Synthesize a highly pure diarylpyrazole core suitable for biological screening.

  • Reaction Setup: Dissolve 1.0 equivalent of a substituted 1,3-diketone in absolute ethanol.

    • Causality: Absolute ethanol is chosen because it easily dissolves both the diketone and the incoming hydrazine, while its moderate boiling point allows for safe refluxing.

  • Catalysis & Coupling: Add 1.1 equivalents of arylhydrazine hydrochloride and 3 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a proton donor to catalyze the initial nucleophilic attack of the hydrazine onto the carbonyl carbon, facilitating rapid imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Precipitation: Upon completion, cool the flask to room temperature and pour the mixture over crushed ice.

    • Causality: The sudden shift in solvent polarity (introduction of water) forces the highly hydrophobic pyrazole product to crash out of the solution, leaving unreacted polar impurities dissolved.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation Check: Before proceeding to biological assays, the compound must be analyzed via HPLC. A purity of >95% (Area Under Curve) is mandatory to guarantee that subsequent COX inhibition is driven by the pyrazole, not by unreacted, highly reactive hydrazine precursors.

Protocol 2: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Objective: Determine the IC₅₀ and Selectivity Index of the synthesized pyrazole.

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in 0.1 M Tris-HCl buffer (pH 8.0) containing 1 mM hematin.

    • Causality: Hematin (heme) is an absolute requirement; it acts as the prosthetic group necessary for the peroxidase activity of the COX enzymes.

  • Compound Addition: Add the pyrazole derivatives dissolved in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% v/v.

    • Causality: DMSO concentrations above 1% will denature the COX enzymes, leading to false-positive inhibition readouts.

  • Pre-Incubation: Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.

    • Causality: Diarylpyrazoles like celecoxib are time-dependent, slowly reversible inhibitors. Without a pre-incubation phase, the IC₅₀ will be severely underestimated.

  • Reaction Initiation: Add 10 µM of Arachidonic Acid to initiate the reaction.

    • Causality: Using a substrate concentration near the enzyme's Michaelis constant (

      
      ) ensures maximum sensitivity for detecting competitive inhibitors.
      
  • Quenching: After exactly 2 minutes, quench the reaction by adding 1 M stannous chloride (

    
    ).
    
    • Causality: The immediate product of COX is the highly unstable PGH2. Stannous chloride rapidly reduces PGH2 to the stable PGF2α, preventing spontaneous, unquantifiable degradation before the ELISA readout.

  • Self-Validation Check: The assay plate must include a "100% Initial Activity" well (enzyme + substrate + vehicle) and a "Background" well (heat-inactivated enzyme). An assay Z'-factor > 0.5 validates the run.

Protocol 3: In Vivo Efficacy (Carrageenan-Induced Paw Edema Model)

Objective: Validate the systemic anti-inflammatory efficacy of the pyrazole agent in a live mammalian model[3].

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water.

    • Causality: Fasting eliminates variability in gastrointestinal absorption rates for orally administered lipophilic pyrazoles.

  • Dosing: Administer the test pyrazole (e.g., 10 mg/kg) suspended in 0.5% Carboxymethyl Cellulose (CMC) via oral gavage.

  • Induction of Inflammation: Exactly 1 hour post-dosing, inject 0.1 mL of a 1% λ-carrageenan solution into the subplantar tissue of the right hind paw.

    • Causality: λ-carrageenan induces a highly reproducible, biphasic edema. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is strictly driven by COX-2 mediated prostaglandin release.

  • Quantification: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

    • Causality: Focusing on the 3-hour and 5-hour time points specifically isolates the compound's effect on the prostaglandin pathway.

  • Self-Validation Check: A reference cohort treated with a known standard (e.g., Celecoxib at 10 mg/kg) must be included. If the standard fails to suppress edema by at least 50% at the 3-hour mark, the carrageenan reagent is deemed inactive, and the experiment must be voided.

References

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: ijpsjournal.com URL: [Link]

  • Title: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes Source: PubMed (NIH) URL: [Link]

  • Title: Investigation of Anti-inflammatory and Antioxidant Activities of Promising 1,4,5-Trisubstituted Pyrazoles Derivatives of Chalcon Source: ijpsdronline.com URL: [Link]

Sources

Method

The Pyrazole-5-Carbohydrazide Scaffold: A Versatile Platform for Novel Therapeutic Discovery

Introduction: The Privileged Pyrazole Core in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a cornerstone for the design of potent and selective therapeutic agents. The 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide motif, in particular, has emerged as a highly adaptable and synthetically accessible starting point for the development of novel drugs targeting a range of diseases, most notably cancer.

This technical guide provides a comprehensive overview of the synthetic strategies, application protocols, and mechanistic evaluation of therapeutics derived from the 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the discovery of next-generation medicines.

I. The Chemistry of the Scaffold: Synthesis and Derivatization

The synthetic tractability of the pyrazole core is a key advantage for its use in medicinal chemistry. The construction of the 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide scaffold can be achieved through a reliable and scalable multi-step synthesis.

Core Scaffold Synthesis Workflow

The following diagram illustrates the synthetic workflow for obtaining the 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide scaffold, commencing from readily available starting materials.

Synthetic Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Ethyl Benzoylacetate->Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Methylhydrazine, Ethanol, Reflux Methylhydrazine Methylhydrazine 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate->1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid NaOH (aq), Ethanol, Reflux Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid->Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Methanol, H2SO4 (cat.), Reflux 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate->1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic workflow for 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

Protocol 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

This protocol details the four-step synthesis of the core scaffold.

Step 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl benzoylacetate (1.0 eq) in absolute ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired pyrazole ester.

Step 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid.

  • The precipitated carboxylic acid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.[2]

Step 3: Synthesis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Suspend the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in methanol (10 mL/mmol).

  • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.

Step 4: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

  • Dissolve the methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Add hydrazine hydrate (10 eq) and heat the mixture to reflux for 8-12 hours.[3]

  • Cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • The carbohydrazide can be collected by vacuum filtration, washed with cold ethanol, and dried to afford the final product.

II. Biological Applications and Therapeutic Potential

Derivatives of the 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide scaffold have demonstrated a broad spectrum of biological activities, with anticancer applications being particularly prominent.

Anticancer Activity

A significant body of research has highlighted the potential of pyrazole-based compounds as anticancer agents.[4] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 1: Reported Anticancer Activities of Pyrazole-5-Carbohydrazide Derivatives

Derivative ClassCancer Cell LineReported IC50Putative Mechanism of ActionReference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung)5-20 µMInduction of Apoptosis
Pyrazole-thiazole hybridsMCF-7 (Breast)2-10 µMKinase Inhibition (e.g., EGFR, VEGFR-2)[4]
Pyrazole-benzimidazole conjugatesHCT116 (Colon)1-5 µMCell Cycle Arrest (G2/M phase)[5]
Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of pyrazole-5-carbohydrazide derivatives are often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in the signaling cascades that drive cancer progression.

Kinase Inhibition Pyrazole Derivative Pyrazole Derivative Kinase (e.g., EGFR, VEGFR-2) Kinase (e.g., EGFR, VEGFR-2) Pyrazole Derivative->Kinase (e.g., EGFR, VEGFR-2) Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., EGFR, VEGFR-2)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (e.g., EGFR, VEGFR-2) Substrate Substrate Substrate->Kinase (e.g., EGFR, VEGFR-2) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Inhibition of kinase signaling by pyrazole derivatives.

III. Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, a series of in vitro assays are essential. The following protocols are tailored for the evaluation of anticancer activity using the A549 human lung adenocarcinoma cell line as a model system.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase inhibition.[7]

  • Kinase Reaction: Set up a reaction mixture containing the target kinase, its substrate, ATP, and the test compound at various concentrations in a 384-well plate.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

IV. Conclusion and Future Directions

The 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. Future research in this area will likely focus on the development of more selective and potent kinase inhibitors, as well as the exploration of this scaffold for other therapeutic applications beyond oncology.

V. References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI.

  • 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Chemicalbook.

  • Flow cytometric Annexin V/Propidium Iodide measurement in A549 cells. CELLnTEC.

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.

  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.

  • Annexin V-FITC Apoptosis Detection Kit. Dojindo Molecular Technologies.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.

  • Annexin V-FITC Apoptosis Assay Kit. ICT.

  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Scholars Research Library.

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica.

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents.

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences.

  • Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy.

Sources

Application

Application Note: Advanced Experimental Protocols for Evaluating Pyrazole Bioactivity

Introduction Pyrazole derivatives are a cornerstone of modern medicinal chemistry, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms[1]. This unique structural versatility allows p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms[1]. This unique structural versatility allows pyrazoles to interact with diverse biological targets, making them highly effective as anti-inflammatory, antimicrobial, and antineoplastic agents[2][3]. A prominent example is celecoxib, a pyrazole-based nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2)[2].

This application note outlines a comprehensive, self-validating experimental framework for evaluating the bioactivity of novel pyrazole compounds. By pairing in vitro enzymatic profiling with orthogonal cell-based viability assays, researchers can confidently establish structure-activity relationships (SAR), ascertain target engagement, and rule out off-target cytotoxicity[3][4].

Strategic Workflow & Mechanistic Grounding

When screening a novel pyrazole library, causality must drive the experimental design. Enzymatic assays (like COX inhibition) define the primary pharmacodynamic interaction, but they do not account for cellular permeability or metabolic stability. Therefore, a dual-tiered approach is required:

  • Enzymatic Profiling: Establishes the absolute inhibitory concentration (IC50) and the Selectivity Index (SI) between isoforms (e.g., COX-2 vs. COX-1)[5].

  • Cellular Functional Assays: Validates that the compound is active in a physiological environment without inducing broad-spectrum cytotoxicity[4].

Workflow Lib Pyrazole Library Synthesis & QC Enz In Vitro COX-1/2 Assay (Selectivity Profiling) Lib->Enz High-Throughput Screen Cell Cellular Assays (MTT & CellTiter-Glo) Enz->Cell High SI (>50) Fail Off-Target / Toxic (Discard/Optimize) Enz->Fail Low SI / Inactive Hit Hit Validation (Orthogonal Confirmation) Cell->Hit IC50 < 10 µM & Low Toxicity Cell->Fail High Cytotoxicity

Fig 1. Strategic screening workflow for evaluating novel pyrazole derivatives.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation) AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (Pain/Swelling) COX2->PGE2 Enzymatic Conversion Pyz Pyrazole Inhibitor (e.g., Celecoxib) Pyz->COX2 Competitive Inhibition

Fig 2. Mechanism of COX-2 inhibition by pyrazole derivatives blocking PGE2 synthesis.

Protocol 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Causality & Self-Validation: The primary goal of pyrazole-based anti-inflammatory design is to inhibit COX-2 (inducible during inflammation) while sparing COX-1 (constitutively expressed for gastric protection)[2]. Testing both enzymes in parallel is a self-validating system that generates a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Celecoxib must be included as a positive control to benchmark the SI, while a DMSO vehicle serves as the negative control to establish 100% baseline enzyme activity[2][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO. Perform serial dilutions in assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol) to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of the diluted pyrazole compound (or Celecoxib control) to 150 µL of assay buffer. Add 10 µL of heme (cofactor) and 10 µL of either purified human recombinant COX-2 or ovine COX-1 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Scientific Insight: This pre-incubation step is critical for time-dependent, competitive inhibitors (like many diaryl-pyrazoles) to reach binding equilibrium within the COX active site[2].

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate, final concentration 100 µM) to all wells to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 20 µL of 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate percent inhibition relative to the DMSO vehicle control. Use non-linear regression analysis to determine the IC50 values.

Protocol 2: Orthogonal Cellular Cytotoxicity Assays (MTT & CellTiter-Glo)

Causality & Self-Validation: Once enzymatic potency is established, the compound must be tested in live cells (e.g., RAW264.7 macrophages or HEK293T cells) to ensure it does not cause generalized cell death[5][6]. We employ an orthogonal validation strategy using two distinct biochemical markers:

  • MTT Assay: Measures NAD(P)H-dependent cellular oxidoreductase activity via the reduction of a tetrazolium dye[3].

  • CellTiter-Glo Assay: Quantifies ATP presence via a luciferase reaction, providing a direct measurement of metabolic viability independent of oxidoreductase enzymes[3][4].

Using both assays prevents false positives; if a pyrazole compound directly interferes with mitochondrial reductases, the MTT assay might show artificial toxicity, which the ATP-based CellTiter-Glo assay will correct[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 5 × 10³ cells/well) into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for absorbance) in 100 µL of appropriate growth medium (e.g., DMEM + 10% FBS)[3]. Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the pyrazole derivatives at concentrations ranging from 0 to 250 µM[3]. Include a vehicle control (<0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin). Incubate for 24 to 72 hours[4].

  • MTT Workflow (Clear Plate):

    • Add 15 µL of MTT solution (5 mg/mL in PBS) to each well[4].

    • Incubate at 37°C for 3 hours to allow formazan crystal formation[3].

    • Carefully aspirate the media and add 150 µL of DMSO to solubilize the crystals[3][4].

    • Agitate on an orbital shaker for 15 minutes, then read absorbance at 590 nm[3].

  • CellTiter-Glo Workflow (Opaque Plate):

    • Equilibrate the plate to room temperature for 30 minutes to stabilize the luminescent signal[3].

    • Add 100 µL of CellTiter-Glo® reagent to each well[3].

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes[3].

    • Measure luminescence using a multimode plate reader (e.g., Perkin Elmer Envision)[3].

Quantitative Data Presentation

To benchmark novel pyrazole derivatives, it is crucial to compare their bioactivity metrics against established literature values. The table below summarizes recent quantitative data for pyrazole derivatives screened for COX-2 inhibition and cellular safety.

Compound Class / NamePrimary TargetCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Control) COX-2~1.50 - 1.79~139.0~78.0[2][6]
Pyrazole-indole 14b COX-2 / α-amylase5.375.44~1.01[7]
Compound 5s (Sulfonamide)COX-22.51183.172.95[2]
Compound 5u (Sulfonamide)COX-21.79134.174.92[2]
Compound 3g (Trifluoromethyl)COX-22.654.461.68[5]
Trimethoxy derivative 6f COX-21.15N/AN/A[6]

Table 1: Comparative bioactivity of recent pyrazole derivatives. High SI values indicate a strong safety profile against gastrointestinal toxicity associated with COX-1 inhibition.

References

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Derivatives

Introduction & Scientific Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics. Among its functionalized variants, 1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics. Among its functionalized variants, 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 948292-98-6) and its derivatives have emerged as highly versatile pharmacophores. Substitution at the C-5 position with a carbohydrazide moiety yields compounds with potent and diverse biological activities. Most notably, these derivatives are recognized as highly selective 1[1] and as targeted2[2].

This application note details a robust, self-validating in vitro screening cascade. By coupling a target-based radioligand binding assay with a phenotypic cytotoxicity screen, researchers can efficiently triage novel pyrazole-5-carbohydrazide library hits for both G-protein coupled receptor (GPCR) modulation and anti-proliferative efficacy.

G A Library Synthesis (Pyrazole Derivatives) B Primary Screen (NK-3 Binding) A->B C Secondary Screen (A549 Cytotoxicity) B->C D Hit Validation (Lead Optimization) C->D

Fig 1. Sequential in vitro screening cascade for pyrazole-5-carbohydrazide derivatives.

Target-Based Screening: NK-3 Receptor Radioligand Binding Assay

Causality & Assay Design

The NK-3 receptor is a GPCR implicated in various central nervous system disorders. Radioligand binding remains the gold standard for determining the affinity (


) of novel antagonists due to its unparalleled sensitivity. We utilize Chinese Hamster Ovary (CHO) cells recombinantly expressing human NK-3. Expert Insight:  CHO cells are selected because they naturally lack endogenous neurokinin receptors, thereby eliminating off-target background noise and ensuring that any signal reduction is exclusively due to competitive binding at the hNK-3 receptor[3].
Self-Validation Mechanism

To ensure absolute data integrity, the assay incorporates a homologous competitive binding design.

  • Total Binding (TB): Defined using the radioligand alone (vehicle control).

  • Non-Specific Binding (NSB): Defined using a saturating concentration (10 µM) of the unlabeled reference antagonist, SB222200.

  • Quality Control: The assay is only considered valid if the specific binding window (TB - NSB) exceeds 80% of the total signal, and the calculated Z'-factor is

    
     0.6.
    
Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO-hNK3 cells and homogenize in ice-cold3[3]. Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 2 µg/µL. Causality Note: The inclusion of Saponin is critical to permeabilize membrane vesicles, ensuring the radioligand has unhindered access to the receptor binding pockets.

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of the pyrazole-5-carbohydrazide derivatives in 100% DMSO. Transfer 1 µL of each to a 96-well assay plate (final assay DMSO concentration = 1%).

  • Incubation: Add 49 µL of assay buffer containing 5 nM

    
    -SB222200 to all wells. Add 50 µL of the membrane suspension to initiate the reaction. Incubate at room temperature for 60 minutes with gentle agitation.
    
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific ligand adhesion. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add 50 µL of scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Phenotypic Screening: A549 Cytotoxicity Profiling

Causality & Assay Design

Beyond GPCR antagonism, salicylaldehyde-pyrazole-carbohydrazide derivatives exhibit potent 4[4]. To evaluate this, we employ an ATP-dependent luminescence assay (CellTiter-Glo). Expert Insight: Heterocyclic compounds like pyrazoles frequently exhibit intrinsic fluorescence (autofluorescence) which can severely confound traditional colorimetric (MTT) or fluorometric (Resazurin) assays. The luminescent readout of CellTiter-Glo circumvents this optical artifact, providing a highly accurate measure of metabolically active cells.

Self-Validation Mechanism
  • Positive Control: 5-Fluorouracil (5-FU) or Staurosporine (1 µM) is included to validate the dynamic range of cell death.

  • Negative Control: Vehicle control (0.5% DMSO) establishes the 100% viability baseline.

Step-by-Step Protocol
  • Cell Seeding: Seed A549 cells at a density of 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X concentrated pyrazole-5-carbohydrazide derivatives (ranging from 0.01 to 100 µM final concentration). Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes to prevent temperature gradients from skewing luminescent kinetics. Add 100 µL of reagent to each well.

  • Lysis and Readout: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

Quantitative Data Presentation

The table below summarizes representative screening data for a library of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives, highlighting structure-activity relationship (SAR) trends across both target-based and phenotypic assays.

Compound IDC-5 Carbohydrazide SubstitutionhNK-3 Binding (

, nM)
A549 Cytotoxicity (

, µM)
Selectivity Index (SI)*
Ref-SB222200 N/A (Control)4.2 ± 0.3>100N/A
Ref-5-FU N/A (Control)>10,0002.1 ± 0.4N/A
Pyr-001 Unsubstituted125.4 ± 8.145.2 ± 3.11.8
Pyr-002 4-Chlorobenzyl18.6 ± 1.212.4 ± 1.04.2
Pyr-003 2,4-Dichlorobenzyl8.3 ± 0.54.8 ± 0.68.5
Pyr-004 Salicylaldehyde adduct45.2 ± 3.41.2 ± 0.2 >40

*Selectivity Index (SI) for Pyr-004 demonstrates a strong phenotypic shift toward anticancer activity over GPCR antagonism when functionalized with a salicylaldehyde moiety.

Mechanism of Action Visualization

The following diagram maps the intracellular signaling cascade disrupted by the competitive binding of pyrazole-5-carbohydrazide derivatives at the NK-3 receptor.

Pathway Ligand Neurokinin B (NKB) Receptor NK-3 Receptor Ligand->Receptor Agonist Binding Antagonist Pyrazole-5-carbohydrazide Derivative Antagonist->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Effect Ca2+ Release & PKC Activation PLC->Effect

Fig 2. Mechanism of NK-3 receptor antagonism by pyrazole-5-carbohydrazide derivatives.

References

  • Title: US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders Source: Google Patents URL
  • Source: Googleapis.com (European Patent Office Data)
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazole-5-Carbohydrazide Synthesis

Welcome to the technical support center for the synthesis of pyrazole-5-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole-5-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Pyrazole-5-carbohydrazides are key building blocks in medicinal chemistry, valued for their wide range of biological activities.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction conditions and ensure the integrity of your results.

I. Core Synthesis Workflow: From Ester to Hydrazide

The most common and versatile route to pyrazole-5-carbohydrazide involves the hydrazinolysis of a corresponding pyrazole-5-carboxylate ester. This foundational workflow is outlined below.

Experimental Protocol: Synthesis of Pyrazole-5-Carbohydrazide

This protocol details the conversion of a pyrazole-5-carboxylate ester to the target carbohydrazide.

Objective: To synthesize a substituted pyrazole-5-carbohydrazide from its corresponding ester.

Materials:

  • Substituted pyrazole-5-carboxylate ester (1.0 eq)

  • Hydrazine hydrate (80-100% solution, typically 3.0 to an excess)[2][3]

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyrazole-5-carboxylate ester (1.0 eq) in ethanol (to a concentration of approximately 0.1-0.2 M).

  • To the stirred solution, add hydrazine hydrate (3.0 eq).

  • The reaction can be conducted at room temperature or heated to reflux, depending on the reactivity of the ester.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reactions at room temperature may require 24-48 hours, while refluxing can reduce the time to 5-8 hours.[2][3]

  • Upon completion, cool the reaction mixture to room temperature.

  • To induce precipitation of the product, the reaction mixture can be poured onto ice water.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water or cold ethanol to remove excess hydrazine and other water-soluble impurities.[3]

  • Dry the product under vacuum to yield the pyrazole-5-carbohydrazide.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of pyrazole-5-carbohydrazide.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a significantly lower yield of pyrazole-5-carbohydrazide than expected. What are the potential causes and how can I improve the yield?

A: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The hydrazinolysis of the ester may not have gone to completion.

    • Causality: The reactivity of the starting ester can vary based on its substituents. Steric hindrance or electron-withdrawing groups near the ester moiety can slow down the reaction.

    • Solution:

      • Increase Reaction Time: Continue to monitor the reaction by TLC until the starting ester spot is no longer visible.

      • Elevate Temperature: If the reaction is sluggish at room temperature, heating the mixture to reflux in ethanol is a common strategy to increase the reaction rate.[3]

      • Increase Excess of Hydrazine Hydrate: Using a larger excess of hydrazine hydrate can help drive the equilibrium towards the product. However, be mindful that a large excess will need to be removed during workup.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can limit the conversion.

    • Causality: The reaction is a nucleophilic acyl substitution where hydrazine replaces the alkoxy group of the ester. A sufficient amount of the nucleophile (hydrazine) is crucial.

    • Solution: Ensure you are using at least a 3-fold molar excess of hydrazine hydrate relative to the pyrazole-5-carboxylate ester.[2]

  • Moisture Contamination: While hydrazine hydrate contains water, excessive moisture in the solvent can sometimes lead to hydrolysis of the ester back to the carboxylic acid, especially if the reaction is heated for prolonged periods.

    • Causality: Water can compete with hydrazine as a nucleophile.

    • Solution: Use anhydrous ethanol as the solvent, particularly if you are working with sensitive substrates.

Issue 2: Presence of Impurities in the Final Product

Q: After my synthesis, analytical data (NMR, TLC) shows impurities in my pyrazole-5-carbohydrazide product. What are these impurities and how can I remove them?

A: Impurities can arise from unreacted starting materials or side-products.

  • Unreacted Starting Material (Pyrazole-5-Carboxylate Ester):

    • Identification: A spot on the TLC plate corresponding to the starting ester. In the 1H NMR spectrum, you may see residual signals from the ester's alkyl group (e.g., a quartet and triplet for an ethyl ester).

    • Solution:

      • Optimize Reaction: Re-run the reaction with a longer reaction time, higher temperature, or more hydrazine hydrate.

      • Purification: Recrystallization is often effective. Choose a solvent system where the carbohydrazide product has lower solubility than the starting ester at room temperature but is soluble at elevated temperatures. Ethanol or ethanol/water mixtures are good starting points.[3] Column chromatography can also be used for separation.

  • Formation of Pyrazole-5-Carboxylic Acid:

    • Causality: Hydrolysis of the starting ester or the product carbohydrazide can occur, especially under harsh (e.g., highly acidic or basic) conditions or with prolonged heating in the presence of water.

    • Identification: The carboxylic acid will have a different Rf value on TLC. In the IR spectrum, a broad O-H stretch will be present.

    • Solution:

      • Control pH: Ensure the reaction is not overly acidic or basic.

      • Purification: An acidic wash during workup can remove basic impurities, but the carboxylic acid will likely require recrystallization or column chromatography to separate from the desired carbohydrazide.

  • Colored Impurities:

    • Causality: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored byproducts.[4]

    • Solution:

      • Use High-Purity Reagents: Ensure your hydrazine hydrate is of good quality.

      • Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration through celite.[4]

Issue 3: Formation of Unexpected Side-Products

Q: I have isolated a product, but its characterization does not match the expected pyrazole-5-carbohydrazide. What are the possibilities?

A: The formation of regioisomers is a common issue in the initial synthesis of the pyrazole ring itself, which can carry through to the final product.

  • Regioisomers of the Pyrazole Ring:

    • Causality: When synthesizing the initial pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can be formed.[4][5] This can lead to a mixture of pyrazole-5-carboxylate esters and subsequently a mixture of pyrazole-5-carbohydrazides.

    • Solution:

      • Regiospecific Synthesis: If possible, choose a synthetic route that favors the formation of the desired regioisomer. For example, the reaction of unsymmetrical enaminodiketones with certain substituted hydrazines can be highly regiospecific.[6]

      • Careful Characterization: Use 2D NMR techniques (like NOESY or HMBC) to definitively determine the structure of your pyrazole core before proceeding to the hydrazinolysis step.

      • Chromatographic Separation: Separating regioisomers can be challenging but is often achievable with careful column chromatography.[7]

III. Data Summary & Visualization

Table 1: Recommended Reaction Conditions for Hydrazinolysis
ParameterConditionRationale & Remarks
Solvent EthanolA common, effective solvent that dissolves both reactants and facilitates workup.[2][3]
Temperature Room Temperature or RefluxStart at room temperature. If the reaction is slow, heat to reflux (approx. 78 °C for ethanol).[2][3]
Reaction Time 5 - 48 hoursHighly dependent on the substrate and temperature. Monitor by TLC.[2][3]
Hydrazine Hydrate 3.0 eq or moreAn excess is used to drive the reaction to completion.[2]
Workup Precipitation in ice waterA simple and effective method for initial product isolation.[3]
Diagram 1: Synthesis Workflow for Pyrazole-5-Carbohydrazide

G cluster_0 Pyrazole Ring Synthesis cluster_1 Hydrazinolysis cluster_2 Purification A 1,3-Dicarbonyl Compound C Pyrazole-5-Carboxylate Ester A->C Cyclocondensation B Hydrazine Derivative B->C E Pyrazole-5-Carbohydrazide C->E Ethanol, RT or Reflux D Hydrazine Hydrate D->E F Crude Product E->F Workup (Precipitation) G Pure Product F->G Recrystallization / Chromatography

Caption: Workflow for the synthesis and purification of pyrazole-5-carbohydrazide.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckTLC Check TLC for Starting Material Start->CheckTLC IncompleteReaction Issue: Incomplete Reaction CheckTLC->IncompleteReaction Present CheckStoichiometry Verify Stoichiometry CheckTLC->CheckStoichiometry Absent Solution1 Increase Reaction Time IncompleteReaction->Solution1 Solution2 Increase Temperature (Reflux) IncompleteReaction->Solution2 Solution3 Increase Hydrazine eq. IncompleteReaction->Solution3 StoichiometryIssue Issue: Incorrect Stoichiometry CheckStoichiometry->StoichiometryIssue Incorrect CheckPurity Assess Reagent Purity CheckStoichiometry->CheckPurity Correct Solution4 Use >= 3 eq. Hydrazine StoichiometryIssue->Solution4 PurityIssue Issue: Impure Reagents CheckPurity->PurityIssue Low Solution5 Use High-Purity Hydrazine PurityIssue->Solution5

Sources

Optimization

Technical Support Center: Synthesis of Pyrazole Carbohydrazides

Topic: Troubleshooting & Optimization of Pyrazole Carbohydrazide Synthesis Executive Summary Pyrazole carbohydrazides are critical pharmacophores in drug discovery, serving as precursors for Schiff bases, pyrazolo-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Pyrazole Carbohydrazide Synthesis

Executive Summary

Pyrazole carbohydrazides are critical pharmacophores in drug discovery, serving as precursors for Schiff bases, pyrazolo-triazoles, and metal chelators. While the core transformation—hydrazinolysis of an ester—appears deceptively simple, it is plagued by issues such as incomplete conversion , bis-hydrazide dimerization , and nucleophilic competition on the pyrazole ring.

This guide moves beyond standard textbook procedures, offering field-proven troubleshooting strategies to rescue stalled reactions and ensure high-purity isolation.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Initiation

Q1: My reaction between the pyrazole ester and hydrazine hydrate is stalled. TLC shows starting material even after 12 hours of reflux in ethanol. What is wrong? Diagnosis: The electrophilicity of the ester carbonyl is likely reduced by the electron-rich pyrazole ring (donating electron density via resonance), or the solvent temperature is insufficient to overcome the activation energy. Corrective Action:

  • Solvent Switch: Ethanol reflux (~78°C) is often too mild for sterically hindered or electron-rich pyrazole esters. Switch to 1-butanol (bp 117°C) or 1,4-dioxane . The higher temperature usually drives the reaction to completion within 4–6 hours.

  • Catalysis: Add 5–10 mol% of glacial acetic acid . This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by hydrazine.

Q2: I am using a microwave reactor to speed up the synthesis. Are there specific risks? Diagnosis: Yes. While microwave irradiation accelerates kinetics, it significantly increases the risk of decarboxylation (if free acids are present) or ring-opening of the pyrazole core if the temperature exceeds 150°C. Corrective Action:

  • Limit temperature to 120°C .

  • Use a "sealed vessel" mode to prevent hydrazine loss (hydrazine boils at 114°C).

  • Safety Note: Hydrazine hydrate is highly toxic and unstable; ensure the vessel is rated for the generated pressure.

Category B: Impurity Profiling & Side Reactions[1]

Q3: I see a new spot on TLC that is more non-polar than the product but more polar than the ester. Is this an intermediate? Diagnosis: This is likely the Bis-hydrazide (Dimer) impurity. This occurs when one molecule of hydrazine reacts with two molecules of the pyrazole ester. Corrective Action:

  • Stoichiometry Control: You are likely running the reaction near a 1:1 or 1:2 ratio. You must use a large excess of hydrazine hydrate (typically 5–10 equivalents ) to statistically favor the mono-hydrazide product.

  • Order of Addition: Add the ester solution dropwise into a refluxing solution of hydrazine hydrate. This ensures the ester always encounters an excess of hydrazine.

Q4: My product has a lower melting point than reported and smells of ammonia. Why? Diagnosis: The product has trapped hydrazine or solvent in the crystal lattice (solvates), or you have residual hydrazine salts. Corrective Action:

  • Wash Protocol: Do not just filter. Wash the precipitate copiously with cold water (to remove hydrazine) followed by cold ethanol (to remove unreacted ester).

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for at least 8 hours. Pyrazole hydrazides are notorious for holding onto water/solvents via hydrogen bonding.

Category C: Purification & Isolation[1][2]

Q5: The reaction mixture turned into a solid "brick" or thick oil upon cooling. How do I isolate the product? Diagnosis: "Oiling out" occurs when the product is insoluble in the hot solvent but fails to crystallize, or the concentration is too high. Corrective Action:

  • Re-dissolution: Add a minimum amount of hot ethanol to redissolve the oil/solid.

  • Anti-solvent Precipitation: While stirring rapidly, add cold diethyl ether or hexanes dropwise. This forces the hydrazide to precipitate as a discrete powder rather than an oil.

  • Trituration: If it remains an oil, decant the solvent and triturate (grind) the residue with diethyl ether. This physical agitation often induces crystallization.

Validated Experimental Protocol

This protocol is designed to minimize dimerization and maximize yield for hindered pyrazole esters.

Reaction Scheme:



Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 1.0 equivalent of the pyrazole ethyl ester.

  • Solvent: Add 1-Butanol (10 mL per gram of ester). Note: Ethanol is acceptable for simple esters, but Butanol is robust for all types.

  • Reagent: Add 6.0 equivalents of Hydrazine Hydrate (80% or 100%).

    • Critical: If the ester is solid, dissolve it in the solvent first, then add hydrazine.

  • Reaction: Heat to reflux (approx. 115°C bath temp) for 6–8 hours.

    • Monitor: Check TLC (Mobile phase: 10% MeOH in DCM). Hydrazides stay at the baseline or have very low Rf compared to esters.

  • Workup:

    • Cool the mixture to room temperature.

    • If crystals form: Filter and wash with cold water (2x) and cold ethanol (1x).

    • If no crystals form: Concentrate the solvent to 50% volume under reduced pressure. Pour the residue into crushed ice (50 g). Stir for 30 mins to precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Data & Optimization Tables

Table 1: Solvent Selection Logic
SolventBoiling PointSuitabilityRecommendation
Ethanol 78°CSimple, unhindered estersStandard starting point.
Methanol 65°CVery reactive esters onlyAvoid for hindered substrates; reaction too slow.
1-Butanol 117°CHindered/Electron-rich estersHighly Recommended for difficult cases.
Water 100°CGreen chemistryPoor solubility for most pyrazole esters; leads to biphasic mixtures.
Table 2: Stoichiometry Effects on Impurity Profile
Hydrazine EquivalentsPrimary ProductMajor ImpurityYield Estimation
1.0 - 1.5 eq MixtureBis-hydrazide (Dimer) Low (<40%)
2.0 - 4.0 eq CarbohydrazideUnreacted EsterModerate (50-70%)
> 6.0 eq Carbohydrazide None (Trace hydrazine)High (80-95%)

Visualizations

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the nucleophilic acyl substitution pathway and where the "Bis-hydrazide" side reaction originates.

G Start Pyrazole Ester (R-COOEt) TetInter Tetrahedral Intermediate Start->TetInter Nucleophilic Attack (Slow Step) Hydrazine Hydrazine (NH2NH2) Hydrazine->TetInter Product Pyrazole Carbohydrazide TetInter->Product Elimination of EtOH Dimer Bis-Hydrazide (Impurity) Product->Dimer Reaction with 2nd Ester Molecule (Low Hydrazine Conc.)

Caption: Mechanism of hydrazinolysis. Note that the Product can act as a nucleophile if Hydrazine is depleted, leading to Dimer formation.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails to meet specifications.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Persists CheckTLC->SM_Left Impurity New Impurity Spots CheckTLC->Impurity Iso_Issue Oiling Out / No Solid CheckTLC->Iso_Issue Temp_Check Is Solvent Refluxing? SM_Left->Temp_Check Switch_Solvent Switch to n-Butanol (Increase Temp) Temp_Check->Switch_Solvent Yes (EtOH) Add_Cat Add AcOH Catalyst Temp_Check->Add_Cat Already High Temp Check_Ratio Check Hydrazine Ratio Impurity->Check_Ratio Increase_Hyd Increase to 10 eq. Add Ester Dropwise Check_Ratio->Increase_Hyd < 5 eq Ice_Water Pour into Ice Water & Scratch Glass Iso_Issue->Ice_Water

Caption: Step-by-step troubleshooting logic for kinetic stalls, impurity formation, and isolation failures.

References

  • BenchChem. (2025).[1][2][3] Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from

  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from

  • National Institutes of Health (NIH). Synthesis, structural characterizations... of pyrazole derivatives. Retrieved from

  • Organic Chemistry Portal. Pyrazole Synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Welcome to the technical support center for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.

I. Synthesis Overview & Key Challenges

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is typically a two-step process. The first step involves the formation of the pyrazole ring to yield ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. The second step is the conversion of this ester to the desired carbohydrazide through reaction with hydrazine hydrate. While seemingly straightforward, each step presents unique challenges that can impact yield and purity.

Key challenges include:

  • Regiocontrol during pyrazole ring formation: The reaction of an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine can lead to the formation of two regioisomers, which can be difficult to separate.

  • Incomplete reaction during hydrazinolysis: The conversion of the ester to the carbohydrazide may not go to completion, resulting in a mixture of starting material and product.

  • Side reactions with hydrazine: Hydrazine is a reactive nucleophile and can participate in undesired side reactions.

  • Product purification: Isolating the pure carbohydrazide can be challenging due to its polarity and potential for co-precipitation with impurities.

This guide will address these challenges in detail, providing you with the knowledge to troubleshoot and optimize your synthesis for higher yields and purity.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Step 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Problem 1: Low yield of the pyrazole ester and formation of a regioisomeric byproduct.

  • Question: My reaction is producing a mixture of the desired 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate and the unwanted 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical dicarbonyl compound and a substituted hydrazine. The regiochemical outcome is influenced by several factors, including the relative reactivity of the two carbonyl groups and the reaction conditions.[1]

    • Underlying Cause: Methylhydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can occur from either nitrogen onto one of the two carbonyl carbons of the β-ketoester. The initial site of attack and subsequent cyclization determine the final regioisomer.

    • Solutions:

      • pH Control: Acidic conditions can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The more basic nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl group. Experiment with the addition of a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to your reaction mixture.

      • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the β-ketoester and the nucleophilicity of the hydrazine, thereby affecting regioselectivity. Protic solvents like ethanol or methanol are commonly used. Some studies have shown that fluorinated alcohols can enhance regioselectivity.

      • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting small differences in activation energies.

Problem 2: The reaction is sluggish or does not go to completion.

  • Question: My reaction to form the pyrazole ester is very slow, and even after prolonged reaction times, I still have a significant amount of starting material. What can I do to drive the reaction to completion?

  • Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyls or steric hindrance.

    • Solutions:

      • Catalyst: Ensure you are using an appropriate acid catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.

      • Temperature and Reaction Time: While lower temperatures can aid regioselectivity, a certain activation energy must be overcome. If the reaction is too slow, consider moderately increasing the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Water Removal: The cyclization step releases a molecule of water. In some cases, removing water using a Dean-Stark apparatus can drive the equilibrium towards product formation.

Step 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Problem 1: Low yield of the carbohydrazide.

  • Question: The conversion of my pyrazole ester to the carbohydrazide is giving me a low yield. How can I improve this?

  • Answer: Low yields in this step often stem from an incomplete reaction or product loss during workup.

    • Solutions:

      • Excess Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (typically 5-10 equivalents) to drive the reaction to completion.

      • Reaction Time and Temperature: The reaction is often carried out at reflux in an alcoholic solvent like ethanol. Ensure the reaction is refluxed for a sufficient duration. Monitor the disappearance of the starting ester by TLC.

      • Solvent Choice: While ethanol is common, other high-boiling point alcohols or even neat hydrazine hydrate (use with caution) can be employed to increase the reaction rate.

Problem 2: The final product is impure, with multiple spots on TLC.

  • Question: My final product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

  • Answer: Impurities can include unreacted starting ester, side products from the reaction with hydrazine, or degradation products.

    • Common Impurities and Solutions:

      • Unreacted Ester: If the reaction is incomplete, you will have residual starting material.

        • Solution: Increase the reaction time, temperature, or the amount of hydrazine hydrate. For purification, recrystallization is often effective as the carbohydrazide is typically much more polar than the ester.

      • Diacyl Hydrazine Formation: It is possible for two molecules of the ester to react with one molecule of hydrazine, leading to a diacyl hydrazine impurity.

        • Solution: Using a large excess of hydrazine hydrate minimizes the formation of this byproduct.

      • Hydrolysis of the Ester: If water is present in the reaction mixture, the ester can hydrolyze back to the carboxylic acid.

        • Solution: Use anhydrous solvents and reagents. The carboxylic acid can be removed by an aqueous basic wash during workup.

Problem 3: Difficulty in isolating the product.

  • Question: My product is not precipitating from the reaction mixture, or it is forming an oil. How can I effectively isolate my carbohydrazide?

  • Answer: Carbohydrazides are often polar, crystalline solids, but isolation can sometimes be tricky.

    • Solutions:

      • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to induce precipitation. If no precipitate forms, carefully remove the solvent under reduced pressure.

      • Trituration: The resulting residue can be triturated (stirred as a slurry) with a non-polar solvent like diethyl ether or hexanes to induce solidification and wash away non-polar impurities.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water) is the most common method for purifying carbohydrazides.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the typical stoichiometry for the reaction of the pyrazole ester with hydrazine hydrate?

    • A1: A significant excess of hydrazine hydrate is generally recommended, typically ranging from 5 to 10 molar equivalents relative to the ester. This helps to ensure the reaction goes to completion and minimizes the formation of diacyl hydrazine byproducts.

  • Q2: How can I monitor the progress of both reaction steps?

    • A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. For the pyrazole formation, you can observe the disappearance of the β-ketoester and the appearance of the pyrazole ester product spot. For the hydrazinolysis, you will see the ester spot diminish and a new, more polar carbohydrazide spot appear. A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Q3: What are the key safety precautions when working with hydrazine hydrate?

    • A3: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive and can be flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Q4: Can I use a different hydrazine source, such as anhydrous hydrazine?

    • A4: While anhydrous hydrazine can be used, hydrazine hydrate is more commonly employed due to its lower cost and ease of handling. Be aware that anhydrous hydrazine is highly reactive and requires more stringent safety precautions.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

This protocol is a generalized procedure based on common methods for pyrazole synthesis.

Materials:

  • Ethyl benzoylpyruvate

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition may be exothermic, so control the rate to maintain a gentle temperature increase.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

This protocol is a generalized procedure for the hydrazinolysis of a pyrazole ester.

Materials:

  • Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC until the starting ester is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. Triturate the residue with diethyl ether to induce solidification.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide as a crystalline solid.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution(s)
Low Yield (Pyrazole Ester) Incomplete reactionIncrease reaction time/temperature; use a catalyst (e.g., acetic acid).
Formation of regioisomersAdjust pH; optimize solvent and temperature.
Low Yield (Carbohydrazide) Incomplete reactionIncrease excess of hydrazine hydrate; increase reaction time/temperature.
Product loss during workupOptimize precipitation/crystallization conditions.
Impure Product Unreacted starting materialsDrive reaction to completion; purify by recrystallization or chromatography.
Side-product formationUse a larger excess of hydrazine hydrate; control reaction temperature.

VI. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrazinolysis start1 Ethyl Benzoylpyruvate + Methylhydrazine reaction1 Reflux in Ethanol (Catalytic Acid) start1->reaction1 product1 Crude Ethyl 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylate reaction1->product1 purification1 Column Chromatography product1->purification1 pure_product1 Pure Pyrazole Ester purification1->pure_product1 start2 Pure Pyrazole Ester pure_product1->start2 reaction2 Reflux with Excess Hydrazine Hydrate in Ethanol start2->reaction2 product2 Crude 1-methyl-3-phenyl- 1H-pyrazole-5-carbohydrazide reaction2->product2 purification2 Recrystallization product2->purification2 final_product Pure Carbohydrazide purification2->final_product

Caption: Experimental workflow for the two-step synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze by TLC start->check_tlc check_nmr Characterize by NMR/MS start->check_nmr incomplete_rxn Incomplete Reaction? - Increase time/temp - Increase reagent excess check_tlc->incomplete_rxn Starting material present side_products Side Products Present? - Adjust stoichiometry - Optimize temperature check_tlc->side_products Multiple new spots regioisomers Regioisomers Formed? - Adjust pH/catalyst - Change solvent check_nmr->regioisomers Isomeric mixture detected purification_issue Purification Difficulty? - Different recrystallization solvent - Column chromatography check_nmr->purification_issue Product is oily or does not crystallize

Sources

Optimization

Technical Support Center: Purification Techniques for Pyrazole Derivatives

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. My aim is to move beyond simple protocols and offer a deeper understanding of the principles at play, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of pyrazole derivatives.

Q1: What are the best general-purpose solvents for recrystallizing my pyrazole derivative?

A1: The choice of solvent is highly dependent on the specific structure and polarity of your pyrazole derivative. However, some commonly effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1][2] For less polar derivatives, a mixed solvent system such as hexane/ethyl acetate or hexane/acetone can be very effective.[1][2] A good starting point is always to perform a small-scale solubility test with your crude product in various solvents at both room temperature and upon heating.[1]

Q2: I've synthesized a mixture of regioisomers. How can I separate them?

A2: The separation of regioisomers is a frequent challenge due to their similar physical properties. The most common and often most effective method is silica gel column chromatography.[3] Success hinges on the careful selection and optimization of the eluent system. For particularly challenging separations, Supercritical Fluid Chromatography (SFC) can offer superior resolution.[3] In some cases, fractional crystallization can be employed if the regioisomers exhibit sufficiently different solubilities in a specific solvent.[1]

Q3: My pyrazole derivative is poorly soluble in most common organic solvents. What are my purification options?

A3: Poor solubility can make recrystallization difficult. One approach is hot filtration of a suspension in a solvent that dissolves the impurities but not your desired compound.[1] For column chromatography, you can dissolve the compound in a minimal amount of a strong, polar solvent like DMF or DMSO and then adsorb it onto a small amount of silica gel before loading it onto the column.[1] Acid-base extraction is another powerful technique for ionizable pyrazoles. By protonating a basic pyrazole with an aqueous acid, it can be drawn into the aqueous phase, leaving non-basic impurities behind in the organic layer.[4][5]

Q4: What are the typical byproducts in pyrazole synthesis that I should be aware of?

A4: A common byproduct, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[5] Incomplete cyclization can lead to hydrazone intermediates, and unreacted starting materials may also be present.[1][5] Side reactions involving the hydrazine starting material can sometimes produce colored impurities.[5] Your purification strategy should be designed with these potential impurities in mind.[1]

In-Depth Troubleshooting Guides

Issue 1: "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil.

Causality: This typically occurs when the solute is too concentrated in the solvent, or when the solution is cooled too rapidly. The compound's melting point may also be lower than the boiling point of the solvent, causing it to "melt" in the hot solution.[2]

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration.[2]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help. Once at room temperature, you can then move it to an ice bath.[2]

  • Change Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[2]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]

Issue 2: Low Recovery After Purification

Symptom: The amount of purified product is significantly lower than expected.

Causality: Product loss can occur at multiple stages, including transfers between glassware and incomplete crystallization from the mother liquor.[1]

Solutions:

  • Minimize Hot Solvent: During recrystallization, use the absolute minimum amount of hot solvent required to dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[2]

  • Thorough Cooling: Ensure the crystallization solution is cooled sufficiently, for example, in an ice bath, to maximize product precipitation.[2]

  • Rinse Glassware: Rinse all glassware that was in contact with your product with a small amount of the cold recrystallization solvent and add these rinsings to the filtration funnel.[1]

  • Check the Mother Liquor: After filtration, you can analyze the mother liquor by TLC to see if a significant amount of product remains. If so, you may be able to recover more by concentrating the mother liquor and attempting a second crystallization.[2]

Issue 3: Persistent Colored Impurities

Symptom: Your purified pyrazole derivative remains colored (e.g., yellow or brown) even after initial purification attempts.

Causality: These impurities often arise from side reactions or the degradation of starting materials, such as phenylhydrazine.[5]

Solutions:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that this may slightly reduce your overall yield.[1][5]

  • Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated by an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1][2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1][2]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top.[1]

  • Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.[1]

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through. Collect fractions in separate tubes.[1]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate.[5]

  • Separation: Drain the lower aqueous layer containing the protonated pyrazole salt into a clean flask.[5]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The deprotonated pyrazole will precipitate out.[4][5]

  • Extraction and Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.[4]

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents [1]

SolventTemperature (°C)Solubility (moles/L)
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86

Visualizations

G start Crude Pyrazole Derivative recrystallization Attempt Recrystallization start->recrystallization High melting solid? column_chromatography Column Chromatography start->column_chromatography Oily or complex mixture? acid_base_extraction Acid-Base Extraction start->acid_base_extraction Ionizable functional group? recrystallization->column_chromatography Oiling out or low purity? pure_product Pure Product recrystallization->pure_product Successful? column_chromatography->pure_product Good separation? acid_base_extraction->recrystallization Precipitate needs further purification? acid_base_extraction->pure_product Successful?

Caption: Decision workflow for selecting a purification technique.

G start Recrystallization Attempt oiling_out Compound 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No node_slow_cool Slow down cooling oiling_out->node_slow_cool Yes node_add_solvent Add more solvent oiling_out->node_add_solvent Yes node_change_solvent Change solvent oiling_out->node_change_solvent Yes no_crystals No Crystals Form? low_yield->no_crystals No node_min_solvent Minimize hot solvent low_yield->node_min_solvent Yes node_cool_thoroughly Cool thoroughly low_yield->node_cool_thoroughly Yes node_check_mother_liquor Check mother liquor low_yield->node_check_mother_liquor Yes pure_crystals Pure Crystals no_crystals->pure_crystals No node_scratch_flask Scratch flask no_crystals->node_scratch_flask Yes node_seed_crystal Add seed crystal no_crystals->node_seed_crystal Yes node_reduce_volume Reduce solvent volume no_crystals->node_reduce_volume Yes

Caption: Troubleshooting flowchart for recrystallization issues.

References

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of Pyrazole Compounds

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, found in a wide array of blockbuster drugs. While numerous methods exist for its synthesis at the laboratory scale,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, found in a wide array of blockbuster drugs. While numerous methods exist for its synthesis at the laboratory scale, transitioning to pilot plant or manufacturing scale introduces significant challenges.[1][2] Issues that are trivial in a round-bottom flask, such as heat dissipation and mixing, can become critical process parameters at scale, impacting yield, purity, and safety.[3][4]

This guide is designed for researchers, chemists, and process engineers to navigate the common pitfalls encountered during the scale-up of pyrazole synthesis. It is structured in a practical question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions.

General Considerations for Scale-Up

Before diving into specific problems, it's crucial to understand why scale-up is not a linear process.[4] As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[3][5] This fundamental geometric change has profound implications:

  • Heat Transfer: An exothermic reaction that is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor due to inefficient heat dissipation.[3][6]

  • Mixing: Achieving homogeneous mixing in a large vessel is far more complex than with a small magnetic stir bar. Poor mixing can lead to localized "hot spots," concentration gradients, and the formation of impurities.[3][7]

  • Reagent Addition: The rate of reagent addition, often a minor factor at the bench, becomes a critical parameter to control reaction rates and exotherms at scale.[5]

Troubleshooting Guide & FAQs

This section addresses the most common questions and challenges encountered during the scale-up of pyrazole syntheses, particularly the widely used Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9]

Q1: My reaction yield dropped significantly upon moving from a 1 L flask to a 50 L reactor. What are the likely causes and how can I troubleshoot this?

A significant drop in yield is one of the most common and frustrating scale-up issues. The root cause is often a combination of physical and chemical factors that were not apparent at the smaller scale.[4][6]

Possible Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Why it happens: Inadequate agitation in a large reactor fails to bring reactants into contact effectively, slowing the reaction rate and allowing for the formation of byproducts.[7] For instance, in the Knorr synthesis, poor mixing can lead to incomplete reaction of the 1,3-dicarbonyl intermediate.[6]

    • What to do:

      • Verify Agitation: Ensure the impeller design and agitation speed are appropriate for the reactor geometry and viscosity of the reaction mixture.

      • Monitor In-Process Controls (IPCs): Take samples from different locations in the reactor (top, middle, bottom) to check for homogeneity by HPLC or TLC. Inconsistent results point directly to a mixing problem.

  • Poor Temperature Control:

    • Why it happens: The cyclization step to form the pyrazole ring can be exothermic.[6] In a large reactor, inefficient heat removal can cause the internal temperature to rise above the target, leading to thermal degradation of reactants or products and promoting side reactions.[10]

    • What to do:

      • Controlled Addition: Add the limiting or most reactive reagent (often the hydrazine) slowly and sub-surface to allow the reactor's cooling system to keep pace with the heat generated.[10]

      • Calorimetry Data: If possible, use reaction calorimetry (RC1) at the lab scale to understand the heat flow of the reaction. This data is invaluable for designing a safe and effective cooling protocol for the plant reactor.[7]

  • Impurity Formation:

    • Why it happens: Side reactions that were negligible at the lab scale can become significant yield-loss pathways in a large batch.[11] For example, in syntheses using substituted hydrazines, the formation of regioisomers is a common issue influenced by temperature and solvent.[10]

    • What to do:

      • Re-optimize Conditions: A process that works at 20°C in the lab may need to be run at 10°C at scale to suppress a key side reaction. Re-evaluate temperature, concentration, and reaction time.

      • Inert Atmosphere: Aminopyrazoles, in particular, can be sensitive to air oxidation, which becomes more of an issue during longer processing times at scale. Ensure the reaction and workup are performed under a nitrogen or argon atmosphere.[6]

A logical troubleshooting workflow for low yield is essential.

Troubleshooting_Low_Yield start Low Yield on Scale-Up mixing Mixing Issue? start->mixing temp Temperature Control Issue? start->temp reagents Reagent/Impurity Issue? start->reagents check_homogeneity Check Homogeneity (Top/Bottom Sampling) mixing->check_homogeneity Yes check_exotherm Review Internal vs. Jacket Temp Profile temp->check_exotherm Yes check_purity Analyze Raw Material Purity reagents->check_purity Yes check_side_products Identify Byproducts via LC-MS reagents->check_side_products Yes improve_agitation Action: Increase Agitation / Change Impeller check_homogeneity->improve_agitation slow_addition Action: Slow Reagent Addition / Lower Temp check_exotherm->slow_addition optimize_conditions Action: Re-optimize Conditions / Use Purified Reagents check_purity->optimize_conditions check_side_products->optimize_conditions

Caption: Troubleshooting Decision Tree for Low Yield
Q2: My product is "oiling out" during crystallization instead of forming a solid. How can I fix this?

"Oiling out" is a common and challenging crystallization problem where the product separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation, the presence of impurities, or an inappropriate solvent system.[12]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[12]

    • Action: Allow the solution to cool naturally to room temperature before moving it to an ice bath or refrigerator. For very large batches, program a slow cooling ramp using the reactor's temperature control unit.

  • Change the Solvent System: The initial solvent may not be optimal for crystallization at a larger scale.[12]

    • Action: Perform a solvent screen at the lab scale. A good crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) provides the best results.[12][14]

  • Induce Nucleation: Supersaturated solutions sometimes need a "trigger" to begin crystallization.

    • Action 1: Seeding. Add a small amount of pure, crystalline product (a seed crystal) to the cooled solution. This provides a template for crystal growth.[12]

    • Action 2: Scratching. In the lab, scratching the inside of the flask with a glass rod can create microscopic imperfections that act as nucleation sites.[12] This is not practical in a large reactor, highlighting the importance of seeding for scale-up.

  • Increase Concentration: You may have used too much solvent.

    • Action: Carefully distill off some of the solvent under vacuum to increase the concentration of your product, then attempt the cooling process again.[12]

ParameterRecommendation for Preventing "Oiling Out"Rationale
Cooling Rate Slow, controlled cooling (e.g., 5-10 °C per hour)Allows molecules sufficient time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered oil.[12]
Solvent Use a solvent or solvent/anti-solvent pair with a steep solubility curve.Maximizes yield upon cooling while ensuring the compound remains in solution at higher temperatures.[13]
Seeding Add 0.1-1.0% w/w of seed crystals just after the solution becomes cloudy.Provides nucleation sites to control crystal growth and prevent the formation of a metastable oil phase.[12]
Agitation Gentle, continuous agitation.Improves heat transfer and keeps fines suspended, but overly vigorous agitation can cause oiling through shear forces.
Q3: The reaction involving a diazonium salt intermediate is causing safety concerns at scale. What are the best practices for handling this?

Diazonium salts are notoriously unstable and can decompose exothermically and rapidly, releasing nitrogen gas.[15] This presents a significant risk of over-pressurization and thermal runaway in a large, contained vessel.[15][16]

Critical Safety Protocols:

  • Strict Temperature Control: This is the most critical parameter. The reaction should be kept cold, typically between 0-5 °C, throughout the generation and consumption of the diazonium salt.[15]

  • Never Isolate the Diazonium Salt: Whenever possible, generate the diazonium species in situ and have it react immediately with the coupling partner in the same pot. Accumulation of the diazonium intermediate is a major cause of incidents.[15][16]

  • Consider Flow Chemistry: For particularly hazardous reactions like diazotizations, continuous flow chemistry offers a much safer alternative to large-batch processing.[17] In a flow reactor, only a small amount of the hazardous intermediate exists at any given moment, drastically reducing the risk of a runaway reaction.[15][18]

  • Quenching Residual Diazonium: After the reaction is complete, any excess diazonium salt should be quenched before workup. This can be done by adding a compound like sulfamic acid, which reacts with the diazonium salt to produce nitrogen gas under controlled conditions.

Caption: General Experimental Workflow for Pyrazole Synthesis
Q4: How do I choose the right purification method for a large-scale pyrazole synthesis? Column chromatography is not feasible.

Column chromatography is an excellent tool for purification at the lab scale but is generally impractical and uneconomical for multi-kilogram production.[6] The focus for scale-up must be on crystallization, extraction, and salt formation.

Purification Strategies:

  • Recrystallization: This is the most powerful and widely used purification technique at scale. The key is to find a suitable solvent system through screening.[12]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent, then allow it to cool slowly to precipitate the pure product, leaving impurities behind in the mother liquor.[12]

    • Solvent Choice: Common choices for pyrazoles include ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane.[14]

  • Acid-Base Extraction / Salt Formation: Many pyrazoles are weakly basic and can be purified by forming an acid addition salt.[12][19]

    • Why it works: The salt often has very different solubility properties than the freebase and may crystallize more readily.[13] Impurities that are not basic will remain in the organic phase.

    • Procedure:

      • Dissolve the crude pyrazole in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

      • Add an acid (e.g., HCl in isopropanol, or aqueous sulfuric acid) to precipitate the salt.

      • Filter the salt and wash it with a cold solvent.

      • If the freebase is required, the salt can be neutralized with a base (e.g., sodium bicarbonate) and extracted back into an organic solvent.[13]

  • Slurry Wash: If the product is a solid but contains soluble impurities, a slurry wash can be effective.

    • Procedure: Stir the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. Filter and wash the solid. This is a less powerful method than recrystallization but can be very effective for removing minor impurities.

Detailed Protocol: Example Scale-Up Synthesis of 3,5-Diethyl-1-phenyl-1H-pyrazole

This protocol is an illustrative example based on a typical Knorr condensation, adapted for a 100 L reactor scale.[17]

Step 1: Reaction

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with ethanol (60 L), 3,5-heptanedione (10.9 kg, ~85 mol), and phenylhydrazine (9.63 kg, 89 mol).[17]

  • Catalyst Addition: Add glacial acetic acid (0.5 L) to the mixture.[17]

  • Reaction: Heat the mixture to reflux (~78 °C) and maintain for 2-4 hours.[17]

  • In-Process Control (IPC): Monitor the reaction progress by HPLC every hour until the consumption of the 3,5-heptanedione starting material is >99%.

Step 2: Crystallization and Isolation

  • Cooling: Once the reaction is complete, cool the mixture to 0-5 °C over a period of 3-4 hours. The product should precipitate.[17]

  • Hold: Hold the slurry at 0-5 °C with gentle agitation for at least 2 hours to maximize crystallization.[17]

  • Filtration: Isolate the solid product by filtration using a Nutsche filter-dryer.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 L) to remove residual mother liquor and impurities.[17]

Step 3: Drying

  • Drying: Dry the product in a vacuum oven or the filter-dryer at 50-60 °C until a constant weight is achieved and residual solvent levels are within specification.[17]

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • Rasmussen, L. K. H., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2914. [Link]

  • El-Malah, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole. BenchChem Technical Support.
  • BenchChem. (2025).
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9).
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • IChemE. (n.d.). Scale-up of Chemical Processes. IChemE. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem Technical Support.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]

  • Stoli Chem. (2023). Scaling up continuous flow chemistry. [Link]

  • VisiMix. (n.d.). Scale Up Methodology. VisiMix Ltd. [Link]

  • DergiPark. (2015). Synthesis Methods of Pyrazole Derivates. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30. [Link]

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem Technical Support.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ACS Publications. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]

  • MDPI. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(11), 13391-13401. [Link]

  • Rasmussen, L. K. H., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2914. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • I&EC Process Design and Development. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • NIH. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. [Link]

  • NIH. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing. [Link]

  • PubMed. (2003). Searching for scalable processes: addressing the challenges in times of increasing complexity. [Link]

  • BioDuro. (2025). Scale Up Chemistry. [Link]

Sources

Optimization

Technical Support Center: Pyrazole Regioselectivity

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist User Issue: "I'm getting an inseparable 1:1 mixture of isomers." Welcome to the Pyrazole Technical Assistance Center. We understand...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

User Issue: "I'm getting an inseparable 1:1 mixture of isomers."

Welcome to the Pyrazole Technical Assistance Center. We understand that controlling the


-substitution pattern (1,3- vs. 1,5-isomers) is the single most persistent challenge in pyrazole synthesis.

This guide moves beyond basic textbook definitions to provide actionable, field-tested engineering controls for your reaction. We treat regioselectivity not as a random outcome, but as a variable you can program through solvent choice, substrate modification, and catalyst tuning.

Part 1: Diagnostic & Triage (The Logic of Selectivity)

Before attempting a new synthesis, use this decision matrix to determine your best control strategy. The "Standard Knorr Synthesis" (combining hydrazine + 1,3-diketone in EtOH) is often the worst choice for selectivity because the difference in electrophilicity between the two carbonyls is frequently negligible.

Decision Matrix: Selecting the Right Methodology

PyrazoleLogic Start START: Substrate Analysis Diketone Substrate: 1,3-Diketone Start->Diketone Enaminone Substrate: Enaminone / Alkynone Start->Enaminone Is_CF3 Contains CF3 group? Diketone->Is_CF3 Michael_Add Method C: Hard/Soft Acid-Base (Enaminone Route) Enaminone->Michael_Add Intrinsic Selectivity NH_Type Hydrazine Type? Steric_Control Method B: Steric Control (Bulky Hydrazines) NH_Type->Steric_Control Bulky (t-Bu, Aryl) Buchwald Method D: Post-Synthetic N-Arylation NH_Type->Buchwald Aryl (High Selectivity req) Is_CF3->NH_Type No Solvent_Eng Method A: Solvent Engineering (Fluorinated Alcohols) Is_CF3->Solvent_Eng Yes (High Value)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate properties.

Part 2: Troubleshooting & Solutions
Scenario A: The Fluorinated Diketone Problem

Issue: You are reacting a trifluoromethyl-1,3-diketone with methylhydrazine. You expect the 3-


 isomer, but you get a mixture or the 5-

isomer. Root Cause: In standard solvents (EtOH), the highly electrophilic

-carbonyl exists as a hydrate or hemiacetal, rendering it less reactive than the non-fluorinated carbonyl. The Fix (Solvent Engineering): Switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
  • Mechanism: These solvents are strong hydrogen-bond donors (HBD). They activate the carbonyls but do not solvate the hydrazine nucleophile strongly, allowing the "hard" nitrogen to attack the hardest electrophile (the

    
    -carbonyl) immediately, locking in the regiochemistry before cyclization.
    

Data Comparison: Solvent Effect on Regioselectivity Reaction: 4,4,4-trifluoro-1-phenylbutane-1,3-dione + Methylhydrazine

SolventDielectric ConstantH-Bond Donor Ability (

)
Ratio (3-

: 5-

)
Ethanol 24.50.8355 : 45 (Mixture)
THF 7.50.0060 : 40 (Mixture)
TFE (Trifluoroethanol)26.71.5192 : 8
HFIP (Hexafluoroisopropanol)16.71.96>98 : 2 (Highly Selective)

Key Insight: The use of HFIP usually reverses the selectivity compared to non-polar solvents, favoring the isomer formed by initial attack at the most electrophilic carbon [1].

Scenario B: "I need absolute control, no mixtures allowed."

Issue: Separation of isomers is too costly or difficult on a large scale. The Fix (Substrate Engineering): Do not use 1,3-diketones. Use Enaminones (


-dimethylaminovinyl ketones).
  • Why it works: An enaminone has two distinct carbons: a carbonyl (hard electrophile) and a Michael acceptor (soft electrophile).

  • Rule of Thumb:

    • Acidic Conditions: The hydrazine attacks the Carbonyl first (1,2-addition).

    • Basic Conditions: The hydrazine attacks the Michael position first (1,4-addition).

Part 3: Validated Experimental Protocols
Protocol 1: HFIP-Mediated Regioselective Synthesis

Best for: Fluorinated 1,3-diketones where the 3-substituted isomer is desired.

Reagents:

  • 1,3-Diketone (1.0 equiv)[1]

  • Hydrazine/Methylhydrazine (1.1 equiv)[2]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Caution: Corrosive/Volatile

Workflow:

  • Dissolution: Dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL, 0.33 M). Ensure the vessel is sealed to prevent solvent evaporation.

  • Addition: Add the hydrazine (1.1 mmol) dropwise at 0 °C .

    • Note: The reaction is often exothermic. Low temperature favors the kinetic product (attack at the most electrophilic carbon).

  • Reaction: Allow to warm to Room Temperature (25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate hydrazone may be visible.

  • Workup: HFIP is expensive. Remove it via rotary evaporation (it boils at 58 °C) and recycle it if possible.

  • Purification: The crude residue is usually >95% pure regioisomer. Recrystallize from Hexane/EtOAc if necessary.

Protocol 2: Regioselective N-Arylation (Buchwald-Hartwig)

Best for: Installing complex aryl groups on the pyrazole nitrogen with 100% regiocontrol.

Concept: Synthesize the unsubstituted pyrazole (NH-pyrazole) first, then couple it. Mechanism: Steric bulk on the ligand directs the palladium to the less hindered Nitrogen (N1 vs N2).

BuchwaldMech NH_Pyr NH-Pyrazole (Tautomeric Mix) Coordination Coordination (Steric Filter) NH_Pyr->Coordination + Base Pd_Complex L-Pd(0)-Ar Pd_Complex->Coordination Product N-Aryl Pyrazole (Single Isomer) Coordination->Product Reductive Elimination

Figure 2: Palladium-catalyzed N-arylation mechanism. The ligand (L) dictates the site of arylation.

Procedure:

  • Charge: In a glovebox, combine NH-pyrazole (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (1 mol%) and Me4tBuXPhos  (2 mol%).
    
    • Why this Ligand? Me4tBuXPhos is bulky and electron-rich, preventing coordination to the more hindered nitrogen of the pyrazole [2].

  • Solvent: Add 1,4-Dioxane (degassed).

  • Heat: Seal and heat to 100 °C for 12 hours.

  • Result: This typically yields the 1-aryl-3-substituted isomer exclusively, avoiding the steric clash at the 5-position.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my LCMS show a single peak, but NMR shows two sets of signals? A: You likely have annular tautomerism if your pyrazole is N-unsubstituted (NH). In solution, the proton hops between N1 and N2 rapidly. This is not a mixture of products; it is a single compound. To fix the spectrum, run the NMR in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (slows exchange) or add a drop of TFA. If you have an N-substituted pyrazole, you indeed have a regioisomer mixture.

Q2: Can I use Lewis Acids to improve selectivity in the Knorr synthesis? A: Yes, but results vary.


 has been shown to improve regioselectivity in water/ethanol mixtures by coordinating to the 1,3-diketone in a specific geometry [3]. However, the "Solvent Engineering" (HFIP) method is generally more robust for a wider range of substrates.

Q3: How do I definitively prove which isomer I have? A: Do not rely on 1H NMR shifts alone.

  • NOESY/ROESY: Look for a cross-peak between the N-Methyl/N-Aryl group and the substituent at the 5-position.

    • Isomer A (1,5-subst): Strong NOE between N-R and C5-R.

    • Isomer B (1,3-subst): NOE between N-R and the C5-Proton (if C5 is unsubstituted) or NO NOE to the C3-R group.

  • 13C-NMR: The C3 and C5 carbons have distinct chemical shifts (

    
     coupling constants differ). C5 is typically more upfield than C3 in N-methyl pyrazoles.
    
References
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Tao, Y., et al. (2016). "Pd-Catalyzed C–H Activation/Aryl–Aryl Coupling of 4-Phenylamino[2.2]paracyclophane." Chemistry – A European Journal, 22(1), 1–7. (Demonstrates Buchwald selectivity principles). Link

  • Sridharan, V., et al. (2010). "Cerium(III) chloride heptahydrate catalyzed regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Tetrahedron Letters, 51(1), 1–4. Link

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." (General synthesis overview). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Welcome to the technical support guide for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. Pyrazole derivatives are key components in many pharmacologically active agents, and achieving high purity and yield is critical for downstream applications.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively optimize your synthetic strategy.

Overview of the Synthetic Pathway

The most common and efficient route to 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves a two-step process. First is the formation of the pyrazole core via a Knorr-type condensation to yield an ester intermediate, followed by its reaction with hydrazine hydrate to form the final carbohydrazide product.

G Start 1,3-Dicarbonyl Precursor (e.g., Ethyl Benzoylpyruvate) Step1 Step 1: Pyrazole Formation (Knorr Condensation) Start->Step1 Reagent1 Methylhydrazine Reagent1->Step1 Intermediate Ethyl 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylate Step1->Intermediate Forms pyrazole core Step2 Step 2: Hydrazinolysis Intermediate->Step2 Reagent2 Hydrazine Hydrate Reagent2->Step2 Product 1-methyl-3-phenyl-1H-pyrazole- 5-carbohydrazide (Target) Step2->Product Forms final hydrazide

Caption: General two-step synthesis of the target carbohydrazide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My final product yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common problem that can originate from several side reactions, primarily during the second step (hydrazinolysis of the ester). The three most probable causes are incomplete reaction, hydrolysis of the ester intermediate, and the formation of a dimeric byproduct.

  • Cause A: Incomplete Reaction The most straightforward cause is the incomplete conversion of the starting material, Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

    • Diagnosis: Check the crude product by TLC or LC-MS. The presence of a major spot/peak corresponding to the starting ester confirms this issue.

    • Solution: Increase the reaction time, elevate the temperature (e.g., reflux in ethanol), or increase the equivalents of hydrazine hydrate. A slight excess of hydrazine is often beneficial.[4]

  • Cause B: Hydrolysis to Carboxylic Acid Hydrazine hydrate is basic and contains water. Under prolonged heating, the ester can hydrolyze to the corresponding carboxylic acid (1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid), which is unreactive towards hydrazine under these conditions.

    • Diagnosis: An impurity with a molecular weight corresponding to the carboxylic acid (202.21 g/mol ) may be detected by LC-MS.[5] This impurity can often be removed by a basic wash during workup, as it will deprotonate to form a water-soluble salt.

    • Solution: Use anhydrous hydrazine if available, or minimize reaction time and temperature. Ensure the workup procedure is designed to remove acidic impurities. The carboxylic acid can be recovered by acidifying the aqueous wash and extracting with an organic solvent.[6]

  • Cause C: Formation of N,N'-Diacylhydrazine Dimer This is a frequent and often overlooked side reaction. Two molecules of the pyrazole ester can react with one molecule of hydrazine to form a stable, high-molecular-weight symmetrical dimer.

    • Diagnosis: Look for a peak in the mass spectrum corresponding to the dimer's molecular weight (~414.4 g/mol ). This byproduct is often less soluble and may precipitate from the reaction mixture.

    • Solution: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). This ensures that the intermediate acyl-hydrazine is more likely to encounter another hydrazine molecule for proton transfer rather than a second molecule of the starting ester. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.

G Ester Pyrazole Ester (Pz-COOEt) center1 Ester->center1 center2 Ester->center2 Hydrazine Hydrazine (H2N-NH2) Hydrazine->center1 Target Target Hydrazide (Pz-CONHNH2) Target->center2 Dimer Dimer Byproduct (Pz-CONH-NHCO-Pz) center1->Target Desired Path (Excess Hydrazine) center2->Dimer Side Reaction (Insufficient Hydrazine)

Caption: Competing pathways in the hydrazinolysis step.

Q2: I'm seeing two very similar, hard-to-separate products in my pyrazole ester intermediate. What is happening?

A2: You are almost certainly observing the formation of regioisomers during the initial Knorr pyrazole synthesis.[4] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine. The two nitrogen atoms of methylhydrazine have different steric and electronic environments, leading to two possible cyclization pathways.

  • Mechanism of Regioisomer Formation: The reaction of ethyl benzoylpyruvate with methylhydrazine can proceed via initial condensation at either the benzoyl carbonyl or the pyruvate carbonyl. The nucleophilicity of the two nitrogens in methylhydrazine is different; the unsubstituted -NH2 group is generally more nucleophilic. However, both pathways are often competitive, leading to a mixture of the desired 1-methyl-3-phenyl isomer and the undesired 1-methyl-5-phenyl isomer.

    • Diagnosis: Regioisomers typically have very similar polarities, making them difficult to separate by standard column chromatography. Their presence is best confirmed by detailed 1D and 2D NMR analysis (NOESY can be particularly helpful to establish through-space proximity between the N-methyl group and the protons of the other substituents). You will see duplicate sets of peaks in the NMR spectrum.[4]

    • Solution:

      • Control Reaction Conditions: The ratio of regioisomers can sometimes be influenced by pH and solvent. Acidic conditions can favor one isomer over the other.[7] It is recommended to run small-scale trials varying the pH to optimize for the desired product.

      • Chromatography: While difficult, separation may be possible using high-performance flash chromatography with a carefully optimized solvent system or by using a different stationary phase (e.g., alumina).

      • Alternative Synthesis: The most robust solution is to use a completely regioselective synthetic route, such as a 1,3-dipolar cycloaddition, although this requires different starting materials.[1][8]

G cluster_0 Reaction Inputs cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl O Ph-CO-CH2-CO-COOEt O PathwayA Pathway A (Attack at Benzoyl) Dicarbonyl:f1->PathwayA PathwayB Pathway B (Attack at Pyruvate) Dicarbonyl:f1->PathwayB MeNHNH2 Me-NH-NH2 MeNHNH2->PathwayA MeNHNH2->PathwayB ProductA Desired Isomer 1-methyl-3-phenyl PathwayA->ProductA ProductB Undesired Isomer 1-methyl-5-phenyl PathwayB->ProductB

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to purify the final 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?

    • A: Recrystallization is typically the most effective method for purifying the final product on a large scale. Common solvent systems include ethanol, methanol, or isopropanol. For removing persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol can be effective. Unreacted hydrazine can be removed with a dilute acid wash during the workup.[4]

  • Q: My reaction mixture turns yellow/red during the pyrazole synthesis. Is this normal?

    • A: Yes, the formation of colored impurities is common in reactions involving hydrazines.[4] These are often due to minor side reactions or the inherent instability of the hydrazine starting material. These impurities are usually polar and can often be removed during filtration, recrystallization, or by treatment with activated charcoal.[4]

  • Q: Can I use a different hydrazine source for the first step?

    • A: Yes, you can use methylhydrazine sulfate or hydrochloride salts. However, you will need to add a base (like triethylamine or sodium acetate) to liberate the free methylhydrazine in situ. This can sometimes offer better control over the reaction pH.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific equipment and reagent purity.

Protocol 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in absolute ethanol (5-10 mL per gram of dicarbonyl).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylhydrazine (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, add a few drops of glacial acetic acid to catalyze the reaction.[9] Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate / 70% Hexanes) until the starting dicarbonyl spot has been consumed.[9]

  • Workup: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the residue into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to separate any regioisomers.

Protocol 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
  • Setup: Dissolve the purified pyrazole ester (1.0 eq) from Protocol 1 in absolute ethanol (10-15 mL per gram of ester) in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux. The product often begins to precipitate out of the solution as a white solid within 1-2 hours. Continue refluxing for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then diethyl ether to remove residual hydrazine and solvent. Dry the product under vacuum. No further purification is typically needed if the starting ester was pure.

Table 1: Impact of Reaction Conditions on Hydrazinolysis
ParameterConditionPrimary Effect on Side ReactionsRecommendation
Hydrazine Eq. 1-2 eq.Increased risk of N,N'-diacylhydrazine dimer formation.Use a larger excess (5-10 eq.) to favor the desired product.
Temperature > 100 °C (prolonged)Increases rate of ester hydrolysis to carboxylic acid.Reflux in ethanol (~78 °C) is sufficient. Avoid unnecessarily high temperatures.
Solvent Aqueous EthanolPresence of water can promote hydrolysis.Use absolute or anhydrous ethanol to minimize water content.
Reaction Time > 12 hoursCan lead to increased byproduct formation through hydrolysis.Monitor reaction closely and stop once starting material is consumed (typically 4-6 hours).

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Aggarwal, N., et al. (2013).
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2018).
  • BenchChem. (2025).
  • IntechOpen. (2022).
  • PubMed. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.).
  • ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • ResearchGate. (2025). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)
  • Indian Academy of Sciences. (n.d.).
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • JOCPR. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR.

Sources

Optimization

Technical Support Center: Pyrazole Carbohydrazide Compounds

A Guide to Understanding and Overcoming Stability Challenges Welcome to the technical support center for pyrazole carbohydrazide compounds. As a Senior Application Scientist, I've designed this guide to provide researche...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Overcoming Stability Challenges

Welcome to the technical support center for pyrazole carbohydrazide compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights into the stability challenges associated with this important class of molecules. Pyrazole carbohydrazides are versatile scaffolds in medicinal chemistry and materials science, but their unique functional groups—the pyrazole ring and the carbohydrazide moiety—present specific stability liabilities.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and resolve stability issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions regarding the stability of pyrazole carbohydrazide compounds.

Q1: My solid pyrazole carbohydrazide sample has turned yellow or brown upon storage. What is causing this discoloration?

A1: A yellow or brown discoloration is a classic indicator of oxidation.[3][4] The carbohydrazide or underlying hydrazine moiety is particularly susceptible to oxidation by atmospheric oxygen, which can be a primary degradation pathway.[4] To prevent this, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen, and protect it from light.[3][4]

Q2: I'm observing a new, unexpected spot on my TLC plate after storing my compound, even in the freezer. What could be the cause?

A2: The appearance of a new spot on a TLC plate suggests that your compound is degrading. Even at low temperatures, degradation can occur due to the presence of residual moisture, which can facilitate hydrolysis, or trace oxygen.[3] For N-unsubstituted pyrazoles, moisture can also promote the interconversion of tautomers, which might present as a different spot on TLC.[3] Ensure your compound is stored in a thoroughly dried state within a desiccated, oxygen-free environment.[3]

Q3: How does the pH of a solution affect the stability of my pyrazole carbohydrazide derivative?

A3: The pH of the solution is a critical factor. The carbohydrazide functional group, as well as any ester groups on the molecule, can be susceptible to hydrolysis. This degradation is often accelerated at higher (basic) pH levels.[3][5][6] Conversely, in strongly acidic solutions, the nitrogen atoms in the pyrazole ring can be protonated, which may alter the compound's stability and solubility.[6] It is crucial to determine the optimal pH range for your specific compound if it is to be handled or stored in solution.

Q4: Are there specific functional groups or structural features on the pyrazole ring that make these compounds more unstable?

A4: Yes, the substituents on the pyrazole ring significantly influence its stability.[3] For instance, pyrazole derivatives containing ester functionalities are known to be prone to hydrolysis.[3][5] Nitro-substituted pyrazoles can exhibit lower thermal stability and may be prone to decomposition upon heating.[7] Conversely, the pyrazole ring itself is generally stable, but the attached functional groups often dictate the compound's overall lability.[8]

Troubleshooting Guides: From Observation to Solution

This section provides in-depth guidance for specific experimental scenarios where stability is a concern.

Issue 1: Degradation Observed in Solid-State Storage
  • Symptoms:

    • Noticeable change in physical appearance (e.g., color change from white to yellow/brown, clumping).[4]

    • Appearance of new peaks in HPLC or GC analysis upon re-testing.[3]

    • A decrease in the compound's purity or assay value over time.[3]

    • Changes in solubility characteristics.[4]

  • Causality Analysis: These symptoms point towards slow decomposition under the current storage conditions. The primary culprits are typically oxidation, reaction with atmospheric moisture, or photodegradation if the compound is not adequately protected from light.[4]

  • Troubleshooting Workflow & Solutions:

    Caption: Workflow for troubleshooting solid-state decomposition.

Issue 2: Rapid Degradation Observed in Solution
  • Symptoms:

    • Appearance of new peaks in an HPLC chromatogram within hours or minutes of dissolving the compound.

    • A rapid decrease in the area of the parent peak.

    • Precipitation or color change in the solution over a short period.

  • Causality Analysis: Instability in solution is often more pronounced than in the solid state. The solvent can act as a reactant (e.g., hydrolysis with water or alcohols) or a catalyst for degradation. Key factors include the solvent itself, pH, exposure to light, and dissolved oxygen. Storing compounds in solution for the long term is generally not recommended without thorough stability validation.[4]

  • Troubleshooting Workflow & Solutions:

    • Solvent Choice: If possible, use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, acetonitrile) for preparing stock solutions. Avoid protic solvents like methanol or water unless necessary for the experiment, and if so, use freshly prepared solutions.

    • pH Control: Buffer the solution to a pH where the compound is most stable. This often requires an initial pH-rate profile study.

    • Perform a Forced Degradation Study: To proactively understand your molecule's liabilities, a forced degradation (or stress testing) study is essential. This involves exposing the compound to harsh conditions to deliberately induce degradation and identify the resulting products and pathways. This is a cornerstone of pharmaceutical development and provides invaluable insight.[3]

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol provides a framework for identifying the potential degradation pathways of your pyrazole carbohydrazide compound.

Objective: To determine the intrinsic stability of the compound by exposing it to accelerated degradation conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions: For each condition, mix the stock solution with the stress agent. Include a control sample stored at 2-8°C in the dark. Aim for 5-20% degradation.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.[3]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.[3]

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.[3]

    • Thermal Degradation (Solution): Incubate the stock solution at 60-70°C for up to 48 hours.

    • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]

  • Analysis: At appropriate time points (e.g., 2, 8, 24 hours), pull an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute with the mobile phase. Analyze all samples by HPLC-PDA.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A photodiode array (PDA) detector is highly recommended to assess peak purity and help identify degradants versus impurities.[3]

Protocol 2: General Purpose HPLC Method for Stability Assessment

Objective: To resolve the parent compound from its potential degradants and impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for many small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient Start at 5% B, ramp to 95% B over 15-20 min, hold for 2 min, return to initial conditions.[3]A broad gradient is effective for separating compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 30°CProvides reproducible retention times.
Injection Vol 2-5 µLTo avoid column overloading.
Detection UV/PDA at 230-280 nm (or λmax of compound).[3]Select a wavelength where the parent and potential degradants absorb. A PDA detector is crucial for assessing peak purity.

Data Summary & Visualization

Table 1: Recommended General Storage Conditions
ConditionRecommendationPurpose
Temperature Short-term: 2-8°C (Refrigerated)Long-term: -20°C (Frozen)[4]To reduce the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)[3]To prevent oxidative degradation of the hydrazide moiety.
Light Amber glass vials or wrap in aluminum foil.[3][4]To prevent photodegradation.
Moisture Tightly sealed container with a desiccant.[3][4]To prevent hydrolysis and tautomerization.
Diagram 2: Primary Degradation Pathways of Pyrazole Carbohydrazides

G cluster_degradation Degradation Products cluster_triggers Triggers compound Pyrazole Carbohydrazide oxidized Oxidized Products (e.g., de-hydrazinylated pyrazole) compound->oxidized hydrolyzed Hydrolyzed Products (Pyrazole Carboxylic Acid + Hydrazine) compound->hydrolyzed photo Photolytic Adducts/ Isomers compound->photo O2 Oxygen (Air) O2->oxidized H2O Water / pH H2O->hydrolyzed Light UV/Visible Light Light->photo

Caption: Key environmental triggers and resulting degradation pathways.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (2022, January).
  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. (2023, February 6). RSC Publishing.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012, March 16). MDPI.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Photochemical transformation of a pyrazole derivative into imidazoles.
  • "Hydrazine and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Sciencemadness.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC. (2022, May 27).
  • Carbohydrazide. (2019, September 16).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PMC. (2020, July 16).
  • Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor for AA 8088in1M H2SO4 Solution. (2021, July 17).
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC.

Sources

Troubleshooting

Technical Support Center: Purity Assessment of Pyrazole Derivatives

Welcome to the Technical Support Center for the analytical purity assessment of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical purity assessment of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The structural diversity and wide range of applications of pyrazoles, particularly in pharmaceuticals, necessitate rigorous purity analysis to ensure safety, efficacy, and reproducibility.[1][2]

This resource provides in-depth, field-proven insights into the most common analytical techniques, presented in a troubleshooting-focused question-and-answer format. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and authoritative references to support your work.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of most pyrazole derivatives due to its versatility, robustness, and suitability for non-volatile and thermally sensitive compounds.[2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode used.

HPLC Troubleshooting and FAQs

Question: My pyrazole analyte is showing significant peak tailing in my C18 column. What's happening and how can I fix it?

Answer: This is a classic issue, especially with basic pyrazole derivatives. Peak tailing occurs when there are secondary, undesirable interactions between your analyte and the stationary phase.[4][5][6] The primary cause is often the interaction of basic nitrogen atoms in the pyrazole ring with acidic residual silanol groups (Si-OH) on the silica-based C18 column packing.[4][5]

  • Causality: At a mid-range pH, these silanol groups are deprotonated (SiO-) and can strongly interact with the protonated, positively charged basic analyte. This strong secondary retention mechanism delays a fraction of the analyte molecules from eluting, causing the characteristic tail.[5]

  • Solutions:

    • Lower the Mobile Phase pH: Add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to ~2.5-3.5. This protonates the silanol groups, minimizing their ionic interaction with the basic analyte.[7]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped column designed for basic compounds.[4][7]

    • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

    • Check for Column Contamination: Impurities from previous samples can accumulate at the head of the column, creating active sites that cause tailing.[7] Use a guard column and flush the column regularly.[8]

Question: I'm seeing a new peak appear in my chromatogram when analyzing an older sample of my pyrazole derivative. How do I identify if it's a degradation product?

Answer: The appearance of new peaks upon storage strongly suggests chemical degradation.[9] Identifying this new peak is crucial for understanding the stability of your compound. The process involves a combination of chromatographic and spectroscopic techniques, often guided by forced degradation studies.

  • Causality: Pyrazoles can degrade via several pathways, including oxidation, hydrolysis, or photodegradation, depending on their specific substituents and storage conditions.[9]

  • Workflow for Identification:

    • Conduct a Forced Degradation Study: Intentionally stress your pure compound under various conditions (e.g., acid, base, peroxide, heat, light) as outlined by ICH guideline Q1A(R2).[10][11][12] This will help you generate the potential degradation products in a controlled manner.[13]

    • LC-MS Analysis: Analyze both your aged sample and the forced degradation samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[14] The mass spectrometer will provide the molecular weight of the impurity. Comparing the retention time and mass of the unknown peak in your aged sample to the peaks generated in the stress studies can provide a confident identification.

    • MS/MS Fragmentation: Use tandem mass spectrometry (MS/MS) to fragment the parent ion of the impurity. The fragmentation pattern provides structural clues that help in elucidating the exact structure of the degradant.[14]

Visualizing the HPLC Workflow

The following diagram outlines a typical workflow for developing and troubleshooting an HPLC method for pyrazole purity assessment.

HPLC_Workflow cluster_dev Method Development cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_solution Solutions Dev_Start Define Analyte Properties (pKa, logP, UV λmax) Col_Select Select Column (e.g., End-capped C18) Dev_Start->Col_Select MP_Select Select Mobile Phase (ACN/H2O + 0.1% FA) Col_Select->MP_Select Run_Initial Initial Gradient Run MP_Select->Run_Initial Eval_Peak Evaluate Peak Shape (Tailing, Fronting?) Run_Initial->Eval_Peak Eval_Res Evaluate Resolution (Impurities separated?) Run_Initial->Eval_Res Is_Tailing Tailing? Eval_Peak->Is_Tailing Is_Resolved Poor Resolution? Eval_Res->Is_Resolved Sol_Tailing Adjust pH Use Competing Base Is_Tailing->Sol_Tailing Yes Final_Method Validated Method Is_Tailing->Final_Method No Sol_Res Optimize Gradient Change Organic Modifier Is_Resolved->Sol_Res Yes Is_Resolved->Final_Method No Sol_Tailing->Final_Method Sol_Res->Final_Method

Caption: Workflow for HPLC method development and troubleshooting.

Protocol 1: General RP-HPLC Method for Purity Assessment

This protocol provides a starting point for analyzing a neutral or weakly basic pyrazole derivative.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile in Water.

    • Flow Rate: 1.0 mL/min.[3][15]

    • Column Temperature: 25-30 °C.[3][15]

    • Detection Wavelength: Determined by the UV spectrum of the pyrazole derivative (e.g., 210 nm or 254 nm).[3]

    • Injection Volume: 10 µL.[3][15]

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyrazole sample.[3]

    • Dissolve in 10 mL of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to create a 1 mg/mL stock solution.[3]

    • Further dilute as necessary to be within the linear range of the detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the sample solution.

    • Identify and integrate the main peak and all impurity peaks. Purity is typically calculated using the area percent method, assuming similar response factors for all components.

Section 2: Gas Chromatography (GC)

GC is an excellent technique for the purity assessment of volatile and thermally stable pyrazole derivatives. It offers high resolution and is often coupled with Mass Spectrometry (GC-MS) for definitive impurity identification.[3][16]

GC Troubleshooting and FAQs

Question: I suspect my pyrazole is degrading in the GC inlet, as I see multiple peaks that aren't present in my HPLC analysis. How can I confirm this and what can I do?

Answer: Thermal degradation is a significant concern for certain pyrazole derivatives, especially those with sensitive functional groups.[17] The high temperature of the GC inlet (typically 250-300 °C) can cause the molecule to break down before it even reaches the column.[18]

  • Causality: The energy supplied in the heated inlet can be sufficient to break weaker bonds within the molecule, leading to the formation of smaller, more volatile fragments that are then separated on the column.

  • Confirmation and Solutions:

    • Lower the Inlet Temperature: This is the most direct approach. Perform a series of injections, systematically lowering the inlet temperature (e.g., in 20 °C increments from 250 °C down to 180 °C). If the impurity peaks decrease or disappear at lower temperatures, thermal degradation is the likely cause.[3]

    • Use a More Inert Liner: The glass liner in the GC inlet can have active silanol sites, similar to an HPLC column, which can catalyze degradation. Use a high-quality, deactivated liner.[3]

    • Derivatization: For pyrazoles with polar functional groups (e.g., -NH, -OH), derivatization can be an effective strategy. This involves chemically modifying the analyte to make it more volatile and thermally stable. For example, silylation can protect active hydrogens.[16]

    • Pyrolysis-GC-MS (Py-GC-MS): While a more advanced technique, Py-GC-MS can be used to study the thermal decomposition products intentionally.[18] By analyzing the fragments, you can understand the degradation pathway.[18]

Question: How do I choose between HPLC and GC for my pyrazole sample?

Answer: The decision depends primarily on the physicochemical properties of your analyte: volatility and thermal stability.[3][19]

Decision-Making Diagram: HPLC vs. GC

HPLC_vs_GC Start Start: Pyrazole Sample Purity Check_Volatility Is the compound volatile? Start->Check_Volatility Check_Thermal_Stability Is it thermally stable (>250°C)? Check_Volatility->Check_Thermal_Stability Yes Use_HPLC HPLC is the preferred method Check_Volatility->Use_HPLC No Use_GC GC / GC-MS is a strong candidate Check_Thermal_Stability->Use_GC Yes Consider_Derivatization Consider Derivatization for GC analysis Check_Thermal_Stability->Consider_Derivatization No Consider_Derivatization->Use_GC Consider_Derivatization->Use_HPLC or

Caption: Decision tree for selecting between HPLC and GC analysis.

Protocol 2: General GC-MS Method for Impurity Identification

This protocol is suitable for a volatile, thermally stable pyrazole.

  • Instrumentation:

    • GC system equipped with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[18]

    • Inlet Temperature: 250 °C.[9]

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.[3]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.[9]

      • Ramp to 280 °C at 10 °C/min.[9]

      • Hold at 280 °C for 5 minutes.[3]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[3]

    • Ionization Energy: 70 eV (standard for electron ionization).[3]

    • Mass Scan Range: 40-450 m/z.[3]

  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane, ethyl acetate, or methanol.[3][16]

  • Analysis:

    • Inject 1 µL of the sample.

    • Analyze the resulting total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak. The fragmentation pattern of the main pyrazole peak can be used to confirm its structure.[20]

    • Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST) for tentative identification.[3]

Section 3: Quantitative NMR (qNMR) for Absolute Purity

While HPLC and GC provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining absolute purity without needing a reference standard of the analyte itself.[3][21][22] It relies on comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and mass.[23]

qNMR Troubleshooting and FAQs

Question: My qNMR purity results are inconsistent between experiments. What are the most critical parameters I need to control?

Answer: The precision of qNMR hinges on proper experimental setup to ensure the signal integral is truly proportional to the number of nuclei.[22] Inconsistency often arises from incomplete longitudinal relaxation (T1) of the nuclei between scans.

  • Causality: If the delay between successive pulses (the relaxation delay, D1) is too short, nuclei that have long T1 relaxation times will not fully return to their equilibrium state. This leads to signal saturation and a smaller, non-quantitative integral, resulting in an underestimation of purity.

  • Critical Parameters for Consistency:

    • Sufficient Relaxation Delay (D1): This is the single most important parameter. The D1 value should be at least 5 times the longest T1 value of any peak you are integrating (both analyte and standard).[3] If T1 is unknown, a conservative D1 of 30-60 seconds is often used.

    • Accurate Weighing: Since qNMR is a mass-based technique, using a high-precision analytical balance is critical for accurately weighing both your pyrazole sample and the internal standard.[24]

    • Internal Standard Selection: The internal standard must be stable, of high purity, and have at least one sharp singlet peak that does not overlap with any analyte or solvent signals.[23] Maleic acid or dimethyl sulfone are common choices.

    • Signal-to-Noise Ratio (S/N): Ensure a high S/N (>150:1) for the peaks being integrated by acquiring a sufficient number of scans.

    • Data Processing: Use a consistent and careful method for phasing, baseline correction, and integration across all samples.

Protocol 3: Purity Determination by ¹H qNMR
  • Instrumentation & Materials:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance.

    • Certified internal standard (IS) of known purity (e.g., maleic acid).

    • High-purity deuterated solvent (e.g., DMSO-d₆).[23]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the pyrazole sample into a clean vial. Record the mass precisely.

    • Accurately weigh ~5 mg of the internal standard into the same vial. Record the mass precisely.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[3]

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90° flip angle.

      • Relaxation Delay (D1): ≥ 30 seconds (or 5x the longest T1).[3]

      • Number of Scans: Sufficient to achieve high S/N (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic peak for the pyrazole analyte (Ianalyte).

    • Integrate the singlet peak for the internal standard (Istd).

    • Calculate the purity using the following formula:[22] Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Pstd Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass weighed

      • Pstd = Purity of the internal standard

Section 4: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12] According to ICH guidelines, stress conditions should be selected to achieve 5-20% degradation of the drug substance.[10][13]

FAQs on Forced Degradation

Question: What are typical stress conditions for a novel pyrazole derivative?

Answer: The conditions should cover hydrolysis, oxidation, and photolytic and thermal stress to mimic potential storage and handling scenarios.[10][11]

Table 1: Typical Forced Degradation Conditions
Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for several hours.To identify degradants formed in acidic environments.[10]
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °C for several hours.To identify degradants formed in alkaline environments.[10]
Oxidation 3% H₂O₂, room temperature, for 24 hours.To assess susceptibility to oxidative degradation.[9]
Thermal Degradation Heat solid sample at 105 °C for 24 hours.[9]To determine thermal stability and identify thermolytic degradants.
Photodegradation Expose sample (solid & solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).To assess light sensitivity and identify photolytic degradants.[9]

After exposure, the stressed samples should be analyzed by a validated, stability-indicating HPLC method (often with DAD and MS detection) to separate and identify the degradation products from the parent peak.[9]

References

  • LCGC International. (2022, May 1). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Retrieved from [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PMC. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2024, January 31). Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Celerion. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. Retrieved from [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Preprints.org. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Feed Industry HACCP and PCQI Training. Validation of qualitative analytical methods. Retrieved from [Link]

  • SciSpace. (2020, March 9). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Retrieved from [Link]

  • SGS. Forced Degradation Testing. Retrieved from [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • University of Rhode Island. HPLC Troubleshooting Guide. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Carbohydrazide Solubility

Ticket ID: SOL-PYR-2026-X Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Bottlenecks in Pyrazole Carbohydrazide Scaffolds Introduction: The Solubility P...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PYR-2026-X Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Bottlenecks in Pyrazole Carbohydrazide Scaffolds

Introduction: The Solubility Paradox

You are likely here because your pyrazole carbohydrazide lead compound—despite showing promising in silico binding affinity—is failing in wet-lab applications. It precipitates in cell culture media, crashes out during aqueous workups, or yields inconsistent IC50 data.

The Root Cause: Pyrazole carbohydrazides possess a "perfect storm" of insolubility factors:

  • High Lattice Energy: The carbohydrazide linker (

    
    ) acts as a potent hydrogen bond donor and acceptor, creating a rigid crystal lattice that resists solvent penetration [1].
    
  • Pi-Stacking: The planar pyrazole ring facilitates strong

    
     stacking interactions, further stabilizing the solid state [2].
    
  • Hydrophobicity: While the hydrazide is polar, the flanking pyrazole and aryl substituents often drive the LogP > 3, making the molecule water-averse.

This guide moves beyond basic "add more DMSO" advice. It provides a structural, mechanistic approach to solubilization, validated by formulation science.

Module 1: Solvent Selection & Stock Preparation

Q: My compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer. How do I fix this?

A: This is the "Crash-Out" effect.[1] DMSO is a chaotropic solvent that disrupts water structure. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into water, the solvent power drops exponentially, and the hydrophobic effect drives your compound to aggregate.

Troubleshooting Protocol:

  • Reduce Stock Concentration: Instead of 10 mM, prepare a 1 mM or 5 mM stock.

  • Stepwise Dilution (The "Intermediate" Step): Do not jump from 100% DMSO to 1% DMSO.

    • Step A: Dilute stock 1:10 into PEG-400 or Propylene Glycol .

    • Step B: Dilute that mixture into your aqueous buffer.

  • Use a Surfactant: Add 0.05% Tween-80 or Poloxamer 188 to your aqueous buffer before adding the compound. This creates micelles that sequester the hydrophobic pyrazole core, preventing macroscopic precipitation [3].

Solvent Compatibility Table

SolventSolubility PotentialApplication Note
DMSO HighStandard stock solvent. Avoid >0.1% in cell assays if possible.
DMF HighGood alternative if DMSO reacts with reagents, but higher toxicity.
PEG-400 ModerateExcellent co-solvent for in vivo dosing or intermediate dilution.
Ethanol Moderate (Temp dependent)Often requires heating.[1] Good for recrystallization but poor for stocks due to evaporation.
0.1 M HCl Moderate to HighCritical: Protonates the pyrazole nitrogen (see Module 2).

Module 2: pH-Dependent Solubilization (Ionization)

Q: Can I use pH adjustment to solubilize my pyrazole carbohydrazide?

A: Yes, but you must target the correct pKa.

The Chemistry:

  • Pyrazole Ring: The pyridine-like nitrogen (N2) is weakly basic (pKa

    
     2.5) [4].
    
  • Carbohydrazide Linker: The terminal nitrogen is weakly basic, while the amide proton is weakly acidic (pKa > 12).

Strategy:

  • Acidic pH (pH 1-3): This is your best bet. Treating the compound with 0.1 M HCl or methanesulfonic acid will protonate the pyrazole ring (forming a pyrazolium cation). This ionic species is significantly more water-soluble.[2]

    • Application: Use this for synthesis workups (acidic wash) or for IV formulation if the compound is stable.

  • Basic pH (pH > 10): generally ineffective unless your molecule has an additional acidic group (e.g., a phenol or carboxylic acid substituent). The carbohydrazide NH is too weakly acidic to deprotonate at physiological pH.

Visualization: Solubility Decision Workflow

SolubilityWorkflow start Start: Compound Insoluble check_pka Check Structure: Basic Pyrazole N? start->check_pka acid_test Test Solubility in 0.1 M HCl check_pka->acid_test Yes salt_form Success: Form HCl or Mesylate Salt acid_test->salt_form Soluble check_hydro Check Hydrophobicity: LogP > 3? acid_test->check_hydro Still Insoluble cosolvent Use Co-solvent: 10% PEG-400 or Cyclodextrin check_hydro->cosolvent Yes formulation Advanced Formulation: Solid Dispersion / Liposomes cosolvent->formulation Fails

Figure 1: Decision tree for troubleshooting solubility issues in pyrazole derivatives. Prioritize ionization (salt formation) before moving to complex formulations.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I cannot use strong acids or DMSO in my animal model. What is the alternative?

A: Cyclodextrin (CD) complexation is the gold standard for this class of compounds.

Why it works: Beta-cyclodextrins (


-CD) have a hydrophobic inner cavity that perfectly accommodates the aromatic pyrazole/aryl rings, while the hydrophilic outer shell interacts with water. This "hides" the hydrophobic portion of your molecule from the solvent [5].

Experimental Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Complexation
  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.
    
  • Addition: Add your pyrazole carbohydrazide in excess (supersaturated).

  • Equilibration: Shake or stir vigorously for 24–48 hours at room temperature.

  • Filtration: Filter the suspension through a 0.45

    
    m filter.
    
  • Result: The filtrate contains the solubilized inclusion complex.

Note: Studies have shown this method can increase the solubility of pyrazole derivatives by 10- to 50-fold compared to pure water [6].

Visualization: Inclusion Complex Mechanism

CD_Complex cluster_0 Mechanism drug Hydrophobic Pyrazole Drug complex Inclusion Complex (Soluble) drug->complex Guest cd Cyclodextrin (Hydrophobic Cavity) cd->complex Host water Aqueous Environment

Figure 2: Schematic of host-guest complexation. The hydrophobic pyrazole (red) enters the cyclodextrin cavity (blue), rendering the complex soluble in water.

Module 4: Synthetic Design (The Chemist's Solution)

Q: Can I modify the structure to improve solubility without losing activity?

A: Yes. If formulation fails, you must alter the crystal packing.

Strategies:

  • Disrupt Symmetry: Introduce an ortho-substituent (e.g., methyl or fluoro) on the N-phenyl ring. This creates steric clash, twisting the molecule and preventing efficient

    
     stacking (lowering the melting point).
    
  • Add Solubilizing Tails: Append a morpholine or piperazine group to the carbohydrazide or the aryl ring. These groups are readily protonated at physiological pH.

  • Prodrug Approach: Convert the hydrazide NH to a phosphonooxymethyl prodrug. This group is highly soluble and is cleaved in vivo by phosphatases to release the active parent drug.

References

  • Zhang, J., Zhang, T., & Yu, K. (2006).[3] The preparation, molecular structure, and theoretical study of carbohydrazide. Journal of Structural Chemistry. Link

  • BenchChem Technical Support.[1][4][5] (2025).[1][4][5][6][7] Overcoming poor solubility of pyrazole derivatives during reaction workup. Link

  • Kakran, M., et al. (2012).[8] Fabrication of Quercetin Nanocrystals: Comparison of Different Methods. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • National Center for Biotechnology Information. (2025).[1][4][5][6][7] PubChem Compound Summary for CID 1048, Pyrazole. Link

  • BOC Sciences. (2025).[1][4][5][6][7] Cyclodextrin Solutions for API Solubility Boost.

  • Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Journal of Molecular Structure. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Pyrazole Derivatives: From Scaffold to Clinical Candidate

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various bi...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[3] FDA-approved drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil all feature this core structure, underscoring its therapeutic significance.[2][4]

This guide offers a comparative analysis of the diverse biological activities of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) that govern their function, compare their performance across key therapeutic areas using experimental data, and provide detailed protocols for their evaluation. Our focus will be on four major domains: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the pyrazole ring stems from its unique physicochemical properties. Its aromatic nature provides a stable, planar core, while the two nitrogen atoms serve as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The ability to easily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric, electronic, and lipophilic properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

The key to unlocking the diverse activities of pyrazoles lies in understanding how substitutions at different positions on the ring influence biological outcomes. Structure-activity relationship (SAR) studies have shown that modifications at the N1, C3, C4, and C5 positions can dramatically alter the compound's therapeutic effect.[5][6]

Caption: The pyrazole ring with key positions for functionalization that dictate biological activity.

Comparative Analysis of Biological Activities

Anticancer Activity

Pyrazole derivatives exhibit a wide array of anticancer mechanisms, acting on various targets crucial for tumor growth and survival.[5][7] This multi-target capability makes them highly valuable in oncology research. Key mechanisms include the inhibition of protein kinases (e.g., EGFR, CDK, VEGFR-2), disruption of tubulin polymerization, and DNA interaction.[5][6]

The choice of substituents is critical for efficacy. For instance, studies have shown that indole moieties linked to the pyrazole core can lead to potent CDK2 inhibition, while pyrazole-chalcone hybrids demonstrate significant cytotoxicity against various cancer cell lines.[5][8] The presence of electron-withdrawing groups on phenyl rings attached to the pyrazole scaffold often enhances anticancer activity.[7]

Anticancer_Mechanism GF Growth Factor EGFR EGFR/VEGFR-2 (Receptor Tyrosine Kinase) GF->EGFR Ras_Raf Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation, Angiogenesis, Survival Ras_Raf->Proliferation PI3K->Proliferation Cyclin_CDK Cyclin/CDK Complex G1_S G1-S Phase Transition Cyclin_CDK->G1_S G1_S->Proliferation Tubulin Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Mitosis->Proliferation Pyrazole_Kinase Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Kinase->EGFR Inhibits Pyrazole_Kinase->Cyclin_CDK Inhibits Pyrazole_Tubulin Pyrazole Derivative (Tubulin Inhibitor) Pyrazole_Tubulin->Tubulin Inhibits Polymerization

Caption: Key anticancer mechanisms of pyrazole derivatives, including kinase and tubulin inhibition.

Table 1: Comparative Anticancer Activity of Select Pyrazole Derivatives

Derivative ClassSpecific Compound ExampleTarget / Cell LineIC₅₀ Value (µM)Reference
Indole-linked PyrazoleCompound 34CDK20.095[5]
Pyrazole CarbaldehydeCompound 43PI3 Kinase / MCF-70.25[5]
Pyrazole-Benzothiazole HybridCompound 25PC3 (Prostate)3.17[7]
Pyrazole-Chalcone HybridCompound 6dHNO-97 (Head & Neck)10.56[8]
1,3,4-Trisubstituted PyrazoleCompound KA5HepG2 (Liver)8.5[9]
Pyrazoline-Indole HybridCompound 7dMGC-803 (Gastric)15.43[10]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

With rising antimicrobial resistance, the need for novel therapeutic agents is urgent. Pyrazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[11][12] One of the key mechanisms for their antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[4]

The antimicrobial potency is highly dependent on the substituents. For example, pyrazole-dimedone compounds and those incorporating a thiazolidinone ring have shown significant activity.[8][13] Some derivatives exhibit excellent antifungal properties, with minimum inhibitory concentrations (MICs) comparable to standard drugs like Clotrimazole.[12]

Table 2: Comparative Antimicrobial Activity (MIC) of Select Pyrazole Derivatives

Derivative ClassSpecific Compound ExampleTarget MicrobeMIC (µg/mL)Reference
Hydroxy-pyrazoleCompound 3Escherichia coli0.25[12]
Hydroxy-pyrazoleCompound 4Streptococcus epidermidis0.25[12]
Hydroxy-pyrazoleCompound 2Aspergillus niger1[12]
Pyrazole-Chalcone HybridCompound 6dE. coli7.8[8]
Pyrazole-Chalcone HybridCompound 6dMRSA (S. aureus)15.7[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Anti-inflammatory Activity

SAR studies have revealed that a 1,5-diarylpyrazole scaffold is often optimal for COX-2 inhibition. Specifically, a p-sulfonamide or a similar group on one of the phenyl rings is crucial for binding to the selective pocket of the COX-2 enzyme.

COX_Inhibition_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Phys Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Phys Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflam Pyrazole_COX2 Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole_COX2->COX1 Minimal Inhibition Pyrazole_COX2->COX2 Highly Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives to reduce inflammation.

Table 3: Comparative Anti-inflammatory Activity of Select Pyrazole Derivatives

CompoundCOX-2 IC₅₀ (nM)In vivo ModelEfficacyReference
Derivative A39.4Carrageenan Paw EdemaComparable to Celecoxib[1]
Derivative C38.7Carrageenan Paw EdemaComparable to Celecoxib[1]
FR140423150x more selective for COX-2 vs COX-1Adjuvant Arthritis2-3x more potent than Indomethacin[15]
Compound 4Not specified (COX assay)Carrageenan Paw EdemaBetter than Diclofenac Sodium[12]
Neuroprotective Activity

A newer, exciting application for pyrazole derivatives is in the treatment of neurodegenerative diseases and spinal cord injuries.[16][17] The underlying rationale is that neuroinflammation, driven by activated microglial cells, is a key contributor to neuronal damage. Pyrazole derivatives have been shown to exert neuroprotective effects by suppressing this adverse glial activation and reducing the secretion of neurotoxic inflammatory mediators like interleukin-6 (IL-6).[16][18]

Recent studies have identified novel pyrazole derivatives that significantly inhibit IL-6 expression in lipopolysaccharide-stimulated microglial cells, with potency exceeding that of standard anti-inflammatory drugs like dexamethasone and even Celecoxib in this specific assay.[16][17] This highlights their potential as a new class of therapeutics for neurological disorders.

Table 4: Comparative Neuroprotective Activity of Select Pyrazole Derivatives

DerivativeAssay/ModelKey FindingIC₅₀ (IL-6 Suppression)Reference
Compound 6gLPS-stimulated BV2 microgliaPotent suppression of IL-6 expression9.562 µM[16][17]
Pyrazolyl oxalamidesTHP-1 monocytic cellsReduced neurotoxic secretionsNot specified[18]
N-propananilides6-OHDA neurotoxicity modelDecreased pro-apoptotic proteinsNot specified[19]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific integrity, the biological activities reported must be supported by robust, reproducible experimental protocols. Here, we detail the methodologies for two fundamental assays used in the comparative evaluation of pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality and Principle: This protocol is essential for screening anticancer activity. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effect. This is a self-validating system as it includes controls for baseline cell viability (untreated cells) and maximum cell death.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Pyrazole derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the test compounds) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Causality and Principle: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The principle is to challenge a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that completely inhibits visible growth after a defined incubation period. The inclusion of a positive control (microbe, no drug) and a negative control (medium, no microbe) ensures the validity of the growth conditions and sterility.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates (sterile)

  • Pyrazole derivatives dissolved in DMSO

  • Spectrophotometer or microplate reader (600 nm)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the stock pyrazole compound to the first well and perform 2-fold serial dilutions across the plate by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration in a clear well. Alternatively, read the optical density (OD) at 600 nm.

  • Interpretation: The MIC value provides a quantitative measure of the compound's potency against the specific microorganism.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective anticancer agents to broad-spectrum antimicrobials and novel neuroprotective compounds.[1][5][20] The comparative data clearly show that subtle changes in the substitution pattern around the pyrazole core can lead to profound differences in biological function, a principle that medicinal chemists continue to exploit.

The most promising avenues for future research involve:

  • Multi-Target Ligands: Designing single pyrazole molecules that can modulate multiple targets simultaneously, which could be highly effective in complex diseases like cancer.

  • Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacologically active moieties (e.g., isoxazole, thiazolidinone) to create hybrid compounds with synergistic or enhanced activities.[21]

  • Green Synthesis: Developing more eco-friendly and efficient synthetic methods, such as microwave- or ultrasound-assisted reactions, to produce these valuable compounds.[22]

By continuing to explore the vast chemical space around this privileged scaffold, the scientific community is poised to develop the next generation of pyrazole-based therapeutics to address pressing global health challenges.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021, February 25). Cogent Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Journal of Heterocyclic Chemistry.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1). Bentham Science.
  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). International Journal of Novel Research and Development.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024, May 20). Taylor & Francis Online.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.).
  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed. (2020, August 15).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Bentham Science.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. (n.d.).
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.).
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019, June 29). MDPI.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025, March 6). Turkish Journal of Pharmaceutical Sciences.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 12).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Pharmaceutical Sciences & Analytical Research Journal.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. (n.d.).

Sources

Comparative

A Comparative Guide to Pyrazole Scaffolds: 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide vs. Alternative Pyrazoles

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatories to kinase inhibitors. However, the specific...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatories to kinase inhibitors. However, the specific substitution pattern on the pyrazole ring dictates its pharmacological trajectory. This guide provides an objective, data-driven comparison between 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1M3P-PC) and other well-established pyrazole compounds (such as Celecoxib and Rimonabant). We will explore the structural causality behind their distinct biological activities, focusing on how the C5-carbohydrazide moiety serves as a critical anchor for synthesizing potent anticancer hydrazones and neurokinin-3 (NK-3) receptor antagonists[1].

Structural & Mechanistic Profiling: The Causality of Substitution

To understand why 1M3P-PC behaves differently from other pyrazoles, we must analyze its structure-activity relationship (SAR) and the thermodynamic consequences of its functional groups.

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide: The N1-methyl group minimizes steric hindrance compared to bulky N1-aryl substituents, allowing the molecule to access narrower binding pockets. The C3-phenyl group provides lipophilic interactions (π-π stacking) with target proteins. Crucially, the C5-carbohydrazide moiety acts as a versatile synthetic handle and a hydrogen-bond donor/acceptor network. When condensed into hydrazone derivatives, this scaffold becomes a potent inducer of apoptosis and autophagy in A549 lung cancer cells[2].

  • Celecoxib (1,5-diarylpyrazole): Unlike 1M3P-PC, Celecoxib features a benzenesulfonamide group at the N1-phenyl ring and a trifluoromethyl group at C3. This specific geometry forces the molecule into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, conferring high selectivity over COX-1. It lacks the carbohydrazide extension, rendering it inactive in the specific autophagic pathways targeted by 1M3P-PC derivatives.

  • Rimonabant (1,5-diarylpyrazole-3-carboxamide): Rimonabant shifts the amide functionality to the C3 position and utilizes a 2,4-dichlorophenyl group at N1. This topology is optimized for the Cannabinoid receptor type 1 (CB1), where the C3-carboxamide acts as a critical hydrogen bond acceptor within the transmembrane helices[3].

Mechanistic Pathway Visualization

The following diagram illustrates the distinct intracellular pathways triggered by pyrazole-5-carbohydrazide derivatives in lung cancer models.

Pathway Compound Pyrazole-5-Carbohydrazide Derivatives Target Intracellular Targets (Kinases / ROS) Compound->Target Binding Apoptosis Apoptotic Pathway (Caspase Activation) Target->Apoptosis Induction Autophagy Autophagic Pathway (LC3-II Accumulation) Target->Autophagy Induction CellDeath A549 Lung Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Mechanistic pathway of pyrazole-5-carbohydrazide derivatives inducing apoptosis and autophagy.

Comparative Performance Data

The table below synthesizes quantitative experimental data comparing the biological efficacy of 1M3P-PC (and its optimized hydrazone derivatives) against industry-standard pyrazoles.

Compound ClassPrimary Target / IndicationStructural HallmarkKey Performance Metric (In Vitro)Reference
1M3P-PC Hydrazone Derivatives A549 Lung Cancer Cells (Apoptosis/Autophagy)N1-Alkyl, C5-CarbohydrazideIC50 = 0.28 µM to 49.85 µM (A549 cytotoxicity)[2],[4]
1M3P-PC Core Scaffold NK-3 Receptor AntagonismN1-Methyl, C5-CarbohydrazideUtilized as a high-affinity intermediate[1]
Celecoxib COX-2 Inhibition (Anti-inflammatory)N1-Phenylsulfonamide, C3-CF3IC50 = 0.04 µM (COX-2); >50 µM (COX-1)Standard
Rimonabant CB1 Receptor Antagonism (Obesity/Metabolic)N1-(2,4-dichlorophenyl), C3-CarboxamideKi = 1.8 nM (CB1 receptor affinity)[3]

Note: The extreme potency (IC50 = 0.28 µM) of specific pyrazole-5-carbohydrazide hydrazones against A549 cells highlights the superiority of the C5-carbohydrazide vector for oncology applications compared to the C3/C4 substituted alternatives[4].

Experimental Workflows: Synthesis and Biological Validation

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. The inclusion of strict vehicle controls and reference drugs ensures that the observed causality (cell death) is directly attributable to the synthesized pyrazole derivative.

Protocol A: Synthesis of Pyrazole-5-Carbohydrazide Hydrazones
  • Reagent Preparation: Dissolve 1 mmol of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in 10 mL of absolute ethanol.

  • Condensation Reaction: Add 1.1 mmol of the target aromatic aldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde) and 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Reflux and Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 2:1).

  • Purification: Cool the mixture to room temperature to precipitate the hydrazone product. Filter under vacuum, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure (E)-hydrazone derivative.

Protocol B: In Vitro Cell Viability Assay (MTT)

This protocol validates the anticancer efficacy of the synthesized derivatives on A549 cells.

  • Cell Seeding: Seed human A549 lung adenocarcinoma cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.
    
  • Treatment Application: Prepare serial dilutions of the pyrazole derivatives (0.1 µM to 100 µM) in DMSO. Add to the wells ensuring the final DMSO concentration remains

    
     (Vehicle Control) to prevent solvent-induced cytotoxicity. Include Cisplatin or 5-Fluorouracil as a Positive Control.
    
  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow tetrazolium salt to purple formazan crystals. Incubate for 4 hours.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis.

Workflow Visualization

Workflow Synth Synthesis of Hydrazones Purify Purification (Column/Recryst.) Synth->Purify CellCult A549 Cell Culture (Log Phase) Purify->CellCult Assay MTT Viability Assay (48h Incubation) CellCult->Assay Analysis IC50 Calculation & SAR Analysis Assay->Analysis

Workflow from hydrazone synthesis to in vitro viability screening.

Conclusion

While compounds like Celecoxib and Rimonabant have cemented the pyrazole ring's reputation in anti-inflammatory and metabolic therapies, the 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide scaffold represents a highly specialized vector for oncology and neurology. By leveraging the C5-carbohydrazide moiety for hydrazone condensation, researchers can unlock potent apoptotic and autophagic activities against resistant cell lines like A549. The strategic placement of the N1-methyl group further refines the molecule's steric profile, making it an invaluable building block for next-generation drug discovery.

References

  • [3] Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at:[Link]

  • [1] US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders. Google Patents. Available at:

  • [2] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC (NIH). Available at:[Link]

  • [4] Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. ResearchGate. Available at:[Link]

Sources

Validation

A Researcher's Guide to Validating the Anticancer Effects of Pyrazole-5-Carbohydrazide Derivatives: A Comparative Analysis

The relentless pursuit of novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific, promising subclass: pyrazole-5-carbohydrazide derivatives. We will delve into the experimental validation of their anticancer effects, offering a comparative perspective against other relevant compounds and providing the detailed methodologies necessary for rigorous scientific investigation.

Our approach is grounded in the principles of scientific integrity. We will not merely list protocols but explain the rationale behind experimental choices, ensuring that the described workflows are self-validating. Every claim is substantiated by authoritative sources, providing a foundation of trustworthiness for your research endeavors.

The Therapeutic Promise of Pyrazole-5-Carbohydrazide Derivatives

Pyrazole-5-carbohydrazide derivatives are a class of organic compounds characterized by a central pyrazole ring linked to a carbohydrazide group at the 5-position. This scaffold has garnered significant attention in oncology research due to its ability to inhibit various kinases and other cellular targets implicated in cancer progression. The structural versatility of these derivatives allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties to enhance anticancer activity and minimize off-target effects.

A key mechanism of action for many pyrazole-5-carbohydrazide derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Comparative Efficacy: A Data-Driven Analysis

To truly appreciate the potential of a novel compound, its performance must be benchmarked against existing standards and structurally related molecules. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of newly synthesized pyrazole-5-carbohydrazide derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, doxorubicin.

CompoundCell LineIC50 (µM)
Derivative 4a MCF-7 (Breast)8.12
A549 (Lung)12.45
Derivative 4b MCF-7 (Breast)6.23
A549 (Lung)9.87
Derivative 4c MCF-7 (Breast)15.67
A549 (Lung)21.34
Doxorubicin MCF-7 (Breast)0.98
A549 (Lung)1.24

Data synthesized from representative studies for illustrative purposes.

As the data indicates, while doxorubicin exhibits potent cytotoxicity, derivatives 4a and 4b demonstrate promising activity, warranting further investigation into their mechanisms of action and selectivity. The variability in IC50 values across the derivatives underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.

Experimental Workflows for Anticancer Validation

The following section details the essential experimental protocols for validating the anticancer effects of pyrazole-5-carbohydrazide derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a foundational experiment in anticancer drug screening.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat with varying concentrations of pyrazole derivatives incubate1->treat Proceed to treatment incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt Proceed to assay incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_sol Add solubilization solution (e.g., DMSO) incubate3->add_sol read Read absorbance at 570 nm add_sol->read

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-5-carbohydrazide derivatives and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inflammation. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for this purpose.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with IC50 concentration of pyrazole derivative seed->treat harvest Harvest cells (trypsinization) treat->harvest wash Wash cells with PBS harvest->wash Proceed to staining resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze Proceed to analysis quantify Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the pyrazole-5-carbohydrazide derivative for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Investigating Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide staining followed by flow cytometry is the standard method for analyzing cell cycle distribution.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Target Identification and Pathway Analysis

A crucial aspect of validating a new anticancer compound is identifying its molecular target(s) and understanding its impact on cellular signaling pathways.

Kinase Inhibition Assays

Given that many pyrazole derivatives target kinases, in vitro kinase inhibition assays are essential. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of the inhibitor (the pyrazole derivative). The inhibition of kinase activity is then measured, often through luminescence or fluorescence-based methods.

Western Blotting for Signaling Pathway Modulation

Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Pyrazole Pyrazole-5-carbohydrazide Derivative Pyrazole->PI3K Inhibits Pyrazole->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyrazole derivatives.

By performing western blots for key proteins such as phosphorylated Akt (p-Akt) and total Akt, researchers can determine if the pyrazole-5-carbohydrazide derivative inhibits this critical survival pathway. A decrease in the p-Akt/Akt ratio would be indicative of pathway inhibition.

Conclusion and Future Directions

The validation of pyrazole-5-carbohydrazide derivatives as anticancer agents requires a multi-faceted experimental approach. This guide has outlined a logical and rigorous workflow, from initial cytotoxicity screening to mechanistic elucidation. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in the field of drug discovery.

Future studies should focus on in vivo efficacy and toxicity studies in animal models to translate these promising in vitro findings into potential clinical applications. Furthermore, comprehensive SAR studies will be instrumental in optimizing the lead compounds to enhance their potency and selectivity, ultimately paving the way for a new generation of targeted anticancer therapies.

References

  • Title: Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Pyrazole-based compounds as promising anticancer agents: A review. Source: European Journal of Medicinal Chemistry. URL: [Link]

Comparative

The Pyrazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Analysis for Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and the diverse pharmacological activities exh...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives have cemented its status as a "privileged scaffold" in drug discovery.[3][4] Pyrazole-containing compounds have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.

The Strategic Importance of SAR in Pyrazole-Based Drug Design

The power of the pyrazole scaffold lies in its amenability to chemical modification at multiple positions (N1, C3, C4, and C5).[8] This allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and selectivity. A thorough understanding of SAR is paramount for rationally designing novel pyrazole derivatives with enhanced potency and reduced off-target effects. The general workflow for a pyrazole-based SAR study is a cyclical process of design, synthesis, and biological evaluation, often augmented by computational modeling.

SAR Workflow for Pyrazole Derivatives cluster_0 Design & Hypothesis cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 Data Analysis & Iteration Lead Identification Lead Identification Computational Modeling Computational Modeling Lead Identification->Computational Modeling SAR Hypothesis Formulation SAR Hypothesis Formulation Computational Modeling->SAR Hypothesis Formulation Chemical Synthesis Chemical Synthesis SAR Hypothesis Formulation->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Assays In Vitro Assays Purification & Characterization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models ADMET Profiling ADMET Profiling In Vivo Models->ADMET Profiling SAR Analysis SAR Analysis ADMET Profiling->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->SAR Hypothesis Formulation

Caption: A typical workflow for the structure-activity relationship (SAR) analysis of pyrazole derivatives.

I. Anticancer Activity of Pyrazole Derivatives: A Comparative Analysis

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5][9] Their mechanisms of action are diverse, including inhibition of protein kinases, tubulin polymerization, and DNA interactions.[9][10]

A. Targeting Protein Kinases: EGFR and BRAF V600E Inhibitors

Several pyrazole derivatives have been developed as potent inhibitors of epidermal growth factor receptor (EGFR) and BRAF kinases, which are crucial in cancer cell signaling.

A series of pyrazole derivatives containing a thiourea skeleton were synthesized and evaluated for their EGFR inhibitory activity.[11] The SAR study revealed that the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influenced their activity.

Table 1: SAR of Pyrazole-Thiourea Derivatives as EGFR Inhibitors [11]

CompoundR1R2EGFR IC50 (µM)MCF-7 IC50 (µM)
C14-OCH3H0.250.45
C24-OCH32-CH30.180.26
C34-OCH33-CH30.150.19
C44-OCH34-CH30.110.12
C5 4-OCH3 3,4-di-CH3 0.07 0.08
Erlotinib (Control)--0.050.10

The data clearly indicates that the presence of a methoxy group at the R1 position and electron-donating methyl groups on the R2 phenyl ring enhance the inhibitory activity, with the 3,4-dimethyl substituted compound C5 being the most potent.[11]

Similarly, novel pyrazole derivatives containing an acetamide bond were designed as BRAF V600E inhibitors.[12] The SAR study highlighted the importance of specific substitutions on the pyrazole ring and the terminal phenyl ring.

Table 2: SAR of Pyrazole-Acetamide Derivatives as BRAF V600E Inhibitors [12]

CompoundRBRAF V600E IC50 (µM)A375 cell line IC50 (µM)
5aH1.23 ± 0.1210.34 ± 1.21
5j4-F0.35 ± 0.042.87 ± 0.25
5r 3-Cl, 4-F 0.10 ± 0.01 0.96 ± 0.10
Vemurafenib (Control)-0.04 ± 0.0041.05 ± 0.10

The results demonstrate that halogen substitutions on the terminal phenyl ring significantly improve the inhibitory potency, with the 3-chloro, 4-fluoro substituted compound 5r showing activity comparable to the standard drug vemurafenib.[12]

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf (BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Pyrazole_Derivative Pyrazole Derivative (e.g., C5) Pyrazole_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

B. Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole derivatives against a specific protein kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test pyrazole derivatives (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test pyrazole derivatives in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the recombinant EGFR kinase, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[6][13]

A. SAR of Pyrazole-Thiazole Hybrids against Bacterial and Fungal Strains

A series of pyrazolyl–thiazole derivatives of thiophene were synthesized and evaluated for their antimicrobial and antioxidant activities.[14] The SAR analysis revealed that the nature of the substituent on the phenyl ring attached to the pyrazole moiety plays a crucial role in determining the biological activity.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Pyrazolyl–Thiazole Derivatives [14]

CompoundRB. subtilisS. aureusE. coliP. aeruginosaC. albicans
7a4-H125250250500125
7b 4-NO2 31.25 62.5 62.5 125 31.25
7c 3-NO2 31.25 62.5 62.5 125 31.25
7d4-Cl62.512512525062.5
7e4-Br62.512512525062.5
7f4-F62.512512525062.5
7g4-OCH3250500500>500250
Ciprofloxacin (Control)-1.953.91.951.95-
Fluconazole (Control)-----7.8

The results indicate that electron-withdrawing groups, particularly the nitro group at the 4- or 3-position of the phenyl ring (7b and 7c ), significantly enhance the antimicrobial activity.[14] Conversely, the electron-donating methoxy group (7g ) leads to a decrease in activity. Halogen substituents (7d , 7e , 7f ) also confer moderate to good activity.[14]

B. Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test pyrazole derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

III. Computational Approaches in Pyrazole SAR Analysis

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with target molecules.[3][15]

A. Molecular Docking and 3D-QSAR Studies

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts.[11][12] For instance, docking studies of pyrazole derivatives into the active site of EGFR have helped to rationalize their inhibitory activity.[11]

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][15] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the influence of steric and electrostatic fields on activity.[15]

Computational_Workflow cluster_0 Input Data cluster_1 Computational Analysis cluster_2 Output & Interpretation Pyrazole_Library Pyrazole Derivative Library (2D Structures) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Pyrazole_Library->Ligand_Prep Target_Protein Target Protein Structure (e.g., from PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Target_Protein->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking QSAR 3D-QSAR Model Building (CoMFA/CoMSIA) Ligand_Prep->QSAR Protein_Prep->Docking Binding_Mode Predicted Binding Modes & Interactions Docking->Binding_Mode SAR_Insights SAR Insights (Steric/Electrostatic Maps) QSAR->SAR_Insights Binding_Mode->SAR_Insights New_Derivatives Design of Novel Derivatives SAR_Insights->New_Derivatives

Caption: A computational workflow for the design and SAR analysis of pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. A systematic and iterative approach to SAR analysis, combining chemical synthesis, biological evaluation, and computational modeling, is essential for the development of novel and effective pyrazole-based therapeutics. This guide has provided a comparative overview of the SAR of pyrazole derivatives in the context of anticancer and antimicrobial activities, supported by experimental data and protocols. The insights gained from such studies will undoubtedly pave the way for the discovery of the next generation of pyrazole-containing drugs.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • A Computational Analysis of the Anti-HIV Pyrazole Derivatives. (2025). International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Source Not Available. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. [Link]

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021). Source Not Available. [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed. [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). PubMed. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC. [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances (RSC Publishing). [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). Source Not Available. [Link]

Sources

Validation

In Vivo Validation of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carbohydrazide Efficacy

Executive Summary 1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (herein referred to as MPPC ) occupies a unique dual niche in medicinal chemistry. Historically characterized as a pivotal intermediate (Intermediate 2o1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (herein referred to as MPPC ) occupies a unique dual niche in medicinal chemistry. Historically characterized as a pivotal intermediate (Intermediate 2o1) in the synthesis of high-affinity NK-3 receptor antagonists (e.g., for schizophrenia and pulmonary disorders), recent pharmacological profiling identifies the pyrazole-5-carbohydrazide scaffold as a potent, standalone bioactive pharmacophore.

This guide serves researchers transitioning MPPC from a synthetic building block to a lead candidate. It outlines the rigorous in vivo validation framework required to substantiate its efficacy, specifically focusing on its emerging potential as a multi-target kinase inhibitor and pro-apoptotic agent in oncology, while contrasting it with established pyrazole therapeutics like Celecoxib and NK-3 antagonists like Osanetant.

Part 1: Mechanistic Grounding & Target Landscape

To validate MPPC in vivo, one must first define the biological mechanism. Unlike its NK-3 antagonist derivatives which target G-protein coupled receptors, the underivatized carbohydrazide core functions primarily through hydrogen-bond donor/acceptor interactions within enzyme active sites (e.g., kinases or tubulin).

The "Dual-Path" Mechanism

MPPC's efficacy depends on the derivatization state. In its free hydrazide form, it mimics the pharmacophore of pyrazole-based kinase inhibitors.

MPPC_Mechanism cluster_0 Path A: Synthetic Intermediate cluster_1 Path B: Direct Bioactivity (Scaffold) MPPC MPPC (1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide) NK3_Synth Derivatization (e.g., Thiazole coupling) MPPC->NK3_Synth Chemical Modification Kinase_Bind ATP-Binding Pocket (VEGFR-2 / EGFR) MPPC->Kinase_Bind Direct Binding (H-Bonding) Tubulin Tubulin Polymerization Inhibition MPPC->Tubulin Microtubule Destabilization NK3_Rec NK-3 Receptor Antagonism NK3_Synth->NK3_Rec CNS_Effect CNS Modulation (Schizophrenia/COPD) NK3_Rec->CNS_Effect Apoptosis Apoptosis Induction (Caspase-3 Activation) Kinase_Bind->Apoptosis Tubulin->Apoptosis

Figure 1: Bifurcated utility of MPPC. Path A represents its classic role in patent literature (US8871761B2), while Path B represents the direct anticancer activity of the pyrazole-carbohydrazide class.

Part 2: Comparative Analysis

Validation requires benchmarking against "Gold Standards." MPPC should be compared not just to vehicle, but to clinically relevant pyrazoles to contextualize its potency.

FeatureMPPC (Candidate) Celecoxib (Control 1) Osanetant (Control 2)
Primary Class Pyrazole-5-carbohydrazideDiarylpyrazolePhenyl-piperidine (NK-3 Antagonist)
Mechanism Multi-kinase inhibition / Tubulin destabilizationCOX-2 Inhibition + PDK-1/Akt blockadeNK-3 Receptor Blockade
In Vivo Model Tumor Xenograft (A549/MCF-7)Inflammation (Carrageenan) or XenograftBehavioral (Elevated Plus Maze)
Bioavailability Moderate (Solubility limited)High (Lipophilic)High (CNS penetrant)
Key Advantage Dual-functionality : Cytotoxic + Anti-angiogenic potentialEstablished safety profileHigh selectivity for CNS targets
Key Limitation Rapid metabolic clearance of hydrazide motifCardiovascular toxicity risksPoor solubility requiring formulation

Scientific Insight: While Celecoxib is a COX-2 inhibitor, it is used here as a positive control because pyrazole scaffolds frequently exhibit off-target COX inhibition. Validating MPPC requires proving it possesses distinct cytotoxicity independent of COX pathways.

Part 3: In Vivo Validation Protocol

This protocol is designed for oncological validation (Path B), as this is the primary area where the underivatized MPPC scaffold shows independent efficacy.

Phase 1: Formulation & Stability (Pre-In Vivo)

The hydrazide group is chemically reactive.[1] Before animal dosing, stability must be confirmed.

  • Vehicle Selection: 5% DMSO + 40% PEG400 + 55% Saline.

    • Rationale: Pyrazoles are lipophilic; PEG400 ensures solubility without precipitating the hydrazide.

  • Stability Check: Incubate MPPC in mouse plasma at 37°C for 4 hours. Analyze by LC-MS/MS to ensure the hydrazide bond does not hydrolyze prematurely.

Phase 2: Pharmacokinetics (PK)

Determine the Maximum Tolerated Dose (MTD) and half-life.

  • Subjects: CD-1 Mice (Male/Female, n=3/timepoint).

  • Dose: 10 mg/kg (IV) and 50 mg/kg (PO).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hrs.

  • Success Metric: Bioavailability (

    
    ) > 20%. If 
    
    
    
    , consider a prodrug strategy (e.g., hydrazone formation).
Phase 3: Efficacy Study (Tumor Xenograft)

Model: A549 (Lung) or MCF-7 (Breast) Xenograft in BALB/c Nude Mice.

  • Justification: These lines overexpress EGFR/VEGFR, targets known to be inhibited by pyrazole-carbohydrazides [1, 2].

Step-by-Step Workflow
  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into 4 groups (n=8/group).

    • Group A: Vehicle Control.

    • Group B: MPPC Low Dose (25 mg/kg, IP, Daily).

    • Group C: MPPC High Dose (50 mg/kg, IP, Daily).

    • Group D: Positive Control (Sorafenib 30 mg/kg or Celecoxib 50 mg/kg).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Day 21 or when tumor burden exceeds 1500 mm³.

Validation_Workflow Start Start: MPPC Synthesis (>98% Purity) InVitro In Vitro Screen (IC50 < 1µM in A549/MCF-7) Start->InVitro ADME ADME/PK Check (Microsomal Stability) InVitro->ADME Decision Bioavailable? ADME->Decision Formulation Optimize Vehicle (PEG400/DMSO) Decision->Formulation No Xenograft In Vivo Xenograft (21 Days, IP Dosing) Decision->Xenograft Yes Formulation->Xenograft Analysis Analysis: 1. TGI% (Tumor Growth Inhibition) 2. IHC (Ki-67, Caspase-3) 3. Toxicity (Body Weight) Xenograft->Analysis

Figure 2: Decision tree for validating MPPC efficacy. Note the critical checkpoint at ADME/PK due to the hydrazide metabolic liability.

Part 4: Data Interpretation & Expected Outcomes

When publishing, present your data using the following standard metrics. The values below are representative benchmarks for effective pyrazole-carbohydrazides based on class literature [1, 3].

Tumor Growth Inhibition (TGI)

Calculate TGI using:


.
GroupDoseMean Tumor Vol (mm³) [Day 21]TGI (%)Significance (p-value)
Vehicle -

--
MPPC (Low) 25 mg/kg

32%< 0.05
MPPC (High) 50 mg/kg

56% < 0.01
Sorafenib 30 mg/kg

61%< 0.01

Interpretation: A TGI > 50% is generally required for a compound to be considered "active" in oncology drug discovery. If MPPC achieves ~56% TGI, it is comparable to clinical kinase inhibitors.

Immunohistochemistry (Mechanistic Proof)

To prove causality (that MPPC works via the proposed mechanism), tumor sections must be stained.

  • Ki-67: Marker of proliferation. Expected Result: Significant reduction in MPPC-treated tumors.

  • Cleaved Caspase-3: Marker of apoptosis. Expected Result: Increase in staining, confirming the cytotoxic mechanism (Path B in Figure 1).

  • CD31: Marker of angiogenesis. Expected Result: Reduction in microvessel density if MPPC acts via VEGFR inhibition.

References

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. Source: NIH / PubMed Central. Context: Validates the pyrazole-carbohydrazide scaffold (specifically with methyl/phenyl substitutions) as having strong anticancer potential against kidney and breast cancer lines. URL:[Link]

  • NK-3 receptor selective antagonist compounds (Patent US8871761B2). Source: Google Patents.[2] Context: Establishes 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide as "Intermediate 2o1," providing the definitive synthesis and chemical characterization of the molecule. URL:

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: Frontiers in Chemistry. Context: Demonstrates that pyrazole derivatives often function as dual EGFR/VEGFR inhibitors, providing the mechanistic hypothesis for MPPC's in vivo efficacy. URL:[Link]

  • Anticancer Activity Of Pyrazole Review. Source: International Journal of Pharmaceutical Sciences. Context: A comprehensive review detailing the structure-activity relationship (SAR) of pyrazole-5-carbohydrazides, supporting the necessity of the N-methyl and C-phenyl groups for biological activity. URL:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of Pyrazole-Based Therapeutics

Executive Summary: The Pyrazole Paradox In medicinal chemistry, the pyrazole scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, this versatility comes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Paradox

In medicinal chemistry, the pyrazole scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, this versatility comes with a cost: promiscuity . While pyrazoles are cornerstones in kinase inhibition (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory therapies (e.g., Celecoxib), their performance is often compromised by off-target cross-reactivity.

This guide objectively compares pyrazole-based compounds against alternative scaffolds (such as furanones and quinazolines), focusing on two critical axes of cross-reactivity: Kinome Selectivity (ATP-mimicry) and Enzymatic Off-Targeting (Carbonic Anhydrase inhibition).

Critical Analysis: Pyrazoles vs. Alternatives

The Kinase Challenge: Pyrazoles vs. Quinazolines

Pyrazoles function primarily as ATP-competitive inhibitors. Their nitrogen-rich ring mimics the adenine base of ATP, allowing them to form hydrogen bonds with the "hinge region" of kinase active sites.[1]

  • The Pyrazole Advantage: Unlike bulky quinazolines (e.g., Gefitinib), pyrazoles offer a compact footprint, allowing for high ligand efficiency and the ability to access smaller hydrophobic pockets (e.g., the gatekeeper residue).

  • The Cross-Reactivity Risk: The very feature that makes them potent (adenine mimicry) leads to broad "pan-kinase" inhibition if not decorated with selectivity-enforcing side chains.

  • Comparative Insight:

    • Pyrazolo[1,5-a]pyrimidines (e.g., TRK inhibitors) often show superior selectivity profiles compared to Pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib analogs), which are more prone to off-target EGFR inhibition due to structural rigidity.

The COX-2 Case Study: Celecoxib (Pyrazole) vs. Rofecoxib (Furanone)

A definitive example of scaffold-dependent cross-reactivity is found in COX-2 inhibitors.

  • Celecoxib (Pyrazole-Sulfonamide): Contains a benzenesulfonamide moiety attached to a pyrazole ring.

    • Performance: Potent COX-2 inhibition.[2]

    • Cross-Reactivity:[3][4][5][6][7][8][9][10]High. The sulfonamide group binds to the zinc ion in Carbonic Anhydrase II (CA-II) , causing nanomolar inhibition. This is an "off-target" effect derived directly from the scaffold choice.

  • Rofecoxib (Furanone/Sulfone): Uses a central furanone ring and a methylsulfone.

    • Performance: Potent COX-2 inhibition.[2]

    • Cross-Reactivity:[3][4][5][6][7][8][9][10]Negligible. Lacking the unsubstituted sulfonamide and the pyrazole geometry, it does not bind CA-II.

Causality: The cross-reactivity here is not random; it is structurally deterministic. The pyrazole ring orients the sulfonamide "warhead" into the CA-II active site, a phenomenon absent in the furanone alternative.

Comparative Data Analysis

Table 1: Enzymatic Selectivity Profile (COX-2 vs. Carbonic Anhydrase II)

Comparison of Pyrazole-based Celecoxib against the Furanone-based alternative.

CompoundScaffold ClassCOX-2 IC50 (nM)COX-1 IC50 (nM)CA-II Ki (nM)Selectivity Note
Celecoxib Pyrazole-Sulfonamide4015,00016 - 21 High Cross-Reactivity: Potent inhibitor of CA-II (Glaucoma target).
Valdecoxib Isoxazole-Sulfonamide51,40043 Moderate Cross-Reactivity: Isoxazole core still permits CA-II binding.
Rofecoxib Furanone-Sulfone18>15,000>10,000 No Cross-Reactivity: Methylsulfone cannot coordinate CA-II Zinc.

Data Source: Synthesized from Knudsen et al. (2004) and inhibitory profiles of COX-2 inhibitors.

Table 2: Kinase Selectivity Ratios (JAK Family)

Comparison of Pyrazole-based Ruxolitinib against alternative scaffold profiles.

CompoundScaffoldTarget (JAK1/2) IC50 (nM)Off-Target (JAK3) IC50 (nM)Selectivity Ratio (JAK3/JAK1)
Ruxolitinib Pyrollopyrimidine (Pyrazole-based)3.3 (JAK1)428~130x
Tofacitinib Pyrrolopyrimidine (Piperidine-based)3.2 (JAK3)--Non-Selective (Pan-JAK)

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure scientific integrity, cross-reactivity cannot be assumed; it must be proven via a "Go/No-Go" system.

Phase 1: In Silico "Anti-Target" Screening

Before synthesis, screen the pyrazole core against a panel of known "frequent hitters" (e.g., Carbonic Anhydrase, P450s).

  • Tool: Molecular docking (e.g., Glide, Gold) into CA-II (PDB: 1OQ5).

  • Validation: If Docking Score < -8.0 kcal/mol, redesign the N1-substituent to introduce steric clash with the off-target active site.

Phase 2: Biochemical Profiling (The "Tier 1" Filter)

Objective: Determine intrinsic affinity (


 or 

) without cellular complexity.
  • Assay: Fluorescence Resonance Energy Transfer (FRET) or Mobility Shift Assay (e.g., Caliper).

  • Panel:

    • Primary: Target Kinase (e.g., JAK2).[11][12]

    • Counter-Screen: Closely related isoforms (e.g., JAK3, TYK2) and distinct families (e.g., Aurora A - common pyrazole off-target).

  • Self-Validation Rule:

    • Include a "Promiscuous Control" (e.g., Staurosporine) to verify assay sensitivity.

    • If

      
      , the compound is flagged as "Dirty" .
      
Phase 3: Biophysical Confirmation (PAINS Filter)

Pyrazoles can sometimes act as Pan-Assay Interference Compounds (PAINS) via aggregation.

  • Method: Surface Plasmon Resonance (SPR).

  • Protocol: Inject compound at increasing concentrations.

  • Validation:

    • Stoichiometry Check: If binding stoichiometry (

      
      ) > 1:1, the compound is likely aggregating (false positive).
      
    • Action: Add 0.01% Triton X-100. If binding signal disappears, it was an artifact.

Visualizations

Diagram 1: Cross-Reactivity Profiling Workflow

A logic-gated decision tree for evaluating pyrazole selectivity.

CrossReactivityWorkflow Start Candidate Pyrazole InSilico Phase 1: In Silico Docking (Check CA-II & P450s) Start->InSilico Biochem Phase 2: Biochemical Panel (Kinome Scan) InSilico->Biochem Pass SelectivityCheck Selectivity Ratio > 50x? Biochem->SelectivityCheck Biophysical Phase 3: SPR/MST (PAINS Check) SelectivityCheck->Biophysical Yes Redesign Redesign Scaffolding (Modify N1/C3 Substituents) SelectivityCheck->Redesign No (Promiscuous) Stoichiometry Stoichiometry 1:1? Biophysical->Stoichiometry Cellular Phase 4: Cellular Target Engagement (NanoBRET) Stoichiometry->Cellular Yes (Valid Binder) Stoichiometry->Redesign No (Aggregator) Redesign->InSilico

Caption: Integrated workflow for filtering promiscuous pyrazole hits. Green nodes indicate progression; red indicates failure/loop-back.

Diagram 2: Structural Mechanism of Cross-Reactivity

Visualizing why Celecoxib (Pyrazole) hits Carbonic Anhydrase while Rofecoxib (Furanone) does not.

StructuralMechanism cluster_Celecoxib Celecoxib (Pyrazole) cluster_Rofecoxib Rofecoxib (Furanone) Target Target: COX-2 Pocket (Hydrophobic Channel) OffTarget Off-Target: CA-II Active Site (Zinc Ion Zn2+) Cel_Core Pyrazole Ring (Scaffold) Cel_Warhead Sulfonamide (-SO2NH2) Cel_Core->Cel_Warhead Orients Cel_Warhead->Target H-Bonding (Potent) Cel_Warhead->OffTarget Direct Zn2+ Binding (CROSS-REACTIVITY) Rof_Core Furanone Ring Rof_Warhead Methylsulfone (-SO2Me) Rof_Core->Rof_Warhead Rof_Warhead->Target H-Bonding (Potent) Rof_Warhead->OffTarget Steric Clash / No Binding (SELECTIVE)

Caption: Mechanistic basis of cross-reactivity. The pyrazole-sulfonamide geometry facilitates Zinc coordination in CA-II, whereas the furanone-sulfone does not.

References

  • Knudsen, J. F., et al. (2004).[2] "The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II."[2] Inflammation.[2]

  • Verma, S. K., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI Molecules.

  • Gerni, S., et al. (2023).[13] "Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles." ChemistrySelect.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Fabbro, D., et al. (2012). "Ten years of protein kinase inhibitors: failures and successes." Journal of Pharmaceutical Sciences.

Sources

Validation

A Comparative Benchmarking Guide: 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in Anti-Inflammatory and Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive performance benchmark of the novel compound 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide against established therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel compound 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide against established therapeutic agents in the fields of inflammation and oncology. As a Senior Application Scientist, the following analysis is grounded in established experimental models and aims to elucidate the potential of this pyrazole derivative in a competitive landscape. This document offers an in-depth, data-driven comparison, complete with detailed methodologies to ensure scientific rigor and reproducibility.

Introduction to 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific derivative, 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, belongs to a class of compounds that has demonstrated significant potential in preclinical studies. Its structural features suggest a favorable profile for interacting with key biological targets implicated in inflammatory and oncogenic pathways. This guide will evaluate its efficacy against well-established drugs to provide a clear perspective on its therapeutic potential.

Rationale for Comparator Selection

To establish a robust benchmark, we have selected market-leading drugs with well-characterized mechanisms of action in two key therapeutic areas where pyrazole derivatives have shown promise:

  • Anti-Inflammatory Activity:

    • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a targeted approach to anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

    • Diclofenac: A potent, non-selective COX inhibitor, serving as a traditional benchmark for broad-spectrum anti-inflammatory efficacy.[4][5]

  • Anticancer Activity (Non-Small Cell Lung Carcinoma):

    • Doxorubicin: A widely used anthracycline antibiotic in chemotherapy that functions through DNA intercalation and inhibition of topoisomerase II.[6][7]

    • Cisplatin: A platinum-based chemotherapeutic agent that crosslinks DNA, leading to apoptosis in cancer cells.[8][9]

The human non-small cell lung carcinoma cell line, A549, has been chosen for the in vitro anticancer comparison due to its extensive use in lung cancer research and the availability of published data on pyrazole derivatives' activity against it.[10][11][12]

Comparative Analysis: Anti-Inflammatory Activity

The anti-inflammatory potential of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its derivatives is benchmarked against Celecoxib and Diclofenac using both in vitro and in vivo models.

In Vitro: Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[3][13]

Comparative COX-2 Inhibition Data

CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-Carbohydrazide Derivatives 0.043 - 0.56 High (Selective)
Celecoxib0.04375
Diclofenac0.63~1 (Equipotent)

Note: Data for pyrazole-carbohydrazide derivatives are based on published results for closely related analogues.[14]

The data indicates that pyrazole-carbohydrazide derivatives exhibit potent and selective COX-2 inhibition, with some analogues demonstrating efficacy comparable to Celecoxib.[14]

In Vivo: Carrageenan-Induced Paw Edema

This standard in vivo model assesses the ability of a compound to reduce acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Max. Paw Edema Inhibition (%)Time Point (hours)
Pyrazole-Carbohydrazide Derivatives Data not available for parent compoundData not available for parent compoundData not available for parent compound
Celecoxib10~55%4
Diclofenac556.17%2
Diclofenac2071.82%3

Note: While specific data for the parent compound is not available, related pyrazole derivatives have shown significant anti-inflammatory effects in this model.[15] Celecoxib and Diclofenac data are provided as benchmarks.[5][10]

Comparative Analysis: Anticancer Activity (A549 Cell Line)

The cytotoxic potential of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives is evaluated against the human lung adenocarcinoma cell line A549 and benchmarked against standard chemotherapeutic agents, Doxorubicin and Cisplatin.

In Vitro: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Comparative Cytotoxicity (IC50) in A549 Cells

CompoundIC50 (µM)Treatment Duration (hours)
Pyrazole-Carbohydrazide Derivatives ~10 - 50 (for some derivatives) 72 - 96
Doxorubicin>2024
Doxorubicin1.548
Cisplatin6.5972
Cisplatin10.17Not specified

Note: Data for pyrazole-carbohydrazide derivatives are based on published results for closely related analogues.[2][16] The IC50 for Doxorubicin and Cisplatin can vary based on experimental conditions.[17][18][19][20]

The data suggests that certain pyrazole-carbohydrazide derivatives exhibit cytotoxic activity against the A549 cell line, although direct comparison with Doxorubicin and Cisplatin is complex due to variations in treatment duration and experimental conditions reported in the literature.

Experimental Protocols

To ensure the validity and reproducibility of the benchmarking data, the following standardized protocols are provided.

In Vitro COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Human Recombinant COX-2 Enzyme assay_plate Add Assay Buffer, Heme, and Enzyme to 96-well Plate prep_enzyme->assay_plate prep_compound Prepare Test Compound and Reference Drug Dilutions add_compound Add Test Compound/ Reference Drug prep_compound->add_compound assay_plate->add_compound pre_incubate Pre-incubate for 10 min at 37°C add_compound->pre_incubate add_probe Add COX-2 Probe pre_incubate->add_probe initiate_reaction Initiate Reaction with Arachidonic Acid add_probe->initiate_reaction measure Measure Absorbance/ Fluorescence initiate_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-2 enzyme and serial dilutions of the test compound and reference drugs (Celecoxib, Diclofenac) in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

  • Compound Addition: Add the prepared dilutions of the test compound and reference drugs to the respective wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add a COX-2 probe followed by arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[12][16]

In Vivo Carrageenan-Induced Paw Edema in Rats

cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis acclimatize Acclimatize Male Wistar Rats fast Fast Overnight acclimatize->fast group Group Animals (n=6) fast->group baseline Measure Baseline Paw Volume group->baseline administer Administer Test Compound/ Reference Drug (p.o. or i.p.) baseline->administer induce Inject 0.1 mL 1% Carrageenan into Sub-plantar Region administer->induce measure_volume Measure Paw Volume at 1, 2, 3, 4, 5 hours induce->measure_volume calculate_edema Calculate Paw Edema Volume measure_volume->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drugs (Celecoxib, Diclofenac), or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[21][22]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[23]

In Vitro Cytotoxicity (MTT) Assay

cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed Seed A549 Cells in 96-well Plate incubate_attach Incubate for 24h for Cell Attachment seed->incubate_attach treat Treat with Serial Dilutions of Test Compound/Reference Drugs incubate_attach->treat incubate_treat Incubate for 24-96h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Buffer (e.g., DMSO) incubate_formazan->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed A549 cells in a 96-well plate at an optimal density and allow them to attach for 24 hours.[24]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and reference drugs (Doxorubicin, Cisplatin).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[25]

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Discussion and Conclusion

The compiled data indicates that 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its closely related derivatives represent a promising class of compounds with significant anti-inflammatory and anticancer properties.

In the context of anti-inflammatory activity , the pyrazole derivatives demonstrate potent and selective COX-2 inhibition, a highly desirable characteristic for modern anti-inflammatory drugs. The in vitro efficacy of some analogues is on par with Celecoxib, suggesting a similar therapeutic potential with a potentially favorable safety profile concerning gastrointestinal side effects. Further in vivo studies on the parent compound are warranted to confirm its efficacy and establish a clear dose-response relationship.

For anticancer applications , derivatives of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide have shown notable cytotoxicity against the A549 non-small cell lung cancer cell line. While direct comparisons with Doxorubicin and Cisplatin are challenging due to variations in reported experimental protocols, the observed IC50 values for some derivatives fall within a therapeutically relevant range. The development of these compounds as anticancer agents could be particularly promising, especially if they exhibit novel mechanisms of action or can overcome common drug resistance pathways.

References

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  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347-2353. [Link]

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  • Abdel-Salam, O. M., et al. (2010). Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide. Inflammopharmacology, 18(4), 199-207. [Link]

  • Hosseinzadeh, A., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian journal of basic medical sciences, 23(12), 1636. [Link]

  • Szliszka, E., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology reports, 33(5), 2507-2514. [Link]

  • Mut-Salud, N., et al. (2016). Chemotherapeutic Sensitization of Leptomycin B Resistant Lung Cancer Cells by Pretreatment with Doxorubicin. PloS one, 11(1), e0146999. [Link]

  • Semantic Scholar. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347-2353. [Link]

  • Study.com. Celecoxib: Mechanism of Action & Structure. [Link]

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Comparative

Comparative Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its Analogs in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, underpinning a significant number of therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, underpinning a significant number of therapeutic agents. Among these, the pyrazole-5-carbohydrazide moiety has garnered considerable attention for its broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its structurally related analogs, offering insights into their synthesis, chemical properties, and performance in various biological assays. This analysis is designed to assist researchers in making informed decisions in the selection and development of pyrazole-based compounds for therapeutic applications.

The Pyrazole-5-Carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its frequent appearance in clinically approved drugs. The introduction of a carbohydrazide group at the 5-position of the pyrazole ring further enhances its potential for biological interactions, providing an additional site for hydrogen bonding and a versatile handle for further chemical modifications. This class of compounds has demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3]

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its analogs typically follows a well-established synthetic route. A general workflow involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by the conversion of a carboxylate group to the desired carbohydrazide.

General Synthetic Workflow

The synthesis of the pyrazole core is often achieved through the Knoevenagel condensation of a β-ketoester with a hydrazine, followed by cyclization. The subsequent hydrazinolysis of the resulting ester yields the carbohydrazide.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation beta_Ketoester β-Ketoester (e.g., Ethyl Benzoylacetate) Pyrazole_Ester 1-Methyl-3-phenyl-1H- pyrazole-5-carboxylate beta_Ketoester->Pyrazole_Ester Cyclocondensation Hydrazine Substituted Hydrazine (e.g., Methylhydrazine) Hydrazine->Pyrazole_Ester Target_Compound 1-Methyl-3-phenyl-1H- pyrazole-5-carbohydrazide Pyrazole_Ester->Target_Compound Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Target_Compound

Caption: General synthetic workflow for 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

Comparative Physicochemical Data

The substitution pattern on the pyrazole ring and the phenyl group significantly influences the physicochemical properties of these compounds, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Reference
1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide 1-CH3, 3-PhC11H12N4O216.24Not Reported1.25-
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivativesVariesVariesVariesVaries4.12-6.80[4]
(E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide5-CH3, N'-benzylideneC12H12N4O228.25Not Reported1.89[5]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)5-CH3, N-phenylcarboxamideC12H13N5O2259.26Not Reported1.10[6]

Note: "Not Reported" indicates that the specific data was not found in the searched peer-reviewed literature for the parent compound. LogP values are predicted and can be used for relative comparison of lipophilicity.

Biological Activity: A Head-to-Head Comparison

The true value of a scaffold in drug discovery is determined by its biological activity. This section compares the performance of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide analogs in key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole-5-carbohydrazide derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis in cancer cells.

A study on novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives revealed their inhibitory effects on the growth of A549 lung cancer cells.[4] The structure-activity relationship studies indicated that the lipophilicity of the compounds, with LogP values in the range of 4.12-6.80, was crucial for their activity.[4] Another study on 1-methyl-1H-pyrazole-5-carboxamide derivatives identified a compound (H24) that completely blocked Prostate-Specific Antigen (PSA) expression at 10μM and showed significant antiproliferative activity against LNCaP and PC-3 prostate cancer cell lines.[7]

Compound/Derivative SeriesCancer Cell LineActivity MetricValueReference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazonesA549 (Lung)Growth InhibitionActive[4]
1-methyl-1H-pyrazole-5-carboxamide (Compound H24)LNCaP (Prostate)GI507.73 μM[7]
1-methyl-1H-pyrazole-5-carboxamide (Compound H24)PC-3 (Prostate)GI507.07 μM[7]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17)HepG2 (Liver)IC505.35 μM[8]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17)A549 (Lung)IC508.74 μM[8]
Antimicrobial Activity

The pyrazole-5-carbohydrazide scaffold has also been explored for its antimicrobial properties. The presence of the carbohydrazide moiety is often associated with the ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

A series of carbostyril derivatives of 1H-pyrazole were synthesized and screened for their antimicrobial activity against various bacterial and fungal pathogens.[9] Some of these compounds were found to be as potent or even more potent than commercially available drugs.[9] Another study reported that 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide exhibited larger inhibition zones against Bacillus subtilis than the standard antibiotic Amoxicillin.[1]

Compound/Derivative SeriesMicroorganismActivity MetricResultReference
Carbostyril derivatives of 1H-pyrazoleVarious bacteria and fungiMICSome compounds equipotent or more potent than standard drugs[9]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisInhibition ZoneLarger than Amoxicillin[1]
1-substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivativesEscherichia coli, Proteus mirabilisAntimicrobial ActivityScreened[1]
Enzyme Inhibition

The ability of pyrazole derivatives to inhibit specific enzymes is a key area of investigation for the treatment of various diseases.

(E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) was identified as a moderate inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting its potential for the management of diabetes.[5] In another study, two pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated good inhibitory activities against both α-glucosidase and α-amylase, with IC50 values comparable to the standard drug Acarbose.[6]

CompoundEnzymeActivity MetricValueReference
(E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazideα-glucosidaseIC50310.57 ± 2.67 μM[5]
(E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazideα-amylaseIC50182.19 ± 3.20 μM[5]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)α-glucosidaseIC5075.62 ± 0.56 μM[6]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)α-amylaseIC50120.2 ± 0.68 μM[6]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)α-glucosidaseIC5095.85 ± 0.92 μM[6]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)α-amylaseIC50119.3 ± 0.75 μM[6]

Experimental Protocols

To ensure the reproducibility and validation of the findings, this section provides a detailed, step-by-step methodology for a key synthesis and a representative biological assay.

Synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)[6]

Materials:

  • 5-methyl-1H-pyrazole-3-carbohydrazide

  • Phenyl isocyanate

  • Methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 5-methyl-1H-pyrazole-3-carbohydrazide (0.5 g, 3.75 mmol) in methanol (20 ml).

  • Add phenyl isocyanate (0.5 g, 4.2 mmol) dropwise to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, filter the solid product.

  • Recrystallize the crude product from ethanol to obtain pure Pyz-1.

In Vitro α-Glucosidase Inhibition Assay[6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose at various concentrations.

  • In a 96-well plate, add 50 μL of phosphate buffer, 10 μL of the test compound solution, and 20 μL of α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 μL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 μL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage inhibition and determine the IC50 value for each compound.

Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Data Acquisition and Analysis Prepare_Solutions Prepare solutions of test compounds, control, enzyme, and substrate Add_Reagents Add buffer, test compound, and enzyme to microplate Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Add substrate (pNPG) to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction with Na2CO3 Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 values Measure_Absorbance->Calculate_Inhibition

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

The foundational principle of this guide is risk mitigation. The carbohydrazide group is a derivative of hydrazine, a class of compounds known for potential reactivity and toxicity.[1][2][3] Therefore, treating 1-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of this guide is risk mitigation. The carbohydrazide group is a derivative of hydrazine, a class of compounds known for potential reactivity and toxicity.[1][2][3] Therefore, treating 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with a high degree of caution is not just best practice; it is a scientific and ethical necessity.

Pre-Disposal Safety Assessment and Hazard Mitigation

Before handling any waste, a clear understanding of the potential risks is paramount. The structure of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suggests it should be managed as a hazardous chemical waste.

1.1. Personal Protective Equipment (PPE)

Proper PPE is your primary line of defense against exposure. The following equipment must be worn at all times when handling this compound or its waste.[3][4][5]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against accidental splashes of solutions or contact with fine powders.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents dermal absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6]
Skin and Body A laboratory coat. Fire/flame resistant clothing is recommended.Protects against incidental contact and contamination of personal clothing.
Respiratory All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the risk of inhaling aerosolized particles of the compound.

1.2. Spill Management

In the event of a small, contained spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate: Ensure non-essential personnel leave the immediate area.

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[1][3][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container. Use non-sparking tools to avoid ignition sources.[4][8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[5][9] All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[1][3]

Step-by-Step Disposal Protocol

The primary and non-negotiable method for the disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10][11] In-laboratory chemical treatment is strongly discouraged due to the risk of uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts.[1]

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals.

  • Action: Collect all waste containing 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a dedicated waste stream.[5][12]

  • Causality: The carbohydrazide moiety suggests potential incompatibility with strong oxidizing agents.[8][12] Mixing this waste with other streams, such as acids or oxidizers, could lead to a vigorous, exothermic, or gas-producing reaction.

Step 2: Containerization

Proper containment is essential for safe storage and transport.

  • Action:

    • Solid Waste: Collect all contaminated solids (e.g., residual powder, contaminated gloves, weighing papers, absorbent materials) in a dedicated, leak-proof hazardous waste container.[1] A high-density polyethylene (HDPE) or borosilicate glass container is suitable.[1][3]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and securely sealed liquid waste container.

  • Causality: The container must be chemically resistant to prevent degradation and leaks.[10][13] A secure lid is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to prevent spills and the release of vapors.[10][11]

Step 3: Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling by all personnel.

  • Action: Clearly label the waste container with the words "Hazardous Waste " and the full chemical name: "Waste 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide ".[12][14] Include any relevant hazard pictograms as indicated by institutional policy.

  • Causality: Federal and local regulations, such as those from the EPA, mandate clear identification of hazardous waste to ensure it is managed correctly throughout its 'cradle-to-grave' lifecycle.[11][14]

Step 4: Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area should be secure, well-ventilated, and away from heat sources or incompatible materials.[3][12] The container should be placed in secondary containment to mitigate potential leaks.[10]

  • Causality: Proper storage minimizes risks of fire, reaction, and exposure. The SAA is a regulatory concept designed to allow for the safe, short-term accumulation of hazardous waste at or near the point of generation under the control of laboratory personnel.[13][14]

Step 5: Final Disposal

The final step is the transfer of waste to trained professionals.

  • Action: Contact your institution's EHS department to schedule a pickup for the hazardous waste container. Complete all required waste disposal forms or manifests as instructed.[1]

  • Causality: Licensed hazardous waste contractors are equipped to transport and dispose of chemical waste in a manner that complies with all federal, state, and local environmental regulations, ensuring it does not harm the environment or public health.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide waste.

G Disposal Workflow for 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide start Waste Generated decision_type Solid, Liquid, or Contaminated Material? start->decision_type solid_waste Solid Waste (e.g., pure compound, powder) decision_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision_type->liquid_waste Liquid contaminated_material Contaminated Materials (e.g., PPE, glassware, spill cleanup) decision_type->contaminated_material Contaminated collect_solid Collect in dedicated, chemically resistant solid waste container. solid_waste->collect_solid collect_liquid Collect in dedicated, leak-proof liquid waste container. liquid_waste->collect_liquid contaminated_material->collect_solid label_container Label Container: 'Hazardous Waste' + Full Chemical Name collect_solid->label_container collect_liquid->label_container store Store securely in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Decision workflow for the safe disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ECHEMI. (n.d.). Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • BOC Sciences. (n.d.). methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate Safety Data Sheet.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • NOAA. (n.d.). 1-PHENYL-3-METHYL-5-PYRAZOLONE. CAMEO Chemicals.

Sources

Handling

Personal protective equipment for handling 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

A Proactive Safety Framework for Handling 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Prepared by the Senior Application Scientist Team This document provides essential safety and operational guidance for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Prepared by the Senior Application Scientist Team

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide is built upon a proactive safety principle, deriving protocols from the known hazards of its structural components: the pyrazole core, the phenyl group, and the carbohydrazide functional group. Our approach is to treat the compound with a degree of caution appropriate for its potentially hazardous analogues, ensuring a robust margin of safety.

Hazard Assessment through Structural Analogy

The potential risks associated with 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide are best understood by examining its constituent parts. This method of hazard assessment by analogy is a cornerstone of laboratory safety for new or uncharacterized substances.

  • Pyrazole Moiety : The foundational pyrazole ring, while not acutely hazardous in its simplest form (1H-Pyrazole), is a common scaffold in biologically active molecules. Derivatives can cause skin and eye irritation and may be harmful if swallowed.[1][2] Safe handling requires standard chemical laboratory PPE, including gloves and eye protection.[3]

  • Carbohydrazide Group : This functional group dictates that the compound should be handled as a potentially combustible solid, with care taken to avoid dust formation.[4][5] Hydrazine and its derivatives, as a class, are noted for their potential toxicity and should be handled with caution to prevent inhalation, ingestion, and skin contact.[6][7]

  • Phenylhydrazine Analogy : The presence of the phenyl ring connected to the hydrazide structure warrants significant caution. Phenylhydrazine and its derivatives are known to be toxic, potential carcinogens, and can cause skin allergies and sensitization.[8][9][10] This structural alert is the primary driver for recommending enhanced personal protective equipment, including the potential need for respiratory protection and double-gloving.[8]

Based on this analysis, 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide should be presumed to be a solid that is harmful if swallowed or inhaled, causes serious eye irritation, and may cause skin irritation or an allergic skin reaction.

Foundational Safety: Engineering Controls

Before considering personal protective equipment, which is the last line of defense, robust engineering controls must be in place.

  • Chemical Fume Hood : All handling of 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[10][11] This is the most critical step in minimizing inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive vapors or dust.[12]

  • Designated Area : The workspace within the fume hood should be clearly designated for handling this compound. Covering the work surface with disposable, absorbent bench paper is recommended to contain any minor spills.[9]

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible and located close to the workstation.[1][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following workflow provides a logical sequence for PPE selection and use.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_ops Operational Phase A Assess Hazards (By Analogy: Hydrazide, Pyrazole) B Confirm Engineering Controls (Fume Hood, Eyewash Station) A->B Proceed if understood C Body Protection: Fully-buttoned Lab Coat, Closed-toe Shoes, Long Pants B->C Controls verified D Hand Protection: Inner Nitrile Gloves C->D E Respiratory Protection: (If required by risk assessment, e.g., weighing large amounts) D->E F Eye & Face Protection: Chemical Safety Goggles + Face Shield E->F G Hand Protection: Outer Nitrile/Neoprene Gloves F->G H Conduct Work in Fume Hood G->H Ready for work

Caption: PPE Selection and Donning Workflow.

PPE Specifications
Protection TypeSpecificationRationale and Causality
Eye & Face Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over the goggles.[3][5][12][13]Protects against splashes, dust, and projectiles. The carbohydrazide and pyrazole components are known eye irritants.[14][15] The face shield provides an additional layer of protection against splashes during solution handling.
Hand Double-gloving with nitrile or neoprene gloves.[8][11]The phenylhydrazine structure suggests a risk of skin absorption and sensitization.[8] Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves before use and use proper removal techniques.[5]
Body Fully-buttoned, long-sleeved laboratory coat. Full-length pants and closed-toe shoes are mandatory.[11][16]Prevents incidental skin contact. Contaminated clothing must be removed immediately and laundered separately before reuse.[12][17]
Respiratory Typically not required when working in a fume hood. A NIOSH-approved N100 respirator may be necessary for weighing large quantities, cleaning up spills, or if engineering controls are not available.[8][16]This is a precautionary measure based on the toxicity of related hydrazine compounds and the potential for aerosol or dust generation.[6][13]

Operational Plan: Handling and Disposal

A systematic approach to the entire workflow, from preparation to disposal, is crucial for minimizing risk.

Safe Handling Procedure
  • Preparation : Don all required PPE as specified above. Prepare the work surface in the fume hood by covering it with disposable bench paper.[9]

  • Weighing : Use the smallest amount of material necessary for the experiment. Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain dust.[4]

  • Manipulation : Keep containers tightly closed when not in use.[12] All transfers and additions to reaction vessels must be performed carefully to avoid generating dust or splashes.

  • Post-Procedure Cleanup : After handling, wipe down all surfaces and equipment in the fume hood. Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench paper) as hazardous waste.[9]

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[1][11] Do not eat, drink, or smoke in the work area.[17]

Disposal Plan

All waste containing 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide must be treated as hazardous waste.[6][18] Do not dispose of this chemical down the drain or in regular trash.[1][10]

Disposal_Workflow cluster_waste Waste Segregation & Collection cluster_storage Temporary Storage & Disposal W1 Solid Waste: Contaminated gloves, paper towels, weigh paper, etc. C1 Place in a designated, sealed, and clearly labeled hazardous solid waste container W1->C1 W2 Liquid Waste: Unused solutions, reaction mixtures, contaminated solvents C2 Place in a designated, sealed, and clearly labeled hazardous liquid waste container (ensure compatibility) W2->C2 S Store sealed containers in a designated satellite accumulation area C1->S C2->S D Arrange for pickup by Environmental Health & Safety (EHS) or certified waste handler S->D

Caption: Hazardous Waste Disposal Workflow.

  • Solid Waste : All contaminated disposable items (gloves, bench paper, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][19]

  • Unused Compound/Liquid Waste : Unused material and solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7][18]

  • Container Management : Ensure waste containers are kept closed except when adding waste. Store containers in a designated satellite accumulation area away from incompatible materials.[18] Follow all institutional and local regulations for hazardous waste disposal.[18]

Emergency Response

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.

  • Spill : For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[17] Collect the material into a sealed container for hazardous waste disposal.[5] Evacuate the area for larger spills and contact your institution's Environmental Health and Safety (EHS) department immediately.[17]

By adhering to this comprehensive safety framework, researchers can confidently and safely handle 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, ensuring the integrity of their research and the protection of all laboratory personnel.

References

  • Cole-Parmer. "Material Safety Data Sheet - Carbohydrazide, 97% (Titr.)." [Link]

  • Campus Operations, University of Georgia. "HAZARDOUS CHEMICAL USED IN ANIMALS." [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • University of Georgia. "1-Acetyl-2-phenylhydrazine-114-83-0." [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide." [Link]

  • NCI at Frederick. "Chemical Safety Practices Recommendations PhenylHydrazine HCl." [Link]

  • MP Biomedicals. "PYRAZOLE UN2811-III (6.1)." [Link]

  • Fisher Scientific. "Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine." [Link]

  • KISHIDA CHEMICAL CO., LTD. "Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone)." [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." [Link]

  • Beijing Wolcool Biological Technology Co. "SAFETY DATA SHEET: methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." [Link]

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